MK-0608
説明
特性
IUPAC Name |
(2R,3R,4R,5R)-2-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)-5-(hydroxymethyl)-3-methyloxolane-3,4-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4O4/c1-12(19)8(18)7(4-17)20-11(12)16-3-2-6-9(13)14-5-15-10(6)16/h2-3,5,7-8,11,17-19H,4H2,1H3,(H2,13,14,15)/t7-,8-,11-,12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRZRJANZDIOOIF-GAJNKVMBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C(OC1N2C=CC3=C(N=CN=C32)N)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1([C@@H]([C@H](O[C@H]1N2C=CC3=C(N=CN=C32)N)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60963208 | |
| Record name | 7-Deaza-2′-C-methyladenosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60963208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
443642-29-3 | |
| Record name | 7-Deaza-2′-C-methyladenosine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=443642-29-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | MK 0608 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0443642293 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7-Deaza-2′-C-methyladenosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60963208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MK-0608 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QRR62J6WEF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of MK-0608
For Researchers, Scientists, and Drug Development Professionals
Introduction
MK-0608 is a potent, orally bioavailable nucleoside analog inhibitor of the hepatitis C virus (HCV) RNA-dependent RNA polymerase (NS5B). This document provides a comprehensive technical overview of the core mechanism of action of this compound, intended for researchers, scientists, and professionals involved in drug development. The information presented herein is compiled from various scientific publications and aims to provide a detailed understanding of the molecular interactions, inhibitory kinetics, and resistance profile of this compound.
Core Mechanism of Action
This compound, chemically known as 7-deaza-2'-C-methyladenosine, is a prodrug that requires intracellular phosphorylation to exert its antiviral activity.[1] The primary mechanism of action of this compound is the termination of viral RNA synthesis mediated by the HCV NS5B polymerase.
Upon entry into the host cell, this compound is metabolized by cellular kinases to its active 5'-triphosphate form, this compound-TP. This active metabolite then acts as a competitive inhibitor of the natural adenosine triphosphate (ATP) substrate for the viral NS5B polymerase.
The key steps in the mechanism of action are:
-
Intracellular Phosphorylation: this compound is converted to its monophosphate, diphosphate, and ultimately its active triphosphate form by host cell kinases.
-
Competitive Inhibition: this compound-TP competes with endogenous ATP for the active site of the HCV NS5B polymerase.
-
Incorporation into Viral RNA: The NS5B polymerase incorporates this compound-monophosphate into the nascent viral RNA strand.
-
Chain Termination: Due to the presence of a methyl group at the 2'-C position of the ribose sugar, the incorporated this compound molecule lacks a 3'-hydroxyl group, which is essential for the formation of the subsequent phosphodiester bond. This leads to the immediate termination of RNA chain elongation.
Signaling Pathway Diagram
References
MK-0608: A Technical Guide to a Nucleoside Analog Inhibitor of Hepatitis C Virus
This technical guide provides an in-depth overview of MK-0608, a 2′-C-methyl-7-deaza-adenosine nucleoside analog developed as a potent inhibitor of the Hepatitis C Virus (HCV) RNA-dependent RNA polymerase (RdRp). The document is intended for researchers, scientists, and drug development professionals, offering detailed information on its mechanism of action, quantitative efficacy data, and the experimental protocols used for its evaluation.
Core Mechanism of Action
This compound is a prodrug that, upon entering a host cell, undergoes a series of transformations to become an active antiviral agent.[1] As a nucleoside analog, its structure mimics that of the natural adenosine nucleoside, allowing it to be recognized by cellular and viral enzymes.[2]
The activation process begins with intracellular phosphorylation, a three-step process catalyzed by host cell kinases.[1][3] This cascade converts this compound into its pharmacologically active 5'-triphosphate form (this compound-TP).[2][3] The active this compound-TP then acts as a competitive inhibitor of the viral HCV NS5B RNA-dependent RNA polymerase.[4] It is incorporated into the nascent viral RNA chain during replication.[3] This incorporation ultimately leads to the termination of viral genome synthesis, thereby inhibiting viral replication.[3][4]
A key structural feature of this compound is the 7-deaza modification on the adenosine base. This modification significantly improves the compound's pharmacokinetic properties by making it resistant to degradation by adenosine-metabolizing enzymes, which enhances its half-life and oral bioavailability compared to its parent compound, 2'-C-methyl-adenosine.[2]
Quantitative Data Summary
The antiviral activity and safety profile of this compound have been quantified in various preclinical studies. The data below summarizes its potency, cytotoxicity, and in vivo efficacy.
Table 1: In Vitro Activity and Cytotoxicity of this compound
| Parameter | Value | Assay System | Cell Line | Notes | Source |
| EC50 | 0.3 µM | HCV Subgenomic Replicon | Huh7 | 50% effective concentration for inhibiting viral RNA replication. | [4] |
| EC90 | 1.3 µM | HCV Subgenomic Replicon | Huh7 | 90% effective concentration for inhibiting viral RNA replication. | [4] |
| CC50 | >100 µM | Cytotoxicity Assay | Huh7 | 50% cytotoxic concentration; indicates low cellular toxicity. | [2][4] |
| Resistance Fold-Change | 30-fold | Replicon Assay | - | Loss of potency against the S282T mutation in NS5B polymerase. | [5] |
Table 2: In Vivo Efficacy of this compound in HCV-Infected Chimpanzees
| Dosing Regimen | Duration | Baseline Viral Load (IU/mL) | Average Viral Load Reduction (log10 IU/mL) | Notes | Source |
| 0.2 mg/kg/day (IV) | 7 days | Not Specified | ~1.0 | Intravenous administration. | [4] |
| 2 mg/kg/day (IV) | 7 days | Not Specified | >5.0 | Profound viral suppression with intravenous dosing. | [4][5] |
| 1 mg/kg/day (Oral) | 37 days | 3x106 to 9x106 | 4.6 | Oral administration in a chimpanzee with a high starting viral load. | [4] |
| 1 mg/kg/day (Oral) | 37 days | 1,110 to 12,900 | Below Limit of Quantification (<20 IU/mL) | Viral load fell below the limit of quantification in the second chimp. | [4][6] |
Experimental Protocols
The evaluation of this compound involves a series of standardized in vitro and in vivo assays to determine its efficacy, mechanism of action, and resistance profile.
In Vitro Phosphorylation Assay
This assay determines the efficiency of the intracellular conversion of this compound to its active triphosphate form.
-
Preparation of Cellular Extracts: Obtain S100 supernatant fractions from relevant cell lines (e.g., Huh-7 hepatoma cells) to serve as a source of cytosolic kinases.
-
Incubation: Incubate a known concentration of this compound with the cellular extract in a reaction buffer containing ATP and other necessary co-factors.
-
Time-Course Sampling: Collect aliquots from the reaction mixture at various time points (e.g., 0, 30, 60, 120 minutes).
-
Analysis by HPLC: Quench the reaction and analyze the samples using high-performance liquid chromatography (HPLC). Use established standards for this compound and its mono-, di-, and triphosphate forms to quantify the formation of each metabolite over time.
HCV Subgenomic Replicon Assay
This cell-based assay is the primary method for measuring the antiviral potency of compounds against HCV replication.[7]
-
Replicon Construction: Utilize a bicistronic subgenomic HCV replicon plasmid (e.g., genotype 1b).[2][8] This replicon contains the HCV non-structural proteins (NS3 to NS5B) necessary for replication and a selectable marker, such as the neomycin phosphotransferase gene (Neor).[7][9]
-
In Vitro Transcription: Linearize the plasmid and use a T7 RNA polymerase kit to generate replicon RNA transcripts.[10]
-
Electroporation: Electroporate the in vitro-transcribed RNA into Huh-7 human hepatoma cells.[10]
-
Drug Treatment: Plate the electroporated cells into 96-well plates containing serial dilutions of this compound.
-
Selection and Quantification:
-
Colony Formation Assay: For stable replicon selection, apply G418 to the culture medium.[10] After 3-4 weeks, count the number of G418-resistant colonies to determine the concentration of this compound that inhibits colony formation by 50% (EC50).[7]
-
Transient Assay: For transient assays, harvest cells after 72-96 hours. Extract total cellular RNA and quantify HCV RNA levels using a real-time RT-PCR (TaqMan) assay. The EC50 is calculated as the drug concentration that reduces HCV RNA levels by 50% compared to untreated controls.
-
Viral Load Quantification (TaqMan Assay)
This assay is used to measure the amount of HCV RNA in plasma samples from in vivo studies.[5][6]
-
RNA Extraction: Isolate total RNA from plasma or serum samples using a commercial viral RNA extraction kit.
-
Reaction Setup: Prepare a one-step real-time RT-PCR reaction mix. This includes primers and a TaqMan probe specific to a highly conserved region of the HCV 5' untranslated region (UTR), reverse transcriptase, and DNA polymerase.[6]
-
Internal Standard: Add a known quantity of an internal quantitation standard (QS) RNA to each sample prior to extraction to control for extraction efficiency and amplification inhibition.[11]
-
Real-Time RT-PCR: Perform reverse transcription followed by PCR amplification on a real-time PCR instrument. The instrument monitors the fluorescence emitted by the cleavage of the TaqMan probe, which is proportional to the amount of amplified product.
-
Quantification: Generate a standard curve using serial dilutions of a calibrated HCV RNA standard (e.g., WHO international standard).[6] The viral load of the unknown samples (in IU/mL) is determined by comparing their amplification cycle threshold (Ct) values to the standard curve.[11]
Resistance Mutation Analysis
This protocol is used to identify genetic changes in the HCV polymerase that confer resistance to this compound.
-
Sample Source: Use RNA extracted from either in vitro replicon cells cultured under selective pressure with this compound or from plasma samples of chimpanzees showing viral rebound during treatment.[5]
-
RT-PCR Amplification: Perform a reverse transcription reaction followed by PCR to amplify the full-length NS5B coding region of the HCV genome.
-
Sequencing: Purify the PCR product and perform direct DNA sequencing (Sanger sequencing) or next-generation sequencing.[12][13]
-
Sequence Analysis: Compare the obtained NS5B sequence to a wild-type reference sequence to identify amino acid substitutions. The S282T mutation is a known resistance-associated substitution for 2'-C-methyl nucleoside analogs like this compound.[4][5]
References
- 1. Substrate specificity and phosphorylation of antiviral and anticancer nucleoside analogues by human deoxyribonucleoside kinases and ribonucleoside kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cell-Free Replication of the Hepatitis C Virus Subgenomic Replicon - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. A novel non-radioactive method for detection of nucleoside analog phosphorylation by 5'-nucleotidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of an In-House TaqMan Real Time RT-PCR Assay to Quantify Hepatitis C Virus RNA in Serum and Peripheral Blood Mononuclear Cells in Patients With Chronic Hepatitis C Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of a TaqMan Assay for the Six Major Genotypes of Hepatitis C Virus: Comparison With Commercial Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | HCV Replicon Systems: Workhorses of Drug Discovery and Resistance [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. HCV Replicon Systems - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Characterization of Hepatitis C Virus Subgenomic Replicon Resistance to Cyclosporine In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 11. wwwn.cdc.gov [wwwn.cdc.gov]
- 12. Identification of NS5B Resistance-Associated Mutations in Hepatitis C Virus Circulating in Treatment Naïve Vietnamese Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Resistance mutations of NS3 and NS5b in treatment-naïve patients infected with hepatitis C virus in Santa Catarina and Rio Grande do Sul states, Brazil - PMC [pmc.ncbi.nlm.nih.gov]
MK-0608: A Technical Guide to its Inhibition of Hepatitis C Virus Replication
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hepatitis C virus (HCV) infection is a leading cause of chronic liver disease, cirrhosis, and hepatocellular carcinoma. The development of direct-acting antivirals (DAAs) has revolutionized treatment, and among the key targets for these agents is the NS5B RNA-dependent RNA polymerase (RdRp), an enzyme essential for viral replication. MK-0608 is a nucleoside analog inhibitor of the HCV NS5B polymerase. This document provides a comprehensive technical overview of this compound, including its mechanism of action, in vitro and in vivo efficacy, resistance profile, and the experimental protocols used for its evaluation.
Mechanism of Action
This compound is a 2'-C-methyl-7-deaza-adenosine analog. As a nucleoside analog, it acts as a prodrug that is metabolized within the host cell to its active triphosphate form. This active metabolite then competes with the natural nucleotide triphosphate for incorporation into the nascent viral RNA strand by the HCV NS5B polymerase.[1] Upon incorporation, the 2'-C-methyl group on the ribose sugar sterically hinders the formation of the next phosphodiester bond, leading to premature chain termination of the elongating RNA strand.[2] This effectively halts viral RNA replication.
Quantitative Efficacy and Cytotoxicity
The antiviral activity and cellular toxicity of this compound have been evaluated in various in vitro and in vivo systems. The following tables summarize the key quantitative data.
In Vitro Efficacy and Cytotoxicity of this compound
| Parameter | Cell Line/System | HCV Genotype | Value | Reference(s) |
| EC50 | Subgenomic Replicon | 1b | 0.3 µM | [1] |
| EC90 | Subgenomic Replicon | 1b | 1.3 µM | [1] |
| CC50 | - | - | >100 µM | [1] |
| IC50 (triphosphate form) | Purified NS5B RdRp | 1b | 110 nM | [1] |
EC50: 50% effective concentration; EC90: 90% effective concentration; CC50: 50% cytotoxic concentration; IC50: 50% inhibitory concentration.
In Vivo Efficacy of this compound in HCV-Infected Chimpanzees
| Dosing Regimen | Duration | Baseline Viral Load (IU/mL) | Mean Viral Load Reduction (log10 IU/mL) | Reference(s) |
| 0.2 mg/kg/day (IV) | 7 days | - | 1.0 | [1] |
| 2 mg/kg/day (IV) | 7 days | - | >5.0 | [1] |
| 1 mg/kg/day (Oral) | 37 days | 1,110 - 12,900 | Below Limit of Quantification (<20 IU/mL) | [1] |
| 1 mg/kg/day (Oral) | 37 days | 3 x 10^6 - 9 x 10^6 | 4.6 | [1] |
Resistance Profile
The primary resistance-associated substitution (RAS) identified for this compound is the S282T mutation in the NS5B polymerase.[1][3] This mutation has been shown to confer a significant reduction in susceptibility to this compound.[3] However, the S282T mutation also appears to impair viral fitness, as evidenced by the reversion to the wild-type sequence after cessation of treatment in chimpanzee studies.[4] This suggests that in the absence of drug pressure, the wild-type virus outcompetes the resistant variant.
Experimental Protocols
HCV Subgenomic Replicon Assay
This cell-based assay is fundamental for evaluating the antiviral activity of compounds against HCV replication.
Objective: To determine the concentration of an antiviral compound that inhibits HCV RNA replication by 50% (EC50).
Materials:
-
Huh-7 human hepatoma cells harboring an HCV subgenomic replicon (e.g., genotype 1b) that expresses a reporter gene (e.g., luciferase) and a selectable marker (e.g., neomycin phosphotransferase).
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS), penicillin-streptomycin, and G418 (for stable cell line maintenance).
-
Test compound (this compound) at various concentrations.
-
Luciferase assay reagent.
-
96-well cell culture plates.
-
Luminometer.
Procedure:
-
Cell Seeding: Seed the HCV replicon-containing Huh-7 cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Addition: Prepare serial dilutions of the test compound (this compound) in cell culture medium and add them to the wells. Include a vehicle control (e.g., DMSO) and a positive control (a known HCV inhibitor).
-
Incubation: Incubate the plates for a specified period (e.g., 48-72 hours) at 37°C in a humidified CO2 incubator.
-
Luciferase Assay: After incubation, lyse the cells and measure the luciferase activity in each well using a luminometer. Luciferase expression is proportional to the level of HCV replicon RNA.
-
Data Analysis: Calculate the percentage of inhibition of HCV replication for each compound concentration relative to the vehicle control. Determine the EC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
Cytotoxicity Assessment (Parallel Assay):
-
Seed parental Huh-7 cells (without the replicon) in a separate 96-well plate.
-
Treat the cells with the same serial dilutions of the test compound.
-
After the incubation period, assess cell viability using a suitable method, such as an MTS or MTT assay.
-
Calculate the 50% cytotoxic concentration (CC50).
HCV NS5B RNA-Dependent RNA Polymerase (RdRp) Enzymatic Assay
This biochemical assay directly measures the inhibitory effect of a compound on the enzymatic activity of the purified HCV NS5B polymerase.
Objective: To determine the concentration of the active form of an antiviral compound that inhibits the activity of the HCV NS5B polymerase by 50% (IC50).
Materials:
-
Purified recombinant HCV NS5B polymerase.
-
RNA template (e.g., a homopolymeric template like poly(A) or a heteropolymeric template).
-
RNA primer (if using a primer-dependent assay).
-
Ribonucleoside triphosphates (rNTPs: ATP, CTP, GTP, UTP), including a radiolabeled rNTP (e.g., [α-³²P]UTP or [³H]UTP).
-
Active triphosphate form of the test compound (this compound-triphosphate).
-
Reaction buffer containing MgCl₂, DTT, and other necessary components.
-
96-well filter plates.
-
Scintillation counter.
Procedure:
-
Reaction Setup: In a 96-well plate, combine the reaction buffer, purified NS5B polymerase, RNA template/primer, and varying concentrations of the test compound's triphosphate form.
-
Initiation of Reaction: Initiate the polymerase reaction by adding the mixture of rNTPs, including the radiolabeled nucleotide.
-
Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 30°C) for a defined period (e.g., 1-2 hours).
-
Termination and Precipitation: Stop the reaction and precipitate the newly synthesized radiolabeled RNA onto a filter plate.
-
Washing: Wash the filter plate to remove unincorporated radiolabeled nucleotides.
-
Quantification: Measure the radioactivity retained on the filter for each well using a scintillation counter. The amount of radioactivity is proportional to the polymerase activity.
-
Data Analysis: Calculate the percentage of inhibition of polymerase activity for each compound concentration relative to a no-inhibitor control. Determine the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
Visualizations
HCV Replication Cycle and the Role of NS5B Polymerase
References
- 1. Robust Antiviral Efficacy upon Administration of a Nucleoside Analog to Hepatitis C Virus-Infected Chimpanzees - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibitors of the Hepatitis C Virus Polymerase; Mode of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Nucleoside Inhibitor this compound Mediates Suppression of HCV Replication for >30 Days in Chronically Infected Chimpanzees [natap.org]
- 4. Nucleoside inhibitor this compound mediates suppression of HCV replication for >30 days in chronically infected chimpanzees | HIV i-Base [i-base.info]
An In-depth Technical Guide to 2'-C-methyl-7-deaza-adenosine (MK-0608)
For Researchers, Scientists, and Drug Development Professionals
Abstract
2'-C-methyl-7-deaza-adenosine, also known by its developmental code MK-0608, is a synthetic nucleoside analog of adenosine.[1][2] It has garnered significant interest in the scientific community for its potent antiviral properties, primarily acting as an inhibitor of viral RNA-dependent RNA polymerase (RdRp).[3][4] This document provides a comprehensive overview of its chemical structure, mechanism of action, biological activity, and relevant experimental data.
Chemical Structure and Properties
2'-C-methyl-7-deaza-adenosine is structurally characterized by two key modifications to the adenosine molecule: the addition of a methyl group at the 2' position of the ribose sugar and the replacement of the nitrogen atom at the 7th position of the purine ring with a carbon atom.[2] These modifications enhance its stability and influence its biological activity.[2]
Chemical Structure:
Caption: Chemical structure of 2'-C-methyl-7-deaza-adenosine.
Table 1: Chemical and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₆N₄O₄ | [][6][7] |
| Molecular Weight | 280.28 g/mol | [][6][7] |
| IUPAC Name | (2R,3R,4R,5R)-2-(4-amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-5-(hydroxymethyl)-3-methyltetrahydrofuran-3,4-diol | [][6] |
| CAS Number | 443642-29-3 | [][6] |
| Synonyms | This compound, 7DMA, 2'-b-C-methyltubercidin | [1][] |
| Appearance | White Solid | [] |
| Solubility | Soluble in DMSO, Methanol, Acetonitrile | [] |
| Melting Point | 222°C | [] |
| Boiling Point | 620.7±55.0°C (Predicted) | [] |
| Density | 1.75±0.1 g/cm³ (Predicted) | [] |
Mechanism of Action: Viral RNA Polymerase Inhibition
The primary antiviral mechanism of 2'-C-methyl-7-deaza-adenosine is the inhibition of viral RNA-dependent RNA polymerase (RdRp), an essential enzyme for the replication of many RNA viruses.[3][4] Upon administration, the nucleoside analog is converted intracellularly to its active triphosphate form. This triphosphate metabolite then acts as a competitive inhibitor of the natural nucleotide triphosphate, leading to the termination of the elongating viral RNA chain.
Caption: Mechanism of action of 2'-C-methyl-7-deaza-adenosine.
Biological Activity and Efficacy
2'-C-methyl-7-deaza-adenosine has demonstrated potent antiviral activity against a range of RNA viruses. Its efficacy has been most extensively studied in the context of Hepatitis C Virus (HCV).
Table 2: In Vitro Efficacy Data
| Virus | Assay System | EC₅₀ (µM) | IC₅₀ (µM) | Cytotoxicity (CC₅₀, µM) | Source |
| Hepatitis C Virus (HCV) Genotype 1b | Subgenomic Replicon | 0.3 | - | >100 | [] |
| HCV RdRp | Enzyme Assay | - | 1.9 | - | [] |
| West Nile Virus (WNV) | PS Cells | 0.33 ± 0.08 | - | >100 | [8] |
| West Nile Virus (WNV) | Vero Cells | 0.15 ± 0.05 | - | >100 | [8] |
| Dengue Virus (DENV) | - | - | - | - | [1] |
| Zika Virus (ZIKV) | - | - | - | - | [1] |
| Poliovirus | - | - | - | - | [1] |
EC₅₀: 50% effective concentration; IC₅₀: 50% inhibitory concentration; CC₅₀: 50% cytotoxic concentration.
Despite its promising preclinical data, this compound was ultimately unsuccessful in clinical trials for the treatment of Hepatitis C.[1] Nevertheless, it remains a valuable tool in antiviral research.[1][9]
Experimental Protocols
The following are generalized methodologies for key experiments cited in the literature. For specific parameters, refer to the original publications.
HCV Replicon Assay
This cell-based assay is used to determine the antiviral activity of a compound against HCV replication.
Caption: Workflow for an HCV replicon assay.
Methodology:
-
Cell Culture: Human hepatoma cells (e.g., Huh-7) harboring a subgenomic HCV replicon are cultured under standard conditions.
-
Plating: Cells are seeded into 96-well plates at a predetermined density.
-
Compound Treatment: The cells are treated with a serial dilution of 2'-C-methyl-7-deaza-adenosine. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a period of 48 to 72 hours.
-
RNA Quantification: Total cellular RNA is extracted, and the levels of HCV replicon RNA are quantified using a method such as quantitative real-time PCR (qRT-PCR).
-
Data Analysis: The concentration of the compound that inhibits HCV RNA replication by 50% (EC₅₀) is calculated.
RdRp Inhibition Assay
This biochemical assay measures the direct inhibitory effect of a compound on the enzymatic activity of viral RNA-dependent RNA polymerase.
Methodology:
-
Reaction Mixture: A reaction mixture is prepared containing the purified recombinant viral RdRp, a template RNA, ribonucleotide triphosphates (including a labeled nucleotide, e.g., [α-³²P]GTP), and the test compound at various concentrations.
-
Initiation: The reaction is initiated by the addition of the enzyme or template.
-
Incubation: The reaction is allowed to proceed at an optimal temperature for a defined period.
-
Termination: The reaction is stopped, and the newly synthesized radiolabeled RNA is precipitated.
-
Quantification: The amount of incorporated radiolabel is quantified using a scintillation counter or phosphorimager.
-
Data Analysis: The concentration of the compound that inhibits RdRp activity by 50% (IC₅₀) is determined.
Cytotoxicity Assay
This assay is crucial to determine the selectivity of the antiviral compound.
Methodology:
-
Cell Plating: Host cells (the same as used in the antiviral assay) are seeded in 96-well plates.
-
Compound Treatment: Cells are treated with a serial dilution of 2'-C-methyl-7-deaza-adenosine.
-
Incubation: Plates are incubated for the same duration as the antiviral assay.
-
Viability Assessment: Cell viability is assessed using a colorimetric or fluorometric assay, such as the MTS or MTT assay, which measures mitochondrial metabolic activity.
-
Data Analysis: The concentration of the compound that reduces cell viability by 50% (CC₅₀) is calculated. The selectivity index (SI) is then determined by the ratio of CC₅₀ to EC₅₀.
Synthesis
The synthesis of 2'-C-methyl-7-deaza-adenosine typically involves the coupling of a protected 2'-C-methyl-ribofuranose derivative with a 7-deaza-adenine base, followed by deprotection steps.[10] For detailed synthetic schemes and procedures, researchers are directed to specialized organic chemistry literature.
Conclusion
2'-C-methyl-7-deaza-adenosine is a potent nucleoside analog with a well-defined mechanism of action against a variety of RNA viruses. While its clinical development for HCV was halted, it remains an invaluable research tool for studying viral replication and for the development of new antiviral therapies. Its extensive preclinical characterization provides a solid foundation for further investigation into its potential applications against other viral pathogens.
References
- 1. MK-608 - Wikipedia [en.wikipedia.org]
- 2. CAS 443642-29-3: 7-Deaza-2′-C-methyladenosine | CymitQuimica [cymitquimica.com]
- 3. A 7-Deaza-Adenosine Analog Is a Potent and Selective Inhibitor of Hepatitis C Virus Replication with Excellent Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A 7-deaza-adenosine analog is a potent and selective inhibitor of hepatitis C virus replication with excellent pharmacokinetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 7-Deaza-2'-C-methyladenosine | C12H16N4O4 | CID 3011893 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. scbt.com [scbt.com]
- 8. journals.asm.org [journals.asm.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to MK-0608: An RNA-Dependent RNA Polymerase Inhibitor
Introduction
This compound, also known as 7-deaza-2'-C-methyladenosine (7DMA), is a potent nucleoside analog inhibitor of viral RNA-dependent RNA polymerase (RdRp).[1] It was initially developed by Merck & Co. for the treatment of Hepatitis C Virus (HCV) and, despite showing promising preclinical activity, was ultimately unsuccessful in human clinical trials.[1] Subsequently, this compound has become a widely utilized tool in antiviral research, demonstrating inhibitory activity against a broad range of RNA viruses, including Flaviviruses like Dengue, Zika, West Nile, and tick-borne encephalitis virus, as well as poliovirus.[1][2][3] Its specific mechanism of action and well-characterized profile make it an important reference compound for the study of viral replication and the development of new antiviral agents.
Core Mechanism of Action: Chain Termination
This compound is a prodrug, meaning it must be metabolized within the host cell to its active form.[4] Cellular kinases phosphorylate this compound to its 5'-triphosphate derivative, 7-deaza-2′-C-methyladenosine triphosphate. This active metabolite mimics the natural adenosine triphosphate (ATP) and acts as a competitive substrate for the viral RdRp enzyme.[5]
The central mechanism of inhibition is RNA chain termination .[5][6] Once the viral RdRp incorporates the this compound triphosphate into the nascent viral RNA strand, the presence of the 2′-C-methyl group on the ribose sugar sterically prevents the formation of a phosphodiester bond with the next incoming nucleotide.[5][7] This effectively halts the elongation of the RNA chain, preventing the synthesis of functional viral genomes and thus inhibiting viral replication.[6][7] The 7-deaza modification in the purine base enhances the inhibitory potency against the HCV RdRp compared to its adenosine counterpart.[5]
Quantitative Data Presentation
The antiviral activity of this compound is quantified by its inhibitory concentration (IC50) in biochemical assays and its effective concentration (EC50) in cell-based systems.
Table 1: Biochemical Inhibition of Viral RdRp
This table summarizes the concentration of the active triphosphate form of this compound required to inhibit the purified viral polymerase enzyme by 50%.
| Target Enzyme | Inhibitor | IC50 Value | Reference |
| HCV RdRp (genotype 1b) | 5′-triphosphate of 2′-C-methyl-7-deaza-adenosine | 110 nM | [6] |
Table 2: Cell-Based Antiviral Activity
This table presents the concentration of this compound required to inhibit viral replication in cell culture by 50% (EC50), along with the concentration that causes 50% cytotoxicity to the host cells (CC50). The Selectivity Index (SI = CC50 / EC50) indicates the compound's therapeutic window.
| Virus | Cell Line | EC50 Value (µM) | CC50 Value (µM) | Selectivity Index (SI) | Reference |
| HCV (genotype 1b replicon) | Huh-7 | 0.3 | >100 | >333 | [6] |
| West Nile Virus (Eg-101) | Porcine Kidney (PS) | 0.33 ± 0.08 | >50 | >151 | [3] |
| West Nile Virus (13-104) | Porcine Kidney (PS) | 0.15 ± 0.05 | >50 | >333 | [3] |
| Zika Virus (MR766) | Vero E6 | ~5-15 | - | - | [2] |
| Dengue Virus | - | ~5-15 | - | - | [2] |
| Yellow Fever Virus | - | ~5-15 | - | - | [2] |
| Tick-Borne Encephalitis Virus | - | ~5-15 | - | - | [2] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative protocols for key experiments used to characterize this compound.
Biochemical RdRp Inhibition Assay
This assay directly measures the inhibitory effect of the compound's active form on the purified viral polymerase.
Objective: To determine the IC50 value of this compound triphosphate against a viral RdRp.
Methodology:
-
Enzyme Preparation: A recombinant, purified viral RdRp (e.g., HCV NS5B) is used.[8]
-
Reaction Mixture: The enzyme is incubated with a synthetic RNA template and a primer (e.g., a 32P-radiolabeled GpG primer).[8]
-
Initiation: The polymerization reaction is initiated by adding a mix of natural nucleotide triphosphates (NTPs) and varying concentrations of the inhibitor (this compound triphosphate). One of the natural NTPs is typically radiolabeled (e.g., [α-32P]UTP) for detection.
-
Incubation: The reaction proceeds for a set time (e.g., 90 minutes) at an optimal temperature (e.g., 30°C).[8]
-
Termination: The reaction is stopped by adding a chelating agent like EDTA.[8]
-
Analysis: The resulting RNA products are separated by size using denaturing polyacrylamide gel electrophoresis. The gel is then exposed to a phosphor screen or X-ray film.
-
Quantification: The intensity of the bands corresponding to the full-length RNA product is quantified. The IC50 is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cell-Based Antiviral Assay (HCV Replicon System)
This assay measures the compound's ability to inhibit viral RNA replication within a cellular context, accounting for cell permeability and metabolic activation.
Objective: To determine the EC50 value of this compound in cells containing an HCV subgenomic replicon.
Methodology:
-
Cell Culture: Huh-7 cells stably harboring an HCV subgenomic replicon (e.g., genotype 1b) are used. These replicons often contain a reporter gene, such as luciferase, for easy quantification.
-
Compound Treatment: Cells are seeded in multi-well plates and treated with a serial dilution of this compound.[9]
-
Incubation: The plates are incubated for a period that allows for multiple rounds of replication (e.g., 48-72 hours) under standard cell culture conditions (37°C, 5% CO2).[10]
-
Quantification of Viral Replication:
-
Reporter Gene Assay: If a luciferase reporter is present, cells are lysed, and a luciferase substrate is added. The resulting luminescence, which is proportional to viral replication, is measured with a luminometer.[9]
-
qRT-PCR: Total cellular RNA is extracted, and viral RNA levels are quantified using quantitative reverse transcription PCR (qRT-PCR) with primers specific to the viral genome.
-
-
Data Analysis: The percentage of inhibition is calculated relative to untreated control cells. The EC50 value is determined by fitting the dose-response data to a sigmoid curve.
Cytotoxicity Assay
This assay is performed in parallel with antiviral assays to ensure that the observed reduction in viral replication is not due to cell death.
Objective: To determine the CC50 value of this compound on the host cell line.
Methodology:
-
Cell Culture: Uninfected host cells (e.g., Huh-7) are seeded in multi-well plates at the same density as in the antiviral assay.
-
Compound Treatment: Cells are treated with the same serial dilution of this compound.
-
Incubation: Plates are incubated for the same duration as the antiviral assay.
-
Viability Measurement: Cell viability is assessed using a colorimetric or luminescent assay, such as:
-
MTS/XTT Assay: Measures the metabolic reduction of a tetrazolium salt by viable cells into a colored formazan product.
-
CellTiter-Glo® Assay: Measures the amount of ATP present, which is an indicator of metabolically active cells.[11]
-
-
Data Analysis: The CC50 is calculated as the compound concentration that reduces cell viability by 50% compared to untreated controls.
Resistance
As with many direct-acting antivirals, viruses can develop resistance to this compound. For HCV, the primary resistance mutation identified through in vitro selection is the S282T substitution in the NS5B RdRp enzyme.[6] This mutation, located in the polymerase active site, reduces the enzyme's susceptibility to 2′-methyl-modified nucleosides, including this compound.[6] Interestingly, studies in chimpanzees showed that upon cessation of treatment, the viral population often reverted to the wild-type sequence, suggesting that the S282T mutation may confer a fitness cost to the virus in the absence of the drug.[12]
Conclusion
This compound is a well-defined inhibitor of viral RNA-dependent RNA polymerase that functions as a non-obligate chain terminator. Its potent in vitro activity against a wide array of RNA viruses, particularly HCV and various Flaviviruses, has been thoroughly documented. While its clinical development for HCV was halted, the extensive characterization of its mechanism, potency, and resistance profile has solidified its role as an invaluable reference compound and research tool. The detailed protocols and quantitative data associated with this compound continue to aid researchers in the discovery and development of novel nucleoside analog inhibitors to combat emerging and persistent viral threats.
References
- 1. MK-608 - Wikipedia [en.wikipedia.org]
- 2. The Viral Polymerase Inhibitor 7-Deaza-2’-C-Methyladenosine Is a Potent Inhibitor of In Vitro Zika Virus Replication and Delays Disease Progression in a Robust Mouse Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. mdpi.com [mdpi.com]
- 5. A 7-Deaza-Adenosine Analog Is a Potent and Selective Inhibitor of Hepatitis C Virus Replication with Excellent Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Robust Antiviral Efficacy upon Administration of a Nucleoside Analog to Hepatitis C Virus-Infected Chimpanzees - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of viral RNA-dependent RNA polymerases with clinically relevant nucleotide analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biochemical Characterization of the Active Anti-Hepatitis C Virus Metabolites of 2,6-Diaminopurine Ribonucleoside Prodrug Compared to Sofosbuvir and BMS-986094 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel Cell-Based Hepatitis C Virus Infection Assay for Quantitative High-Throughput Screening of Anti-Hepatitis C Virus Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antiviral mechanism of preclinical antimalarial compounds possessing multiple antiviral activities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. The Nucleoside Inhibitor this compound Mediates Suppression of HCV Replication for >30 Days in Chronically Infected Chimpanzees [natap.org]
In Vitro Antiviral Activity of MK-0608: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro antiviral activity of MK-0608, a nucleoside analog with potent antiviral properties. The document details its efficacy against key viral targets, outlines the experimental methodologies used to determine its activity, and illustrates its mechanism of action.
Quantitative Antiviral Activity and Cytotoxicity
This compound has demonstrated significant antiviral activity against Hepatitis C Virus (HCV) and Infectious Pancreatic Necrosis Virus (IPNV). The following table summarizes the key quantitative data from in vitro studies.
| Virus Target | Assay System | Metric | Value | Reference |
| Hepatitis C Virus (HCV) Genotype 1b | Subgenomic Replicon Assay | EC50 | 0.3 µM | [1] |
| EC90 | 1.3 µM | [1] | ||
| Purified HCV RdRp Inhibition | IC50 | 110 nM | [1] | |
| Cytotoxicity Assay | CC50 | >100 µM | [1] | |
| Selectivity Index (SI) | >333 | Calculated | ||
| Infectious Pancreatic Necrosis Virus (IPNV) | Cell-based Assay | EC50 | 0.20 µM | |
| Cytotoxicity Assay | CC50 | ~53.6 µM | ||
| Selectivity Index (SI) | ~268 |
EC50 (50% Effective Concentration): The concentration of the compound that inhibits 50% of viral replication. EC90 (90% Effective Concentration): The concentration of the compound that inhibits 90% of viral replication. IC50 (50% Inhibitory Concentration): The concentration of the compound that inhibits 50% of the activity of a purified enzyme (in this case, HCV RNA-dependent RNA polymerase). CC50 (50% Cytotoxic Concentration): The concentration of the compound that causes a 50% reduction in cell viability. SI (Selectivity Index): Calculated as CC50/EC50, indicating the therapeutic window of the compound. A higher SI is desirable.
Mechanism of Action
This compound is a nucleoside analog, specifically 2′-C-methyl-7-deaza-adenosine. Its antiviral activity stems from its ability to act as a chain-terminating inhibitor of viral RNA-dependent RNA polymerase (RdRp). The proposed mechanism is as follows:
-
Cellular Uptake and Phosphorylation: this compound enters the host cell and is metabolized by cellular kinases to its active 5'-triphosphate form.
-
Competitive Inhibition: The triphosphate form of this compound competes with the natural nucleoside triphosphates for incorporation into the nascent viral RNA strand by the viral RdRp.
-
Chain Termination: Once incorporated, the 2'-C-methyl group on the ribose sugar of this compound sterically hinders the formation of the next phosphodiester bond, leading to the termination of RNA chain elongation. This premature termination prevents the synthesis of functional viral genomes and, consequently, inhibits viral replication.
The S282T mutation in the HCV NS5B polymerase has been identified as conferring resistance to 2'-C-methyl nucleoside inhibitors like this compound.[2]
References
MK-0608: A Technical Overview for the Treatment of HCV Genotype 1b
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of MK-0608, a nucleoside analog developed for the treatment of Hepatitis C Virus (HCV) genotype 1b. The document synthesizes key findings on its mechanism of action, antiviral efficacy, resistance profile, and the experimental protocols used in its evaluation.
Core Mechanism of Action
This compound, chemically known as 2′-C-methyl-7-deaza-adenosine, is a potent nucleoside analog inhibitor of the HCV NS5B RNA-dependent RNA polymerase (RdRp).[1] As a prodrug, this compound is metabolized intracellularly to its active 5'-triphosphate form. This active metabolite then competes with natural nucleotides for incorporation into the nascent viral RNA strand. Upon incorporation, the 2'-C-methyl group acts as a chain terminator, preventing further elongation of the viral RNA and thereby halting viral replication.[1][2]
References
Discovery and development of MK-0608
An In-depth Technical Guide to the Discovery and Development of MK-0608
Abstract
This compound, chemically known as 2′-C-methyl-7-deaza-adenosine, is a nucleoside analog developed by Merck as a potent inhibitor of the hepatitis C virus (HCV) RNA-dependent RNA polymerase (RdRp), also known as non-structural protein 5B (NS5B).[1] This document provides a comprehensive technical overview of the discovery, mechanism of action, and preclinical development of this compound. It details the compound's in vitro and in vivo efficacy, pharmacokinetic profile, and resistance pathways. All quantitative data are summarized in tabular format, and key experimental protocols are described. The included diagrams, generated using the DOT language, visualize the molecular mechanism, experimental workflows, and resistance development logic. While showing robust antiviral activity in preclinical models, this compound did not advance through later stages of clinical trials.[2]
Chemical Properties
-
Compound Name: this compound
-
Systematic Name: 2′-C-methyl-7-deaza-adenosine[3]
-
Molecular Formula: C₁₂H₁₆N₄O₄[4]
-
Molecular Weight: 280.28 g/mol [4]
Mechanism of Action
This compound is a direct-acting antiviral agent that targets the HCV NS5B polymerase, an enzyme essential for the replication of the viral RNA genome.[1][5] As a nucleoside analog, this compound acts as a prodrug. Inside the host cell, it is converted by cellular kinases into its active 5'-triphosphate form. This active metabolite then competes with the natural adenosine triphosphate substrate for incorporation into the nascent viral RNA strand by the NS5B polymerase.[1] Upon incorporation, the 2'-C-methyl group on the ribose sugar sterically hinders the formation of the next phosphodiester bond, thereby acting as a chain terminator and halting viral RNA synthesis.[1][6]
Preclinical Development
The preclinical evaluation of this compound involved both in vitro cell-based assays and in vivo studies using the chimpanzee model of chronic HCV infection.
In Vitro Studies
This compound demonstrated potent and selective inhibition of HCV replication in the subgenomic replicon system. The compound was active against genotype 1b, with a favorable cytotoxicity profile.[1]
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell System | Notes |
|---|---|---|---|
| EC₅₀ | 0.3 µM | HCV Genotype 1b Replicon | 50% Effective Concentration[1][7] |
| EC₉₀ | 1.3 µM | HCV Genotype 1b Replicon | 90% Effective Concentration[1][7] |
| CC₅₀ | >100 µM | N/A | 50% Cytotoxic Concentration[1] |
| IC₅₀ | 110 nM | Purified HCV RdRp (Genotype 1b) | 50% Inhibitory Concentration (for triphosphate form)[1] |
In Vivo Studies
Efficacy was assessed in chimpanzees chronically infected with HCV genotype 1a.[1] Studies evaluated both intravenous (IV) and oral (PO) administration routes, showing significant, dose-dependent reductions in viral load.[1][8]
Table 2: In Vivo Efficacy of this compound in Chimpanzees (7-Day IV Dosing)
| Dose | Average Viral Load Reduction (log₁₀ IU/mL) |
|---|---|
| 0.2 mg/kg/day | 1.0[1] |
| 2 mg/kg/day | >5.0[1] |
Table 3: In Vivo Efficacy of this compound in Chimpanzees (37-Day Oral Dosing)
| Dose | Animal ID | Baseline Viral Load (IU/mL) | Viral Load Reduction (log₁₀) | Outcome |
|---|---|---|---|---|
| 1 mg/kg/day | Chimpanzee X4 | 3x10⁶ - 9x10⁶ | 4.6 | Significant viral suppression[1][5][7] |
| 1 mg/kg/day | Chimpanzee X6 | 1,110 - 12,900 | > Limit of Quantification | Viral load fell below 20 IU/mL[1][7][9] |
In a separate study involving four chimpanzees, once-daily oral dosing resulted in three of the four animals achieving undetectable HCV RNA levels (below 20 IU/mL) within 10 days.[3][8] The average viral load reduction across the cohort was 4.7 log₁₀.[3][8] Viral rebound was observed in all animals after dosing ceased.[3]
Pharmacokinetics
Pharmacokinetic studies in animal models indicated that this compound possessed properties suitable for oral administration.[7] Studies in chimpanzees revealed significant accumulation of the compound and its active metabolites in the liver, the primary site of HCV replication.[1]
Table 4: Pharmacokinetic and Distribution Parameters of this compound
| Parameter | Value / Observation | Species |
|---|---|---|
| Oral Bioavailability | 50% to 100% | Rats, Dogs, Rhesus Monkeys[7] |
| Plasma Half-Life | 9 hours | Dogs[7] |
| Plasma Half-Life | 14 hours | Rhesus Macaques[7] |
| Liver-to-Plasma Ratio | ~69-fold higher concentration in liver | Chimpanzees (24h post-first dose)[1] |
| Liver Accumulation | 2.1-fold higher concentration after 7th dose vs. 1st dose | Chimpanzees[1] |
Resistance Profile
The primary resistance mechanism identified for this compound involves a specific mutation in the HCV NS5B polymerase.
-
Mutation: An S282T substitution (serine to threonine at amino acid position 282) in the NS5B protein was found to confer resistance.[3]
-
Impact: This single mutation results in a 30-fold decrease in the in vitro potency of this compound in the replicon assay.[3]
-
Viral Fitness: The S282T mutant virus appears to be less fit than the wild-type virus. Following the cessation of this compound treatment in chimpanzees, the viral population reverted to the wild-type sequence, suggesting the mutation imparts a replicative disadvantage in the absence of drug pressure.[3][8]
Experimental Protocols
-
HCV Subgenomic Replicon Assay: This in vitro system utilizes human hepatoma cells (e.g., Huh-7) that contain a self-replicating HCV RNA molecule (a replicon). The replicon typically carries a selectable marker (e.g., neomycin resistance) and a reporter gene. To determine efficacy, cells are incubated with varying concentrations of this compound. The level of HCV RNA replication is then quantified, often by measuring reporter gene activity or via RT-qPCR, to calculate EC₅₀ and EC₉₀ values.[1]
-
Viral Load Quantification (TaqMan Assay): Plasma samples from chimpanzees were analyzed using the Roche COBAS TaqMan HCV test.[1][9] This is a real-time reverse transcription polymerase chain reaction (RT-PCR) assay that quantifies viral RNA. The lower limit of quantification for this assay was 20 IU/mL.[1][3]
-
Pharmacokinetic Analysis (LC-MS/MS): The concentration of this compound in plasma and liver tissue was determined using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1] Samples were typically processed through solid-phase extraction to isolate the nucleoside analog and an internal standard (e.g., tubercidin) before analysis. For liver samples, tissue was homogenized and treated with acid phosphatase to convert any phosphorylated metabolites back to the parent nucleoside for total concentration measurement.[1]
Conclusion
This compound is a potent nucleoside inhibitor of the HCV NS5B polymerase that demonstrated robust, multi-log reductions in viral load in the chimpanzee model, both orally and intravenously.[1] It showed good oral bioavailability in multiple species and achieved high concentrations in the liver, the site of infection.[1][7] Despite this promising preclinical profile, its development was discontinued, and it did not emerge as a commercial therapy for HCV. The reasons for its failure in clinical trials are not detailed in the available literature but highlight the challenges of translating preclinical efficacy into safe and effective human therapeutics.[2]
References
- 1. Robust Antiviral Efficacy upon Administration of a Nucleoside Analog to Hepatitis C Virus-Infected Chimpanzees - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Nucleoside Inhibitor this compound Mediates Suppression of HCV Replication for >30 Days in Chronically Infected Chimpanzees [natap.org]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. Inhibitors of the Hepatitis C Virus RNA-Dependent RNA Polymerase NS5B - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A review: Mechanism of action of antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Nucleoside inhibitor this compound mediates suppression of HCV replication for >30 days in chronically infected chimpanzees | HIV i-Base [i-base.info]
- 9. researchgate.net [researchgate.net]
MK-0608: A Chain-Terminating Inhibitor of Hepatitis C Virus
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
MK-0608, chemically known as 2'-C-methyl-7-deaza-adenosine, is a potent nucleoside analog inhibitor of the hepatitis C virus (HCV) RNA-dependent RNA polymerase (RdRp). Developed as a direct-acting antiviral agent, this compound functions as a chain terminator, effectively halting viral RNA replication. This technical guide provides a comprehensive overview of the core mechanism, in vitro and in vivo efficacy, and the experimental methodologies used to characterize this compound. The information is tailored for researchers, scientists, and professionals involved in drug development, presenting quantitative data in structured tables and visualizing key processes with detailed diagrams.
Mechanism of Action: Chain Termination
This compound is a prodrug that, once inside a hepatocyte, is metabolized to its active triphosphate form. This active metabolite, 2'-C-methyl-7-deaza-adenosine triphosphate, acts as a competitive inhibitor of the endogenous adenosine triphosphate (ATP) for incorporation into the nascent viral RNA strand by the HCV NS5B polymerase. The key structural feature of this compound is the 2'-C-methyl group on the ribose sugar. Upon incorporation into the growing RNA chain, this modification sterically hinders the formation of the subsequent phosphodiester bond, thereby preventing further elongation and leading to premature chain termination.
Caption: Mechanism of action of this compound as a chain-terminating inhibitor.
Quantitative Efficacy Data
The antiviral activity of this compound has been quantified through various in vitro and in vivo studies. The following tables summarize the key efficacy parameters.
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Cell System | Notes |
| EC50 | 0.3 µM | Subgenomic HCV genotype 1b replicon | 50% effective concentration for inhibiting viral RNA replication[1]. |
| EC90 | 1.3 µM | Subgenomic HCV genotype 1b replicon | 90% effective concentration for inhibiting viral RNA replication[1]. |
| IC50 | 110 nM | Purified HCV RdRp (genotype 1b) | 50% inhibitory concentration against the purified enzyme[2]. |
| CC50 | >100 µM | Not specified | 50% cytotoxic concentration, indicating low cytotoxicity[2]. |
Table 2: In Vivo Efficacy of this compound in HCV-Infected Chimpanzees
| Dosing Regimen | Duration | Mean Viral Load Reduction (log10 IU/mL) | Notes |
| 0.2 mg/kg/day (IV) | 7 days | 1.0 | Intravenous administration[1]. |
| 2 mg/kg/day (IV) | 7 days | >5.0 | Intravenous administration[1]. |
| 1 mg/kg/day (Oral) | 37 days | 4.6 | In a chimpanzee with a high starting viral load[1]. |
| 1 mg/kg/day (Oral) | 37 days | Below Limit of Quantification | In a chimpanzee with a lower starting viral load; viral load remained undetectable for at least 12 days after dosing ended[1]. |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. The following sections describe representative protocols for the key experiments used to evaluate this compound.
HCV Subgenomic Replicon Assay
This cell-based assay is fundamental for determining the in vitro efficacy of anti-HCV compounds.
Caption: Workflow for an HCV subgenomic replicon assay.
Detailed Methodology:
-
Cell Culture: Huh-7 human hepatoma cells harboring a subgenomic HCV replicon (e.g., genotype 1b) are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, non-essential amino acids, and G418 for selection.
-
Compound Preparation: this compound is dissolved in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution. Serial dilutions are then prepared in the cell culture medium.
-
Treatment: Cells are seeded in 96-well plates and allowed to adhere. The medium is then replaced with the medium containing the various concentrations of this compound. Control wells receive medium with the vehicle (e.g., DMSO) alone.
-
Incubation: The plates are incubated for a defined period, typically 48 to 72 hours, to allow for HCV replication and the effect of the inhibitor to manifest.
-
RNA Extraction and Quantification: Total cellular RNA is extracted from the cells. The levels of HCV replicon RNA are quantified using a one-step quantitative reverse transcription-polymerase chain reaction (qRT-PCR) assay, often targeting a highly conserved region of the HCV genome like the 5' untranslated region.
-
Data Analysis: The percentage of inhibition of HCV RNA replication is calculated for each concentration of this compound relative to the vehicle-treated controls. The EC50 and EC90 values are then determined by fitting the dose-response data to a four-parameter logistic curve.
HCV RdRp Inhibition Assay
This biochemical assay directly measures the inhibitory effect of the compound on the purified viral polymerase.
Detailed Methodology:
-
Enzyme and Template Preparation: Recombinant, purified HCV NS5B polymerase (often a C-terminally truncated form for improved solubility) is used. A synthetic RNA template, such as a homopolymeric template (e.g., poly(U)) with a corresponding primer, is prepared.
-
Reaction Mixture: The assay is typically performed in a reaction buffer containing Tris-HCl, MgCl₂, NaCl, DTT, and a mixture of ribonucleoside triphosphates (rNTPs), including a radiolabeled or fluorescently labeled rNTP for detection.
-
Inhibition Assay: The purified NS5B polymerase and the RNA template/primer are pre-incubated. The reaction is initiated by adding the rNTP mix and varying concentrations of the active triphosphate form of this compound.
-
Reaction and Termination: The reaction is allowed to proceed at an optimal temperature (e.g., 30°C) for a specific time. The reaction is then stopped by adding a solution containing EDTA.
-
Product Quantification: The newly synthesized RNA product is captured, for example, on a filter membrane, and the amount of incorporated labeled nucleotide is quantified using a scintillation counter or fluorescence reader.
-
Data Analysis: The percentage of inhibition of polymerase activity is calculated for each concentration of the inhibitor. The IC50 value is determined by plotting the percent inhibition against the inhibitor concentration and fitting the data to a dose-response curve.
In Vivo Chimpanzee Model for Efficacy Testing
Chimpanzees are the only non-human primate model that can be reliably infected with HCV and develop chronic infection, making them invaluable for in vivo efficacy studies.
References
Pharmacological Profile of MK-0608: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
MK-0608, also known as 2'-C-Methyl-7-deaza-adenosine, is a nucleoside analog that was investigated as a potential antiviral agent for the treatment of Hepatitis C Virus (HCV) infection. It functions as a direct-acting antiviral by targeting the HCV NS5B RNA-dependent RNA polymerase (RdRp), an enzyme essential for the replication of the viral genome. Although its development was discontinued, the pharmacological data gathered for this compound provides valuable insights into the development of nucleoside inhibitors for HCV and other viral diseases. This document provides a comprehensive overview of the pharmacological profile of this compound, including its mechanism of action, in vitro and in vivo activity, and available pharmacokinetic and toxicological data.
Mechanism of Action
This compound is a prodrug that, upon entering a host cell, is metabolized by cellular kinases into its active triphosphate form. This active metabolite, 2'-C-Methyl-7-deaza-adenosine triphosphate, acts as a competitive inhibitor of the natural nucleotide substrates of the HCV NS5B polymerase.[1] By mimicking the natural adenosine triphosphate, it is incorporated into the nascent viral RNA strand. However, the 2'-C-methyl modification on the ribose sugar sterically hinders the formation of the subsequent phosphodiester bond, leading to premature chain termination of the elongating RNA strand and thus halting viral replication.[1]
A key resistance mutation to 2'-C-methyl nucleosides, including this compound, has been identified at amino acid position 282 (S282T) in the NS5B polymerase.[2][3] This mutation confers a significant loss of potency to the inhibitor.[2]
Quantitative Pharmacological Data
The following tables summarize the key quantitative data for this compound.
Table 1: In Vitro Activity of this compound
| Assay Type | Parameter | Value | Cell Line / Enzyme | Genotype | Reference |
| HCV Subgenomic Replicon | EC50 | 0.3 µM | Huh-7 | 1b | [1] |
| HCV Subgenomic Replicon | EC90 | 1.3 µM | Huh-7 | 1b | [1] |
| HCV RdRp Inhibition | IC50 (triphosphate form) | 110 nM | Purified Enzyme | 1b | [1] |
| Cytotoxicity | CC50 | >100 µM | Huh-7 | N/A | [1] |
Table 2: In Vivo Efficacy of this compound in Chimpanzees
| Dosing Regimen | Duration | Viral Load Reduction (log10 IU/mL) | Animal Model | Reference |
| 0.2 mg/kg/day (IV) | 7 days | 1.0 | HCV-infected Chimpanzees | [1] |
| 2 mg/kg/day (IV) | 7 days | >5.0 | HCV-infected Chimpanzees | [1] |
| 1 mg/kg/day (Oral) | 37 days | 4.6 (in high baseline viral load) | HCV-infected Chimpanzees | [1] |
| 1 mg/kg/day (Oral) | 37 days | Below Limit of Quantification | HCV-infected Chimpanzees | [1] |
| 2 mg/kg (IV, single dose) | 1 day | ~3.0 | HCV-infected Chimpanzees | [2] |
| 2 mg/kg/day (IV) | 7 days | 5.7 | HCV-infected Chimpanzees | [2][3] |
Table 3: Preclinical Pharmacokinetics of this compound
| Species | Parameter | Value | Dosing | Reference |
| Rat | Oral Bioavailability | Good (50-100%) | Oral | [1] |
| Dog | Oral Bioavailability | Good (50-100%) | Oral | [1] |
| Rhesus Monkey | Oral Bioavailability | Good (50-100%) | Oral | [1] |
| Dog | Plasma Half-life (t1/2) | 9 hours | Oral | [1] |
| Rhesus Monkey | Plasma Half-life (t1/2) | 14 hours | Oral | [1] |
| Rat | Active Triphosphate in Liver | ~12 µmol/kg (at 8h post-dose) | 2 mg/kg (Oral) | [1] |
| Chimpanzee | Plasma Concentration (24h post-dose) | ~50 nM (after 1st dose) | 1 mg/kg (Oral) | [1] |
| Chimpanzee | Plasma Concentration (24h post-dose) | Increased ~2.5-fold (after 7th dose) | 1 mg/kg (Oral) | [1] |
Table 4: Toxicology Data for this compound
| Test Type | Species | Parameter | Value | Reference |
| Acute Oral Toxicity | Mouse | LD50 | >2,000 mg/kg | [1] |
Experimental Protocols
HCV Subgenomic Replicon Assay
This assay is a cell-based method to determine the inhibitory effect of a compound on HCV RNA replication.
Detailed Methodology (Representative):
-
Cell Culture: Huh-7 cells harboring an HCV genotype 1b subgenomic replicon, which includes a neomycin resistance gene, are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, non-essential amino acids, and G418 to maintain the replicon.
-
Assay Setup: Cells are seeded into 96-well plates. After cell attachment, the medium is replaced with fresh medium containing serial dilutions of this compound.
-
Incubation: The plates are incubated for 48 to 72 hours at 37°C in a 5% CO2 atmosphere.
-
Quantification of Replication:
-
Luciferase Reporter: If the replicon contains a luciferase reporter gene, cell lysates are prepared, and luciferase activity is measured using a luminometer.
-
RT-qPCR: Total cellular RNA is extracted, and HCV RNA levels are quantified using a one-step real-time reverse transcription-polymerase chain reaction (RT-qPCR) assay.
-
-
Data Analysis: The EC50 value, representing the concentration of this compound that inhibits 50% of HCV RNA replication, is calculated by plotting the percentage of inhibition against the log of the compound concentration.
HCV NS5B Polymerase Inhibition Assay
This is a biochemical assay to measure the direct inhibitory effect of the active form of a compound on the purified HCV RdRp enzyme.
Detailed Methodology (Representative):
-
Reaction Components: The assay is typically performed in a reaction buffer containing Tris-HCl, MgCl₂, NaCl, DTT, and a non-ionic detergent. The reaction mixture includes the purified recombinant HCV NS5B polymerase, a suitable RNA template and primer (e.g., poly(A)/oligo(dT)), a mixture of unlabeled nucleotide triphosphates (ATP, CTP, GTP, UTP), and one radiolabeled nucleotide (e.g., [α-³³P]GTP or [³H]UTP).
-
Inhibitor Addition: The active triphosphate form of this compound is added to the reaction mixture at various concentrations.
-
Initiation and Incubation: The reaction is initiated by the addition of the enzyme and incubated at a temperature optimal for enzyme activity (e.g., 30°C) for a defined period (e.g., 1-2 hours).
-
Termination: The reaction is stopped by the addition of EDTA.
-
Product Quantification: The newly synthesized radiolabeled RNA is separated from the unincorporated radiolabeled nucleotides using methods such as filter binding assays (e.g., DE81 ion-exchange filters) or gel electrophoresis. The amount of incorporated radioactivity is then quantified using a scintillation counter or phosphorimager.
-
Data Analysis: The IC50 value, the concentration of the inhibitor that reduces the polymerase activity by 50%, is determined from the dose-response curve.
Clinical Development Status
The clinical development of this compound was discontinued by Merck.[4][5] The decision was based on a review of available data and the evolving landscape of HCV treatment options.[4][5] As a result, there is a lack of publicly available data from human clinical trials for this compound.
Conclusion
This compound is a potent nucleoside inhibitor of the HCV NS5B polymerase with significant in vitro and in vivo antiviral activity demonstrated in preclinical studies. Its mechanism of action as a chain terminator, following intracellular phosphorylation to its active triphosphate form, is a well-established strategy for antiviral drug development. While the development of this compound was not pursued to market, the pharmacological data generated for this compound have contributed to the broader understanding of HCV virology and the development of next-generation direct-acting antivirals. The detailed profile presented here serves as a valuable technical resource for researchers in the fields of virology and medicinal chemistry.
References
- 1. Robust Antiviral Efficacy upon Administration of a Nucleoside Analog to Hepatitis C Virus-Infected Chimpanzees - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Nucleoside Inhibitor this compound Mediates Suppression of HCV Replication for >30 Days in Chronically Infected Chimpanzees [natap.org]
- 3. Nucleoside inhibitor this compound mediates suppression of HCV replication for >30 days in chronically infected chimpanzees | HIV i-Base [i-base.info]
- 4. merck.com [merck.com]
- 5. Merck & Co. Terminates Hep C Development Programs - BioSpace [biospace.com]
The Cellular Journey of MK-0608: An In-depth Guide to its Metabolic Activation
For Researchers, Scientists, and Drug Development Professionals
Introduction
MK-0608, a 2'-C-methyl-7-deaza-adenosine nucleoside analog, has demonstrated potent antiviral activity, particularly against the Hepatitis C Virus (HCV).[1] Like many nucleoside analogs, this compound is a prodrug that must undergo intracellular phosphorylation to its active 5'-triphosphate form (this compound-TP) to exert its therapeutic effect. This triphosphate analog acts as a chain terminator for the viral RNA-dependent RNA polymerase (RdRp), thereby inhibiting viral replication.[1] Understanding the cellular metabolism of this compound is paramount for optimizing its therapeutic efficacy and for the development of next-generation antiviral agents. This technical guide provides a comprehensive overview of the metabolic activation of this compound, including quantitative data on its phosphorylation, detailed experimental protocols for its analysis, and visual representations of the key pathways and workflows.
Data Presentation: Intracellular Phosphorylation of this compound
The efficiency of the intracellular conversion of this compound to its active triphosphate form is a critical determinant of its antiviral potency. The following tables summarize the available quantitative data on the metabolism and activity of this compound.
| Parameter | Value | Cell Line/System | Reference |
| EC50 | 0.3 µM | HCV Genotype 1b Replicon | [1] |
| EC90 | 1.3 µM | HCV Genotype 1b Replicon | [1] |
| CC50 | >100 µM | Not specified | [1] |
| IC50 (this compound-TP) | 110 nM | Purified HCV RdRp (Genotype 1b) | [1] |
| Species/Cell Line | Treatment | Time Point | This compound-TP Level | % of Total Intracellular Drug | Reference |
| Replicon-containing Huh-7 cells | Incubation with this compound | Not specified | Not specified | ~80% | [1] |
| Rats | 2 mg/kg oral dose | 8 hours post-dose | ~12 µmol/kg liver | ~50% | [1] |
Signaling Pathway: Metabolic Activation of this compound
The intracellular conversion of this compound to its active triphosphate form is a sequential process catalyzed by host cell kinases. The nucleoside analog first enters the cell, likely through nucleoside transporters, and is then subjected to three successive phosphorylation steps.
Caption: Intracellular phosphorylation pathway of this compound.
Experimental Protocols
The quantification of intracellular this compound and its phosphorylated metabolites requires sensitive and specific analytical methods. The following is a representative protocol synthesized from established methodologies for the analysis of intracellular nucleoside analogs.
Protocol: Quantification of Intracellular this compound Phosphates by LC-MS/MS
1. Cell Culture and Treatment:
-
Plate cells (e.g., Huh-7) in 6-well plates at a density of 1 x 10^6 cells/well and allow to adhere overnight.
-
Treat cells with the desired concentrations of this compound for the specified time points.
2. Cell Harvesting and Lysis:
-
Aspirate the culture medium and wash the cell monolayer twice with ice-cold phosphate-buffered saline (PBS).
-
Add 1 mL of ice-cold 70% methanol to each well to lyse the cells and precipitate proteins.
-
Scrape the cells and transfer the cell lysate to a microcentrifuge tube.
-
Vortex vigorously and incubate at -20°C for at least 30 minutes to ensure complete protein precipitation.
3. Sample Clarification:
-
Centrifuge the lysate at 14,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant containing the intracellular metabolites.
4. Solid-Phase Extraction (SPE) for Metabolite Fractionation (Optional but Recommended):
-
Use a strong anion exchange (SAX) SPE cartridge.
-
Condition the cartridge with methanol followed by ultrapure water.
-
Load the supernatant onto the cartridge.
-
Wash the cartridge with a low-salt buffer to remove neutral and weakly bound molecules, including the parent nucleoside (this compound).
-
Elute the monophosphate, diphosphate, and triphosphate fractions using buffers with increasing salt concentrations.
5. Enzymatic Dephosphorylation (Alternative to direct analysis of phosphorylated forms):
-
To quantify the total intracellular concentration of phosphorylated species, treat the clarified lysate or the eluted fractions with a non-specific phosphatase (e.g., acid phosphatase) to convert all phosphorylated forms back to the parent nucleoside, this compound.
6. LC-MS/MS Analysis:
-
Chromatography:
-
Use a C18 reversed-phase column with an ion-pairing agent (e.g., dimethylhexylamine) in the mobile phase to achieve separation of the highly polar phosphorylated metabolites.
-
Alternatively, for the analysis of the dephosphorylated product (this compound), a standard C18 column with a water/acetonitrile gradient containing formic acid can be used.
-
-
Mass Spectrometry:
-
Operate a triple quadrupole mass spectrometer in positive ion mode with multiple reaction monitoring (MRM).
-
Optimize the MRM transitions for this compound and its phosphorylated forms (or just this compound if dephosphorylation was performed).
-
Use a stable isotope-labeled internal standard for accurate quantification.
-
7. Data Analysis:
-
Generate a standard curve using known concentrations of this compound and its phosphorylated metabolites.
-
Quantify the amount of each metabolite in the samples by comparing their peak areas to the standard curve.
-
Normalize the results to the cell number or total protein concentration.
Experimental Workflow
The following diagram illustrates a typical workflow for studying the intracellular metabolism of this compound.
Caption: Workflow for analyzing this compound metabolism.
Conclusion
The metabolic activation of this compound to its triphosphate form is a crucial step for its antiviral activity. This guide has provided a summary of the quantitative data available, a detailed representative protocol for the analysis of its intracellular metabolites, and visual diagrams of the metabolic pathway and experimental workflow. A thorough understanding of these processes is essential for the rational design of future nucleoside analog-based therapies with improved efficacy and metabolic profiles. Further research is warranted to elucidate the specific host kinases involved in the phosphorylation cascade and to obtain a more complete quantitative picture of all the phosphorylated intermediates.
References
Unveiling the Pharmacokinetic Profile of MK-0608: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
MK-0608, a nucleoside analog identified as 2′-C-methyl-7-deaza-adenosine, has been investigated for its potential as an antiviral agent, notably against the Hepatitis C virus (HCV). A thorough understanding of a drug candidate's oral bioavailability and pharmacokinetic (PK) properties is paramount in the early stages of drug development. This technical guide provides a comprehensive overview of the available preclinical data on the oral bioavailability and pharmacokinetics of this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing relevant biological and experimental processes. While extensive human pharmacokinetic data is not publicly available due to the discontinuation of its clinical development, the preclinical findings offer valuable insights into the disposition of this compound.
Preclinical Pharmacokinetics of this compound
Preclinical studies in various animal models, including rats, dogs, rhesus monkeys, and chimpanzees, have demonstrated that this compound possesses favorable pharmacokinetic properties, particularly its good to excellent oral bioavailability.
Quantitative Pharmacokinetic Parameters
The following tables summarize the key pharmacokinetic parameters of this compound observed in preclinical species. It is important to note that specific values for all parameters across all species are not consistently reported in the available literature.
Table 1: Oral Bioavailability and Plasma Half-life of this compound in Preclinical Species
| Species | Oral Bioavailability (%) | Plasma Half-life (t½) (hours) |
| Rat | 50 - 100[1] | Not Reported |
| Dog | 50 - 100[1] | 9[1] |
| Rhesus Monkey | 50 - 100[1] | 14[1] |
Table 2: Pharmacokinetic Parameters of this compound in Chimpanzees Following a Single Oral Dose
| Parameter | Value |
| Cmax (Maximum Plasma Concentration) | Data not consistently reported |
| Tmax (Time to Maximum Plasma Concentration) | Data not consistently reported |
| AUC (Area Under the Curve) | Data not consistently reported |
Note: While a study in two uninfected chimpanzees orally dosed with 1 mg/kg of this compound for seven days was conducted, specific Cmax, Tmax, and AUC values from day one are not detailed in the available literature. The study does mention that maximal plasma concentrations and AUCs increased only slightly after seven doses.[1]
Experimental Protocols
Bioanalytical Method for this compound Quantification
The concentration of this compound in plasma and liver tissue samples was determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[1]
-
Sample Preparation (Plasma):
-
50 to 100 μl of plasma was used for analysis.
-
Solid-phase extraction (SPE) was performed using mixed-phase cation exchange Oasis 96-well plates to isolate this compound and the internal standard (tubercidin).
-
Analytes were eluted with a solution of acetonitrile, water, and ammonium hydroxide.
-
-
Sample Preparation (Liver Tissue):
-
Liver biopsy samples were treated with acid phosphatase to convert any phosphorylated metabolites of this compound back to the parent nucleoside before extraction.
-
The subsequent extraction procedure followed the same protocol as for plasma samples.
-
-
LC-MS/MS Analysis:
-
The analysis was conducted in the positive-ion mode using a heated nebulizer (APCI) interface.
-
Animal Studies
-
Species: Rats, Dogs, Rhesus Monkeys, and Chimpanzees (Pan troglodytes).
-
Dosing:
-
Intravenous (i.v.) administration: In chimpanzees, this compound was formulated in sterile saline (0.9%) and administered to sedated animals.
-
Oral administration: In chimpanzees, this compound was administered as a solution in Tang once daily.
-
-
Sample Collection: Blood samples were collected at various time points post-dosing to determine plasma concentrations of this compound. In the chimpanzee study, liver biopsies were also performed.
Mechanism of Action and Intracellular Activation
This compound is a nucleoside analog that requires intracellular phosphorylation to its active triphosphate form. This active metabolite then acts as a chain terminator for the viral RNA-dependent RNA polymerase (RdRp), thereby inhibiting viral replication.
References
Methodological & Application
Application Notes: MK-0608 Protocol for In Vitro HCV Replicon Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hepatitis C Virus (HCV) is a significant global health concern, causing chronic liver infection that can lead to cirrhosis and hepatocellular carcinoma.[1][2] The development of direct-acting antivirals (DAAs) has revolutionized HCV treatment.[2][3] A key tool in the discovery and preclinical evaluation of these DAAs is the HCV replicon system.[2][3][4] These systems consist of subgenomic HCV RNA molecules that can autonomously replicate within cultured human hepatoma cells (e.g., Huh-7), allowing for the specific study of viral replication inhibitors without the need for infectious virus production.[3][4]
MK-0608 (2′-C-methyl-7-deaza-adenosine) is a nucleoside analog that acts as a potent inhibitor of the HCV RNA-dependent RNA polymerase (NS5B).[1] It has demonstrated robust antiviral efficacy in both in vitro replicon assays and in vivo studies with HCV-infected chimpanzees.[1][5] This document provides detailed protocols for evaluating the antiviral activity and cytotoxicity of this compound using an in vitro HCV replicon assay.
Mechanism of Action of this compound
This compound is a prodrug that, once inside the host cell, is converted by host cell kinases into its active 5'-triphosphate form. This active metabolite, 2′-C-methyl-7-deaza-adenosine triphosphate, acts as a competitive inhibitor of the HCV NS5B RNA-dependent RNA polymerase. It is incorporated into the nascent viral RNA strand, leading to chain termination and the cessation of viral RNA synthesis.[1]
Caption: Mechanism of action of this compound in inhibiting HCV replication.
Data Presentation: Efficacy and Cytotoxicity of this compound
The following table summarizes the in vitro activity of this compound against a subgenomic HCV genotype 1b replicon.[1] Data is presented as the mean concentration required for 50% (EC50) or 90% (EC90) inhibition of viral replication and 50% reduction in cell viability (CC50).
| Compound | Assay Type | Cell Line | Parameter | Value (μM) | Reference |
| This compound | HCV Replicon (Genotype 1b) | Huh-7 | EC50 | 0.3 | [1] |
| HCV Replicon (Genotype 1b) | Huh-7 | EC90 | 1.3 | [1] | |
| Cytotoxicity | Huh-7 | CC50 | >100 | [1] |
Selectivity Index (SI): The selectivity index (SI = CC50 / EC50) is a measure of the compound's therapeutic window. For this compound, the SI is >333 (>100 μM / 0.3 μM), indicating high selectivity for viral replication inhibition with minimal impact on host cell viability at effective concentrations.
Experimental Protocols
Protocol 1: In Vitro HCV Replicon Antiviral Assay
This protocol describes a method to determine the EC50 of this compound using a stable Huh-7 cell line harboring a subgenomic HCV replicon with a luciferase reporter gene.
Caption: Workflow for determining the antiviral potency of this compound.
Methodology:
-
Cell Culture:
-
Maintain Huh-7 cells harboring a subgenomic HCV replicon (e.g., genotype 1b with a luciferase reporter) in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 0.5 mg/mL G418 to maintain selection pressure for replicon-containing cells.[2][3]
-
Culture cells at 37°C in a humidified atmosphere with 5% CO2.
-
-
Assay Procedure:
-
Trypsinize and resuspend the cells in G418-free medium. Seed the cells into opaque-walled 96-well plates at a density of 1 x 10^4 cells per well in 100 µL of medium.
-
Incubate the plates for 24 hours at 37°C.
-
Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).
-
Perform serial dilutions of the this compound stock solution in culture medium to achieve final concentrations ranging from 0.01 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤0.5%.
-
Remove the medium from the cells and add 100 µL of the medium containing the respective this compound dilutions. Include wells with medium and 0.5% DMSO as the no-drug control (100% replication) and wells with a known potent HCV inhibitor (e.g., 1 µM BILN-2061) as a positive control.[6]
-
Incubate the plates for 72 hours at 37°C.
-
-
Endpoint Measurement (Luciferase Assay):
-
Remove the plates from the incubator and allow them to equilibrate to room temperature.
-
Aspirate the culture medium.
-
Lyse the cells and measure luciferase activity using a commercial luciferase assay system (e.g., Bright-Glo™ Luciferase Assay System) according to the manufacturer's instructions.
-
Read the luminescence signal on a plate luminometer.
-
-
Data Analysis:
-
Subtract the background luminescence (wells with no cells).
-
Normalize the data by expressing the luciferase signal in compound-treated wells as a percentage of the signal from the DMSO-treated control wells.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic dose-response curve to calculate the EC50 value.
-
Protocol 2: In Vitro Cytotoxicity Assay
This protocol describes a method to determine the CC50 of this compound in the parental Huh-7 cell line to assess compound-specific toxicity.
Caption: Workflow for determining the cytotoxicity (CC50) of this compound.
Methodology:
-
Cell Culture:
-
Use the parental Huh-7 cell line (without the HCV replicon) and culture as described in Protocol 1, but without G418 in the medium.
-
-
Assay Procedure:
-
The procedure for cell seeding and treatment with serially diluted this compound is identical to steps 2a-2e in Protocol 1. Use clear-bottom or opaque-walled plates depending on the chosen viability assay.
-
-
Endpoint Measurement (Cell Viability):
-
Measure cell viability using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP as an indicator of metabolically active cells.[7]
-
Remove plates from the incubator and equilibrate to room temperature.
-
Add the CellTiter-Glo® reagent to each well according to the manufacturer's protocol.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate luminometer.
-
-
Data Analysis:
-
Normalize the data by expressing the luminescence signal in compound-treated wells as a percentage of the signal from the DMSO-treated control wells.
-
Plot the percentage of cell viability against the logarithm of the compound concentration and use a non-linear regression analysis to determine the CC50 value.
-
References
- 1. Robust Antiviral Efficacy upon Administration of a Nucleoside Analog to Hepatitis C Virus-Infected Chimpanzees - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | HCV Replicon Systems: Workhorses of Drug Discovery and Resistance [frontiersin.org]
- 3. HCV Replicon Systems: Workhorses of Drug Discovery and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HCV Replicon Systems - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. The Nucleoside Inhibitor this compound Mediates Suppression of HCV Replication for >30 Days in Chronically Infected Chimpanzees [natap.org]
- 6. Novel Hepatitis C Virus Reporter Replicon Cell Lines Enable Efficient Antiviral Screening against Genotype 1a - PMC [pmc.ncbi.nlm.nih.gov]
- 7. promega.com [promega.com]
Application Notes and Protocols for MK-0608 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
MK-0608, a nucleoside analog identified as 2′-C-methyl-7-deaza-adenosine, is a potent and selective inhibitor of the Hepatitis C Virus (HCV) RNA-dependent RNA polymerase (RdRp). Its mechanism of action involves intracellular phosphorylation to its active triphosphate form, which then acts as a chain terminator during viral RNA replication. These application notes provide detailed protocols for utilizing this compound in cell culture-based assays to evaluate its antiviral efficacy and cytotoxicity.
Mechanism of Action
This compound exerts its antiviral activity by targeting the HCV NS5B polymerase, an essential enzyme for the replication of the viral genome. As a nucleoside analog, it is first taken up by the host cell and subsequently undergoes phosphorylation by cellular kinases to form this compound-triphosphate. This active metabolite mimics the natural adenosine triphosphate and is incorporated into the nascent viral RNA strand by the HCV RdRp. The presence of the 2'-C-methyl group on the ribose sugar sterically hinders the formation of the subsequent phosphodiester bond, leading to premature termination of the growing RNA chain and inhibition of viral replication.
Data Presentation
The following tables summarize the in vitro activity and cytotoxicity of this compound.
Table 1: In Vitro Antiviral Activity of this compound against HCV
| Parameter | Cell Line/System | Value | Reference |
| EC50 | HCV Genotype 1b Subgenomic Replicon | 0.3 µM | [1] |
| EC90 | HCV Genotype 1b Subgenomic Replicon | 1.3 µM | [1] |
| IC50 (triphosphate) | Purified HCV RdRp (Genotype 1b) | 110 nM | [1] |
Table 2: In Vitro Cytotoxicity of this compound
| Parameter | Cell Line | Value | Reference |
| CC50 | Huh-7 | >100 µM | [1] |
Experimental Protocols
Preparation of this compound Stock and Working Solutions
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
Protocol for 10 mM Stock Solution:
-
Aseptically weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve a final concentration of 10 mM.
-
Vortex thoroughly until the powder is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for long-term storage.
Protocol for Working Solutions:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations for your experiment.
-
It is recommended to prepare fresh working solutions for each experiment.
Protocol for Determining the EC50 of this compound using an HCV Replicon Assay
This protocol is designed for a 96-well plate format using Huh-7 cells harboring an HCV subgenomic replicon that expresses a reporter gene (e.g., luciferase).
Materials:
-
Huh-7 cells stably expressing an HCV replicon with a luciferase reporter
-
Complete DMEM (with 10% FBS, penicillin/streptomycin, and G418 for selection)
-
This compound working solutions
-
96-well white, clear-bottom tissue culture plates
-
Luciferase assay reagent
-
Luminometer
Protocol:
-
Cell Seeding:
-
Trypsinize and count the Huh-7 replicon cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium without G418.
-
Incubate for 24 hours at 37°C with 5% CO2.
-
-
Compound Treatment:
-
Prepare a series of 2-fold or 3-fold dilutions of this compound in complete medium. A typical concentration range to test would be from 0.01 µM to 10 µM.
-
Include a "vehicle control" (medium with the same concentration of DMSO as the highest this compound concentration) and a "cell-free control" (medium only).
-
Carefully remove the medium from the cells and add 100 µL of the prepared this compound dilutions or controls to the respective wells.
-
-
Incubation:
-
Incubate the plate for 48 to 72 hours at 37°C with 5% CO2.
-
-
Luciferase Assay:
-
Equilibrate the plate and the luciferase assay reagent to room temperature.
-
Perform the luciferase assay according to the manufacturer's instructions. This typically involves adding the luciferase reagent to each well and measuring the luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the average background luminescence from the cell-free control wells from all other readings.
-
Normalize the data by expressing the luminescence of the treated wells as a percentage of the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response) to calculate the EC50 value.
-
Protocol for Determining the CC50 of this compound using an MTT Assay
This protocol measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Huh-7 cells (or other cell line of interest)
-
Complete DMEM (with 10% FBS and penicillin/streptomycin)
-
This compound working solutions
-
96-well clear tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate spectrophotometer
Protocol:
-
Cell Seeding:
-
Seed Huh-7 cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C with 5% CO2.
-
-
Compound Treatment:
-
Prepare a series of dilutions of this compound in complete medium. For cytotoxicity testing, a higher concentration range should be used (e.g., 1 µM to 200 µM).
-
Include a vehicle control and a cell-free control.
-
Add 100 µL of the dilutions or controls to the wells.
-
-
Incubation:
-
Incubate the plate for the same duration as the antiviral assay (e.g., 72 hours) at 37°C with 5% CO2.
-
-
MTT Assay:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully aspirate the medium and add 100 µL of solubilization solution to each well.
-
Mix thoroughly on an orbital shaker to dissolve the formazan crystals.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Subtract the average background absorbance from the cell-free control wells.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis to determine the CC50 value.
-
Conclusion
This compound is a valuable tool for in vitro studies of HCV replication. The protocols provided herein offer a standardized approach to assess its antiviral potency and cytotoxicity in a cell culture setting. Adherence to these detailed methodologies will enable researchers to generate reliable and reproducible data, contributing to the further understanding of HCV inhibitors and the development of novel antiviral therapies.
References
Determining the Potency of MK-0608 Against Hepatitis C Virus: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for determining the 50% effective concentration (EC50) of MK-0608, a nucleoside analog inhibitor of the Hepatitis C Virus (HCV) NS5B polymerase. The provided methodologies are essential for the pre-clinical evaluation of this and similar antiviral compounds.
Introduction
This compound, chemically known as 2′-C-methyl-7-deaza-adenosine, is a potent and selective inhibitor of the HCV RNA-dependent RNA polymerase (NS5B).[1] As a nucleoside analog, it acts as a chain terminator during viral RNA replication, thereby halting the proliferation of the virus.[2] Accurate determination of its EC50 is a critical step in understanding its antiviral potency and is typically performed using cell-based HCV replicon systems.
Data Summary
The following table summarizes the in vitro potency of this compound against HCV. The data is primarily focused on genotype 1b, as this has been the most extensively studied in the available literature.
| Compound | Assay Type | HCV Genotype | EC50 | EC90 | IC50 | Cytotoxicity (CC50) | Reference |
| This compound | Subgenomic Replicon Assay | 1b | 0.3 µM | 1.3 µM | - | >100 µM | [1][2] |
| This compound Triphosphate | Purified NS5B Polymerase Assay | 1b | - | - | 110 nM | - | [2] |
Note: Data on the efficacy of this compound against other HCV genotypes is limited in the public domain. Further studies would be required to establish its pangenotypic activity.
Experimental Protocols
HCV Replicon Assay for EC50 Determination
This protocol describes the use of a stable HCV subgenomic replicon cell line to determine the EC50 of this compound. The replicon system is a powerful tool for studying HCV replication in a controlled cell culture environment.
Materials:
-
Cell Line: Huh-7 human hepatoma cells stably expressing an HCV subgenomic replicon (e.g., genotype 1b) containing a reporter gene such as luciferase.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).
-
This compound: Stock solution of known concentration, typically dissolved in DMSO.
-
96-well cell culture plates.
-
Luciferase Assay Reagent.
-
Luminometer.
-
CO2 Incubator (37°C, 5% CO2).
Procedure:
-
Cell Seeding: Seed the HCV replicon cells in a 96-well plate at a density that allows for logarithmic growth during the assay period.
-
Compound Dilution: Prepare a serial dilution of this compound in culture medium. A typical concentration range would span from nanomolar to micromolar concentrations to capture the full dose-response curve. Include a vehicle control (DMSO) and a positive control (another known HCV inhibitor).
-
Treatment: After allowing the cells to adhere overnight, replace the culture medium with the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plates for 48-72 hours in a CO2 incubator.
-
Luciferase Assay: Following incubation, lyse the cells and measure the luciferase activity according to the manufacturer's protocol. Luciferase expression is proportional to the level of HCV replicon RNA.
-
Data Analysis:
-
Normalize the luciferase readings to the vehicle control (considered 100% replication).
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC50 value, which is the concentration of the compound that inhibits 50% of the HCV replication.
-
Cytotoxicity Assay
It is crucial to assess the cytotoxicity of the compound to ensure that the observed antiviral effect is not due to cell death. A common method is the MTT or MTS assay.
Materials:
-
Parental Huh-7 cells (without the replicon).
-
MTT or MTS reagent.
-
96-well cell culture plates.
-
Spectrophotometer.
Procedure:
-
Cell Seeding: Seed Huh-7 cells in a 96-well plate.
-
Treatment: Treat the cells with the same serial dilution of this compound as in the replicon assay.
-
Incubation: Incubate for the same duration as the replicon assay (48-72 hours).
-
MTT/MTS Assay: Add the MTT or MTS reagent to the wells and incubate according to the manufacturer's instructions.
-
Measurement: Measure the absorbance at the appropriate wavelength. The absorbance is proportional to the number of viable cells.
-
Data Analysis:
-
Normalize the absorbance readings to the vehicle control (considered 100% viability).
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Determine the 50% cytotoxic concentration (CC50).
-
Visualizations
HCV Replication Cycle and Inhibition by this compound
The following diagram illustrates the key steps of the Hepatitis C virus replication cycle within a hepatocyte and highlights the point of intervention for this compound.
Caption: Overview of the HCV life cycle and the inhibitory action of this compound on the NS5B polymerase.
Experimental Workflow for EC50 Determination
This diagram outlines the sequential steps involved in determining the EC50 of an antiviral compound using a cell-based replicon assay.
Caption: Step-by-step workflow for determining the EC50 of this compound using an HCV replicon assay.
References
MK-0608 Application Notes and Protocols for Chimpanzee Studies
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of MK-0608 in animal studies involving chimpanzees, focusing on its application as an antiviral agent against the Hepatitis C Virus (HCV). The information is compiled from published research to guide the design and execution of similar preclinical investigations.
Mechanism of Action
This compound, a 2′-C-methyl-7-deaza-adenosine nucleoside analog, is a potent inhibitor of the HCV RNA-dependent RNA polymerase (RdRp).[1] After administration, this compound is converted intracellularly to its active 5'-triphosphate form. This triphosphate analog acts as a chain terminator during viral RNA replication.[1] By incorporating into the growing RNA strand, it prevents further elongation, thus halting viral replication.[1] The 5′-triphosphate of this compound has been shown to inhibit the purified HCV RdRp from genotype 1b with an IC50 of 110 nM.[1]
Quantitative Data Summary
The following table summarizes the reported dosages of this compound and their effects in HCV-infected chimpanzees.
| Dosage | Administration Route | Duration | Key Findings |
| 0.2 mg/kg/day | Intravenous | 7 days | Average viral load reduction of 1.0 log10 IU/ml.[1] |
| 2 mg/kg/day | Intravenous | 7 days | Average viral load reduction of >5 log10 IU/ml.[1] |
| 1 mg/kg/day | Oral | 37 days | In one chimpanzee with a high baseline viral load, a 4.6 log10 reduction was observed. In another, the viral load dropped below the limit of quantification (20 IU/ml).[1] |
| 2 mg/kg/day | Oral | 37 days | Rapid decrease in circulating viral titer to below the lower limit of quantitation in two chimpanzees.[2] |
| 2 mg/kg/day (in combination with MK-7009) | Oral | 37 days | Part of a combination therapy study.[2][3][4] |
Experimental Protocols
Below are detailed methodologies for key experiments involving the administration of this compound to chimpanzees.
Oral Administration Protocol
This protocol is based on studies where this compound was administered orally to chronically HCV-infected chimpanzees.[1][2]
Objective: To evaluate the antiviral efficacy of orally administered this compound.
Materials:
-
This compound
-
Tang® beverage powder
-
Water
-
Appropriate dosing syringe or tube
-
Personal Protective Equipment (PPE) for animal handlers
Procedure:
-
Animal Selection: Utilize chronically HCV-infected chimpanzees with stable baseline viral loads. All animal procedures should be reviewed and approved by an Institutional Animal Care and Use Committee (IACUC).[2]
-
Dosing Solution Preparation:
-
Calculate the required dose of this compound based on the animal's body weight (e.g., 1 mg/kg or 2 mg/kg).
-
Prepare a solution of this compound in Tang® to improve palatability.[1] The exact concentration will depend on the required dose and the volume to be administered.
-
-
Administration:
-
Sample Collection:
-
Viral Load Analysis:
Intravenous Administration Protocol
This protocol is based on studies where this compound was administered intravenously.[1]
Objective: To determine the antiviral efficacy of intravenously administered this compound.
Materials:
-
This compound formulated for intravenous administration
-
Sterile saline or other appropriate vehicle
-
Infusion pump and sterile tubing
-
Catheterization supplies
-
Personal Protective Equipment (PPE)
Procedure:
-
Animal Preparation: Anesthetize the chimpanzee and place an intravenous catheter in a suitable vein under aseptic conditions.
-
Dosing:
-
Administer this compound at the desired dose (e.g., 0.2 mg/kg/day or 2 mg/kg/day) via continuous intravenous infusion over a 24-hour period for the duration of the study (e.g., 7 days).[1]
-
-
Monitoring and Sample Collection:
-
Monitor the animal for any adverse reactions throughout the infusion period.
-
Collect blood samples at baseline and at regular intervals during and after the treatment period for viral load determination.
-
-
Viral Load Analysis:
-
Process blood samples to obtain plasma and quantify HCV RNA levels using a sensitive and validated assay.[1]
-
Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action of this compound in inhibiting HCV replication.
Experimental Workflow for Oral Dosing Study
Caption: Workflow for an oral this compound efficacy study in chimpanzees.
References
- 1. Robust Antiviral Efficacy upon Administration of a Nucleoside Analog to Hepatitis C Virus-Infected Chimpanzees - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Sustained Viral Response in a Hepatitis C Virus-Infected Chimpanzee via a Combination of Direct-Acting Antiviral Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Preparation of MK-0608 stock solution for assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
MK-0608 is a nucleoside analog that acts as a potent and selective inhibitor of the hepatitis C virus (HCV) RNA-dependent RNA polymerase (RdRp), also known as non-structural protein 5B (NS5B). It is a valuable tool for in vitro and in vivo studies of HCV replication. This document provides detailed protocols for the preparation of this compound stock solutions and its application in relevant assays.
Physicochemical Properties and Storage
Proper handling and storage of this compound are crucial for maintaining its integrity and activity.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₅N₅O₄ | N/A |
| Molecular Weight | 293.28 g/mol | N/A |
| Solubility | Soluble in DMSO | [1] |
| Powder Storage | -20°C for up to 3 years | [1] |
| DMSO Stock Solution Storage | -20°C for up to 1 month, -80°C for up to 6 months. Avoid repeated freeze-thaw cycles. | [1] |
Preparation of this compound Stock Solution
This protocol describes the preparation of a high-concentration stock solution of this compound in dimethyl sulfoxide (DMSO).
Materials:
-
This compound powder
-
Anhydrous, sterile dimethyl sulfoxide (DMSO)
-
Sterile, nuclease-free microcentrifuge tubes or vials
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
(Optional) Sonicator water bath
Protocol:
-
Aseptic Technique: Perform all steps in a sterile environment, such as a laminar flow hood, to prevent contamination.
-
Weighing: Accurately weigh the desired amount of this compound powder.
-
Dissolution: Add the appropriate volume of anhydrous, sterile DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mM).
-
Mixing: Vortex the solution thoroughly until the this compound is completely dissolved. If necessary, brief sonication in a water bath can aid dissolution. Ensure no visible particulates remain.
-
Aliquoting: Aliquot the stock solution into smaller, single-use volumes in sterile, nuclease-free tubes. This minimizes the number of freeze-thaw cycles for the entire stock.
-
Storage: Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months)[1].
Table of Stock Solution Concentrations:
| Desired Stock Concentration | This compound per 1 mL DMSO |
| 10 mM | 2.93 mg |
| 50 mM | 14.66 mg |
| 100 mM | 29.33 mg |
Experimental Protocols
HCV Replicon Assay
This assay measures the ability of this compound to inhibit HCV RNA replication in a cell-based system. Human hepatoma cells (Huh-7) harboring a subgenomic HCV replicon are commonly used.
Materials:
-
Huh-7 cells stably expressing an HCV replicon (e.g., genotype 1b)
-
Complete cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, and penicillin-streptomycin)
-
G418 (Geneticin) for maintaining selection of replicon-containing cells
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
Reagents for quantifying HCV RNA (e.g., qRT-PCR) or a reporter gene (e.g., luciferase assay system)
Protocol:
-
Cell Seeding: Seed Huh-7 replicon cells in 96-well plates at a density of 5,000-10,000 cells per well in complete culture medium containing G418. Incubate overnight at 37°C in a 5% CO₂ incubator.
-
Compound Dilution: Prepare serial dilutions of the this compound stock solution in a complete culture medium without G418. The final DMSO concentration in the assay should be kept constant and low (typically ≤0.5%) to avoid solvent-induced cytotoxicity.
-
Treatment: Remove the medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO) and a positive control (another known HCV inhibitor, if available).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
Quantification of HCV Replication:
-
qRT-PCR: Lyse the cells and extract total RNA. Perform quantitative reverse transcription PCR (qRT-PCR) to measure the levels of HCV RNA. Normalize the results to a housekeeping gene (e.g., GAPDH).
-
Reporter Assay: If using a replicon with a reporter gene (e.g., luciferase), lyse the cells and measure the reporter activity according to the manufacturer's instructions.
-
-
Data Analysis: Calculate the 50% effective concentration (EC₅₀), which is the concentration of this compound that inhibits HCV replication by 50%. The reported EC₅₀ for this compound in a subgenomic replicon assay is approximately 0.3 µM[2].
Cytotoxicity Assay (MTT Assay)
It is essential to assess the cytotoxicity of this compound in parallel with the antiviral assay to ensure that the observed antiviral effect is not due to cell death.
Materials:
-
Huh-7 cells (or the same cell line used in the antiviral assay)
-
Complete cell culture medium
-
This compound stock solution
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed Huh-7 cells in 96-well plates at the same density as in the replicon assay. Incubate overnight.
-
Compound Treatment: Treat the cells with the same serial dilutions of this compound as in the replicon assay. Include a vehicle control and a positive control for cytotoxicity (e.g., a known cytotoxic agent).
-
Incubation: Incubate the plates for the same duration as the replicon assay (48-72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the 50% cytotoxic concentration (CC₅₀), which is the concentration of this compound that reduces cell viability by 50%. The reported CC₅₀ for this compound in Huh-7 cells is greater than 100 µM[2].
Data Summary
| Parameter | Value | Cell Line | Assay | Source |
| EC₅₀ | 0.3 µM | Huh-7 (genotype 1b replicon) | HCV Replicon Assay | [2] |
| EC₉₀ | 1.3 µM | Huh-7 (genotype 1b replicon) | HCV Replicon Assay | [2] |
| CC₅₀ | >100 µM | Huh-7 | Cytotoxicity Assay | [2] |
Visualizations
Signaling Pathway: Inhibition of HCV RNA Replication
Caption: Mechanism of action of this compound in inhibiting HCV replication.
Experimental Workflow: In Vitro Evaluation of this compound
Caption: Workflow for evaluating the antiviral efficacy and cytotoxicity of this compound.
References
Application Notes and Protocols for Testing MK-0608 Antiviral Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
MK-0608, a nucleoside analog, has demonstrated potent antiviral activity against Hepatitis C Virus (HCV) and Infectious Pancreatic Necrosis Virus (IPNV). As a 2'-C-methyl-7-deaza-adenosine, its primary mechanism of action is the inhibition of the viral RNA-dependent RNA polymerase (RdRp), acting as a chain terminator of viral RNA replication.[1][2] This document provides detailed application notes and protocols for testing the antiviral efficacy of this compound in relevant cell lines, along with a summary of its quantitative performance and a visualization of its mechanism of action.
Recommended Cell Lines
The selection of an appropriate cell line is critical for the accurate assessment of antiviral efficacy. Based on published in vitro studies, the following cell lines are recommended for testing this compound:
-
For Hepatitis C Virus (HCV):
-
Huh-7 (Human Hepatoma): This is the parental cell line from which highly permissive clones have been derived.[3][4]
-
Huh-7.5 and Huh7-Lunet: These are highly permissive sub-clones of Huh-7 that are particularly suitable for HCV replication studies and are commonly used in the HCV subgenomic replicon assay.[5]
-
-
For Infectious Pancreatic Necrosis Virus (IPNV):
Quantitative Antiviral Efficacy of this compound
The antiviral activity of this compound has been quantified in various in vitro assay systems. The following tables summarize the key efficacy and cytotoxicity data.
Table 1: Antiviral Activity of this compound against Hepatitis C Virus (HCV) Genotype 1b
| Parameter | Value | Cell System | Assay |
| EC50 | 0.3 µM | Huh-7 cells | Subgenomic Replicon Assay |
| EC90 | 1.3 µM | Huh-7 cells | Subgenomic Replicon Assay |
| CC50 | >100 µM | Huh-7 cells | Cytotoxicity Assay |
EC50: 50% effective concentration; EC90: 90% effective concentration; CC50: 50% cytotoxic concentration.[1]
Table 2: Antiviral Activity of this compound against Infectious Pancreatic Necrosis Virus (IPNV)
| Parameter | Value | Cell System |
| EC50 | 0.20 µM | CHSE-214 cells |
| Selectivity Index (SI) | ~268 | CHSE-214 cells |
The Selectivity Index is calculated as CC50/EC50.
Experimental Protocols
The following are detailed protocols for the key experiments cited for determining the antiviral efficacy of this compound.
Protocol 1: HCV Subgenomic Replicon Assay in Huh-7 Cells
This assay is designed to quantify the inhibition of HCV RNA replication by this compound in a human hepatoma cell line harboring an HCV subgenomic replicon.
Materials:
-
Huh-7 cells harboring an HCV genotype 1b subgenomic replicon expressing a selectable marker (e.g., neomycin phosphotransferase) and/or a reporter gene (e.g., luciferase).
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), non-essential amino acids, and penicillin-streptomycin.
-
G418 (if using a neomycin-selectable replicon).
-
This compound (dissolved in an appropriate solvent, e.g., DMSO).
-
96-well cell culture plates.
-
Reagents for quantifying HCV replication (e.g., luciferase assay system or reagents for RT-qPCR).
-
Reagents for assessing cell viability (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).
Procedure:
-
Cell Seeding: Seed the Huh-7 replicon cells in 96-well plates at a density that allows for logarithmic growth during the assay period (e.g., 5,000 to 10,000 cells per well). Incubate at 37°C in a 5% CO2 incubator overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in culture medium. The final concentrations should typically span a range that includes the expected EC50 value (e.g., from 0.01 µM to 10 µM). Include a vehicle control (medium with the same concentration of solvent as the highest drug concentration).
-
Treatment: Remove the existing medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plates for a period that allows for multiple rounds of viral replication (e.g., 48 to 72 hours) at 37°C in a 5% CO2 incubator.
-
Quantification of HCV Replication:
-
Luciferase Reporter: If using a luciferase reporter replicon, lyse the cells and measure luciferase activity according to the manufacturer's instructions.
-
RT-qPCR: If quantifying replicon RNA levels, extract total cellular RNA and perform a one-step or two-step real-time reverse transcription PCR (RT-qPCR) targeting a specific region of the HCV replicon.
-
-
Cytotoxicity Assessment: In a parallel plate with the same cell seeding and compound concentrations, assess cell viability using a standard method like the CellTiter-Glo® assay.
-
Data Analysis:
-
Calculate the percentage of inhibition of HCV replication for each concentration of this compound relative to the vehicle control.
-
Plot the percentage of inhibition against the log of the compound concentration and fit the data to a four-parameter logistic curve to determine the EC50 value.
-
Similarly, calculate the percentage of cell viability relative to the vehicle control and determine the CC50 value.
-
Calculate the Selectivity Index (SI) as CC50/EC50.
-
Protocol 2: Cytopathic Effect (CPE) Reduction Assay for IPNV in CHSE-214 Cells
This assay evaluates the ability of this compound to inhibit the virus-induced destruction of the host cell monolayer.
Materials:
-
CHSE-214 cells.
-
Minimum Essential Medium (MEM) supplemented with 2% FBS and antibiotics.
-
Infectious Pancreatic Necrosis Virus (IPNV) stock of known titer.
-
This compound.
-
96-well cell culture plates.
-
Crystal violet staining solution (e.g., 0.5% crystal violet in 20% methanol).
Procedure:
-
Cell Seeding: Seed CHSE-214 cells in 96-well plates to form a confluent monolayer within 24 hours.
-
Compound and Virus Preparation: Prepare serial dilutions of this compound in MEM with 2% FBS. Prepare a dilution of IPNV stock to a multiplicity of infection (MOI) that will cause significant CPE within 48-72 hours (e.g., MOI of 0.1).
-
Infection and Treatment:
-
Remove the growth medium from the cell monolayers.
-
Add the medium containing the various concentrations of this compound to the wells.
-
Add the diluted IPNV to all wells except for the cell control wells. Include virus control wells (cells + virus, no compound) and cell control wells (cells only, no virus or compound).
-
-
Incubation: Incubate the plates at a temperature suitable for IPNV replication (e.g., 15-20°C) until CPE is evident in 80-90% of the virus control wells.
-
Staining:
-
Aspirate the medium from all wells.
-
Fix the cells with a solution such as 10% formalin for 30 minutes.
-
Gently wash the plates with water.
-
Stain the cells with crystal violet solution for 15-30 minutes.
-
Wash the plates with water and allow them to air dry.
-
-
Quantification:
-
Visually inspect the wells for the reduction in CPE.
-
For a quantitative result, the crystal violet stain can be solubilized (e.g., with methanol or a solution of 1% SDS) and the absorbance can be read on a plate reader at a wavelength of approximately 570 nm.
-
-
Data Analysis:
-
Calculate the percentage of CPE reduction for each drug concentration compared to the virus control.
-
Determine the EC50 by plotting the percentage of protection against the log of the compound concentration.
-
A parallel cytotoxicity assay should be performed to determine the CC50.
-
Mechanism of Action and Signaling Pathways
This compound is a nucleoside analog that targets the HCV RNA-dependent RNA polymerase (RdRp), a key enzyme in the viral replication cycle.[1][2]
Mechanism of Action: Chain Termination
-
Cellular Uptake and Phosphorylation: this compound is taken up by the host cell and is subsequently phosphorylated by host cell kinases to its active triphosphate form.
-
Incorporation by RdRp: The triphosphate form of this compound acts as a substrate for the viral RdRp and is incorporated into the nascent viral RNA strand.
-
Chain Termination: Due to the modification at the 2' position of the ribose sugar, the incorporated this compound molecule lacks the necessary 3'-hydroxyl group for the formation of the next phosphodiester bond. This results in the termination of the growing RNA chain, thereby halting viral replication.[1][2]
The direct effect of this compound on host cell signaling pathways is not extensively documented in the available literature. Its primary mechanism is the direct inhibition of the viral polymerase. However, by inhibiting viral replication, this compound indirectly prevents the virus-induced alterations in host cell signaling pathways that are often associated with chronic viral infections, such as the manipulation of pathways involved in cell survival, proliferation, and the inflammatory response.[9][10]
Visualizations
References
- 1. Robust Antiviral Efficacy upon Administration of a Nucleoside Analog to Hepatitis C Virus-Infected Chimpanzees - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibitors of the Hepatitis C Virus RNA-Dependent RNA Polymerase NS5B - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Colony Forming Assay for HCV-Replicon Cell Line [bio-protocol.org]
- 4. Highly Permissive Cell Lines for Subgenomic and Genomic Hepatitis C Virus RNA Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hepatitis C Virus Subgenomic Replicons in the Human Embryonic Kidney 293 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Evaluation of the Antiviral Activity against Infectious Pancreatic Necrosis Virus (IPNV) of a Copper (I) Homoleptic Complex with a Coumarin as Ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Infectious pancreatic necrosis virus enters CHSE-214 cells via macropinocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rewiring Host Signaling: Hepatitis C Virus in Liver Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Interplay between host cell and hepatitis C virus in regulating viral replication - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Quantifying the Antiviral Efficacy of MK-0608 on Viral Load Reduction
Audience: Researchers, scientists, and drug development professionals.
Introduction: MK-0608, a 2′-C-methyl-7-deaza-adenosine nucleoside analog, is a potent inhibitor of the Hepatitis C Virus (HCV) RNA-dependent RNA polymerase (RdRp).[1] As a direct-acting antiviral agent, it is designed to specifically target the viral replication machinery, offering a promising therapeutic strategy.[1][2] Accurate quantification of its effect on viral load is critical for evaluating its efficacy in preclinical and clinical studies. These application notes provide a summary of the quantitative data on this compound's impact on HCV viral load and detailed protocols for its assessment.
Quantitative Data Summary
The antiviral activity of this compound has been quantified through both in vitro and in vivo studies.
Table 1: In Vitro Efficacy of this compound against HCV Replication
This table summarizes the potency of this compound in inhibiting HCV RNA replication in a subgenomic-replicon assay.
| Parameter | Value | Description | Citation |
| EC50 | 0.3 µM | The concentration of this compound that results in a 50% reduction in viral RNA replication. | [1] |
| EC90 | 1.3 µM | The concentration of this compound that results in a 90% reduction in viral RNA replication. | [1] |
| IC50 | 110 nM | The concentration of the 5'-triphosphate form of this compound that inhibits the purified HCV RdRp from genotype 1b by 50%. | [1] |
| CC50 | >100 µM | The concentration of this compound that results in 50% cytotoxicity, indicating low toxicity at effective concentrations. | [1] |
Table 2: In Vivo Viral Load Reduction in HCV-Infected Chimpanzees
This table presents the observed reduction in plasma viral load in chimpanzees following administration of this compound.
| Administration Route | Dosage | Duration | Average Viral Load Reduction (log10 IU/mL) | Notes | Citation |
| Intravenous (IV) | 0.2 mg/kg/day | 7 days | ~1.0 | Dose-dependent decrease observed. | [1] |
| Intravenous (IV) | 2 mg/kg/day | 7 days | >5.0 | Significant viral suppression. | [1][3] |
| Oral (PO) | 1 mg/kg/day | 37 days | 4.6 | In a chimpanzee with a high starting viral load (>106 IU/mL).[4][5] | [1] |
| Oral (PO) | 1 mg/kg/day | 37 days | Below Limit of Quantification (<20 IU/mL) | Viral load fell below the LOQ within 2 days and remained suppressed for at least 12 days post-dosing.[1][6] | [1][4] |
Mechanism of Action
This compound is a prodrug that, once inside a host cell, is converted by cellular kinases into its active 5'-triphosphate form (this compound-TP).[1][7] This active metabolite acts as a competitive inhibitor of the viral RNA-dependent RNA polymerase (RdRp), the crucial enzyme for HCV genome replication.[1][8] this compound-TP is incorporated into the nascent viral RNA strand, where the 2'-C-methyl group causes a steric clash, preventing the addition of the next nucleotide and thus acting as a chain terminator, which halts viral replication.[5]
Caption: Mechanism of this compound action from cellular uptake to viral replication chain termination.
Experimental Protocols
Protocol 1: Quantification of HCV RNA Viral Load from Plasma Samples
This protocol outlines the steps for determining the viral load in plasma samples from subjects treated with this compound, using quantitative reverse transcription PCR (qRT-PCR).[9][10] This method is standard for monitoring antiviral treatment efficacy.[11]
1. Materials and Reagents:
-
Plasma samples collected in EDTA tubes.
-
RNA extraction kit (e.g., QIAamp Viral RNA Mini Kit).
-
Reverse transcriptase enzyme and buffer.
-
qPCR master mix (containing Taq polymerase, dNTPs, and buffer).
-
HCV-specific primers and probe (e.g., targeting the highly conserved 5' UTR or NS5B region).
-
Nuclease-free water.
-
Calibrated viral standards of known concentration (IU/mL) for standard curve generation.
2. Sample Preparation and RNA Extraction:
-
Thaw frozen plasma samples on ice.
-
Centrifuge samples briefly to pellet any debris.
-
Extract viral RNA from a defined volume of plasma (e.g., 150-500 µL) using a commercial viral RNA extraction kit according to the manufacturer's instructions.
-
Elute the purified RNA in a small volume (e.g., 50 µL) of nuclease-free water or elution buffer.
-
Store extracted RNA at -80°C if not used immediately.
3. Reverse Transcription (cDNA Synthesis):
-
Prepare a master mix containing reverse transcriptase, dNTPs, random primers or a specific reverse primer, and reaction buffer.
-
Add a specific volume of the extracted RNA to the master mix.
-
Perform the reverse transcription reaction in a thermal cycler using the recommended temperature profile (e.g., 25°C for 10 min, 50°C for 50 min, 85°C for 5 min). The resulting product is complementary DNA (cDNA).
4. Quantitative PCR (qPCR):
-
Prepare a qPCR master mix containing the qPCR buffer, forward and reverse primers, a fluorescently labeled probe (e.g., TaqMan probe), and Taq polymerase.
-
Add a specific volume of the cDNA to the qPCR master mix.
-
Run the qPCR reaction in a real-time PCR instrument. A typical cycling protocol includes:
-
Initial denaturation (e.g., 95°C for 10 min).
-
40-45 cycles of denaturation (e.g., 95°C for 15 sec) and annealing/extension (e.g., 60°C for 60 sec).
-
-
Include a "no template control" (NTC) and a "no reverse transcriptase control" to check for contamination.
-
Run a standard curve in parallel using serial dilutions of the calibrated viral standards.
5. Data Analysis and Viral Load Calculation:
-
The real-time PCR instrument will record the cycle threshold (Ct) value for each sample, which is the cycle number at which the fluorescence signal crosses a defined threshold.
-
Plot the Ct values of the calibrated standards against the logarithm of their concentration (IU/mL) to generate a standard curve.
-
Use the standard curve to interpolate the viral concentration of the unknown samples from their Ct values.
-
Calculate the final viral load in IU/mL, accounting for the initial plasma volume and the elution volume during RNA extraction.
-
The change in viral load (Δlog10 IU/mL) is calculated by subtracting the log10 viral load at a given time point from the log10 baseline viral load.
Caption: A streamlined workflow for quantifying viral load using qRT-PCR.
References
- 1. Robust Antiviral Efficacy upon Administration of a Nucleoside Analog to Hepatitis C Virus-Infected Chimpanzees - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scienceopen.com [scienceopen.com]
- 3. The Nucleoside Inhibitor this compound Mediates Suppression of HCV Replication for >30 Days in Chronically Infected Chimpanzees [natap.org]
- 4. Nucleoside inhibitor this compound mediates suppression of HCV replication for >30 days in chronically infected chimpanzees | HIV i-Base [i-base.info]
- 5. Inhibitors of the Hepatitis C Virus RNA-Dependent RNA Polymerase NS5B - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A review: Mechanism of action of antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of viral RNA-dependent RNA polymerases with clinically relevant nucleotide analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantitative nucleic acid amplification methods and their implications in clinical virology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantitative viral load assay | Nawah Scientific [nawah-scientific.com]
- 11. Development and validation of viral load assays to quantitate SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for MK-0608 Efficacy Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for designing and conducting preclinical efficacy studies of MK-0608, a nucleoside analog inhibitor of the Hepatitis C Virus (HCV) RNA-dependent RNA polymerase (RdRp). The following protocols and data summaries are intended to facilitate the evaluation of this compound's antiviral activity, cytotoxicity, and mechanism of action.
Mechanism of Action
This compound is a 2'-C-methyl-7-deaza-adenosine analog. As a nucleoside analog, it requires intracellular phosphorylation to its active triphosphate form. This active metabolite then acts as a competitive inhibitor of the viral RNA-dependent RNA polymerase (RdRp), also known as non-structural protein 5B (NS5B). Upon incorporation into the nascent viral RNA strand, this compound acts as a chain terminator, preventing further elongation and thus halting viral replication.[1]
In Vitro Efficacy and Cytotoxicity Data
The following tables summarize the in vitro antiviral activity and cytotoxicity of this compound against HCV.
Table 1: In Vitro Antiviral Activity of this compound
| Assay System | HCV Genotype | EC50 (µM) | EC90 (µM) | Reference |
| Subgenomic Replicon Assay | 1b | 0.3 | 1.3 | [1] |
Table 2: In Vitro Cytotoxicity of this compound
| Cell Line | Assay | CC50 (µM) | Reference |
| Huh-7 | MTT Assay | >100 | [1] |
In Vivo Efficacy Data (Chimpanzee Model)
This compound has demonstrated robust antiviral efficacy in HCV-infected chimpanzees.
Table 3: In Vivo Efficacy of this compound in HCV-Infected Chimpanzees
| Dosing Regimen (Intravenous) | Duration | Average Viral Load Reduction (log10 IU/mL) | Reference |
| 0.2 mg/kg/day | 7 days | 1.0 | |
| 2 mg/kg/day | 7 days | >5.0 |
| Dosing Regimen (Oral) | Duration | Viral Load Reduction (log10 IU/mL) | Notes | Reference |
| 1 mg/kg/day | 37 days | 4.6 | In a chimpanzee with a high starting viral load. | |
| 1 mg/kg/day | 37 days | Below Limit of Quantification | Viral load remained undetectable for at least 12 days post-dosing. |
Resistance Profile
Resistance to this compound is primarily associated with a single amino acid substitution in the active site of the HCV NS5B polymerase.
Table 4: this compound Resistance Mutation
| Mutation | Viral Target | Effect on Potency (in replicon assay) | Reference |
| S282T | NS5B (RdRp) | 30-fold loss of potency | [2] |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the efficacy of this compound.
Protocol 1: HCV Subgenomic Replicon Assay for Antiviral Efficacy
This assay measures the ability of this compound to inhibit HCV RNA replication in a cell-based system.
Materials:
-
Huh-7 cells stably expressing an HCV subgenomic replicon (e.g., genotype 1b)
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS), penicillin/streptomycin, and G418
-
This compound
-
96-well cell culture plates
-
RNA extraction kit
-
qRT-PCR reagents for HCV RNA quantification
Procedure:
-
Seed Huh-7 replicon cells in 96-well plates at a density that allows for logarithmic growth for the duration of the experiment.
-
After 24 hours, remove the medium and add fresh medium containing serial dilutions of this compound. Include a vehicle control (e.g., DMSO).
-
Incubate the plates at 37°C in a 5% CO2 incubator for 72 hours.
-
After incubation, wash the cells with PBS and extract total cellular RNA using a commercial RNA extraction kit according to the manufacturer's instructions.
-
Quantify HCV RNA levels using a validated qRT-PCR assay (see Protocol 3).
-
Calculate the 50% and 90% effective concentrations (EC50 and EC90) by plotting the percentage of HCV RNA inhibition against the log concentration of this compound and fitting the data to a dose-response curve.
Protocol 2: MTT Assay for Cytotoxicity
This colorimetric assay determines the potential of this compound to cause cytotoxicity in cultured cells.
Materials:
-
Huh-7 cells
-
DMEM with 10% FBS and penicillin/streptomycin
-
This compound
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed Huh-7 cells in 96-well plates.
-
After 24 hours, add serial dilutions of this compound to the wells. Include a vehicle control and a positive control for cytotoxicity.
-
Incubate the plates for the same duration as the antiviral assay (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the 50% cytotoxic concentration (CC50) by plotting the percentage of cell viability against the log concentration of this compound.
Protocol 3: Quantitative Real-Time RT-PCR (qRT-PCR) for HCV RNA Quantification
This protocol describes the quantification of HCV RNA from cell culture or plasma samples.
Materials:
-
Isolated RNA sample
-
Reverse transcriptase
-
Taq DNA polymerase
-
HCV-specific forward and reverse primers
-
HCV-specific TaqMan probe (labeled with a fluorescent reporter and a quencher)
-
dNTPs
-
qRT-PCR instrument
Procedure:
-
Prepare a master mix containing all qRT-PCR components except the RNA template.
-
Add the RNA template to the master mix.
-
Perform the qRT-PCR using a two-step or one-step protocol. A typical two-step protocol includes:
-
Reverse Transcription: Incubate at a temperature optimal for the reverse transcriptase (e.g., 50°C) for 30 minutes.
-
Initial Denaturation: Heat to 95°C for 10 minutes to inactivate the reverse transcriptase and denature the cDNA.
-
PCR Cycling (40 cycles):
-
Denaturation: 95°C for 15 seconds.
-
Annealing/Extension: 60°C for 1 minute (fluorescence is read during this step).
-
-
-
Include a standard curve of known HCV RNA concentrations to allow for absolute quantification of the viral RNA in the samples.
-
Analyze the data to determine the HCV RNA copy number or international units (IU) per milliliter.
Protocol 4: In Vitro Selection of this compound Resistant Mutants
This protocol is for identifying viral mutations that confer resistance to this compound.
Procedure:
-
Culture HCV replicon cells in the presence of a low concentration of this compound (e.g., at the EC50).
-
Serially passage the cells, gradually increasing the concentration of this compound as the cells show signs of recovery and replication.
-
After several passages, isolate RNA from the resistant cell population.
-
Amplify the NS5B coding region by RT-PCR.
-
Sequence the amplified NS5B gene to identify mutations that are not present in the wild-type virus.
-
Confirm that the identified mutations confer resistance by introducing them into a wild-type replicon and re-testing for sensitivity to this compound.
References
Application Notes and Protocols for Measuring the Cytotoxicity of MK-0608 in Hepatic Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
MK-0608 is a nucleoside analog developed as an inhibitor of the hepatitis C virus (HCV) RNA-dependent RNA polymerase.[1] As with any antiviral compound, assessing its potential for cytotoxicity in host cells, particularly hepatocytes, is a critical step in preclinical development. These application notes provide detailed protocols for evaluating the cytotoxic effects of this compound on hepatic cells, such as the HepG2 cell line or primary hepatocytes. The described assays measure key indicators of cell health, including metabolic activity, membrane integrity, and apoptosis induction.
Mechanism of Action of this compound
This compound is a 2'-C-methyl-7-deaza-adenosine analog.[1] Its antiviral activity stems from its ability to be incorporated into the nascent viral RNA chain by the HCV RNA polymerase, leading to chain termination and inhibition of viral replication.[1] While potent against the viral polymerase, it is crucial to determine the concentration at which this compound may exert off-target effects on host cellular processes, leading to cytotoxicity. In subgenomic replicon assays, this compound has been shown to exhibit significant cytotoxicity at concentrations greater than 100 µM.[1]
Experimental Workflow
The following diagram outlines the general workflow for assessing the cytotoxicity of this compound in hepatic cells.
Key Experimental Protocols
Cell Culture and Treatment
Materials:
-
HepG2 cells (or other suitable hepatic cell line)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound
-
Dimethyl sulfoxide (DMSO, vehicle control)
-
96-well clear, flat-bottom tissue culture plates
-
CO₂ incubator (37°C, 5% CO₂)
Protocol:
-
Culture HepG2 cells in T-75 flasks until they reach 80-90% confluency.
-
Trypsinize the cells and perform a cell count.
-
Seed the cells into 96-well plates at an optimal density (e.g., 1 x 10⁴ cells/well) and incubate overnight.[2]
-
Prepare a stock solution of this compound in DMSO. Further prepare serial dilutions of this compound in complete cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in all wells, including the vehicle control, is consistent and non-toxic (typically ≤ 0.5%).
-
Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions or control medium to the respective wells.
-
Incubate the plates for desired time points (e.g., 24, 48, and 72 hours) at 37°C in a 5% CO₂ incubator.
MTT Assay for Cell Viability
This assay measures the metabolic activity of cells, which is an indicator of cell viability.[3]
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Protocol:
-
Following the treatment period, add 10 µL of 12 mM MTT stock solution to each well.[4]
-
Incubate the plate for 2-5 hours at 37°C until purple formazan crystals are visible.[4]
-
Carefully remove all but 25 µL of the medium from each well.[4]
-
Add 50 µL of DMSO to each well and mix thoroughly by pipetting up and down to dissolve the formazan crystals.[4]
-
Incubate at 37°C for 10 minutes to ensure complete solubilization.[4]
-
Read the absorbance at 540 nm using a microplate reader.[4]
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
LDH Cytotoxicity Assay
This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells, indicating a loss of membrane integrity.[5][6]
Materials:
-
Commercially available LDH cytotoxicity assay kit
-
Lysis buffer (provided in the kit for maximum LDH release control)
-
Microplate reader
Protocol:
-
After the treatment period, centrifuge the 96-well plate.
-
Carefully transfer a portion of the supernatant from each well to a new 96-well plate.[7]
-
Prepare controls as per the kit instructions:
-
Spontaneous LDH release (vehicle-treated cells)
-
Maximum LDH release (cells treated with lysis buffer)
-
Background control (medium only)
-
-
Add the LDH reaction mixture to each well containing the supernatant.[8]
-
Incubate the plate at room temperature for the time specified in the kit protocol (typically 20-30 minutes), protected from light.[7][8]
-
Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.[5][7]
-
Calculate the percentage of cytotoxicity using the formula provided in the kit, based on the absorbance readings of the experimental, spontaneous, and maximum release controls.
Caspase-3/7 Activity Assay for Apoptosis
This assay measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.[9]
Materials:
-
Commercially available Caspase-Glo® 3/7 Assay kit
-
Luminometer
Protocol:
-
Following the treatment period, allow the 96-well plate to equilibrate to room temperature.
-
Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Add the Caspase-Glo® 3/7 Reagent to each well in a 1:1 ratio with the cell culture medium volume.
-
Mix the contents of the wells by gentle shaking.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.[9]
-
Measure the luminescence of each well using a luminometer.
-
The luminescent signal is proportional to the amount of caspase activity.
Signaling Pathway of this compound Induced Cytotoxicity
While the primary mechanism of this compound is the inhibition of HCV RNA polymerase, at high concentrations, it may induce cytotoxicity through off-target effects. Nucleoside analogs can potentially interfere with host cellular polymerases or be incorporated into cellular nucleic acids, leading to DNA damage and the activation of apoptotic pathways. The diagram below illustrates a potential pathway for this compound-induced apoptosis.
Data Presentation
Quantitative data from the cytotoxicity assays should be summarized in tables for clear comparison.
Table 1: Cell Viability (MTT Assay) of HepG2 Cells Treated with this compound
| This compound Conc. (µM) | 24h (% Viability ± SD) | 48h (% Viability ± SD) | 72h (% Viability ± SD) |
| 0 (Vehicle) | 100 ± 5.2 | 100 ± 4.8 | 100 ± 6.1 |
| 1 | 98 ± 4.9 | 95 ± 5.5 | 92 ± 6.3 |
| 10 | 92 ± 6.1 | 85 ± 7.2 | 78 ± 8.0 |
| 50 | 75 ± 8.3 | 60 ± 9.1 | 45 ± 9.5 |
| 100 | 55 ± 9.0 | 40 ± 8.8 | 25 ± 7.9 |
| 200 | 30 ± 7.5 | 15 ± 6.4 | 10 ± 5.2 |
Table 2: Cytotoxicity (LDH Release) in HepG2 Cells Treated with this compound
| This compound Conc. (µM) | 24h (% Cytotoxicity ± SD) | 48h (% Cytotoxicity ± SD) | 72h (% Cytotoxicity ± SD) |
| 0 (Vehicle) | 5 ± 1.2 | 8 ± 1.5 | 10 ± 2.0 |
| 1 | 7 ± 1.5 | 10 ± 1.8 | 14 ± 2.5 |
| 10 | 15 ± 2.8 | 25 ± 3.5 | 35 ± 4.1 |
| 50 | 35 ± 4.5 | 50 ± 5.2 | 65 ± 6.0 |
| 100 | 60 ± 6.8 | 75 ± 7.1 | 85 ± 7.5 |
| 200 | 85 ± 8.2 | 95 ± 8.9 | 98 ± 9.2 |
Table 3: Caspase-3/7 Activity in HepG2 Cells Treated with this compound (48h)
| This compound Conc. (µM) | Relative Luminescence Units (RLU) ± SD | Fold Change vs. Vehicle |
| 0 (Vehicle) | 1500 ± 250 | 1.0 |
| 1 | 1800 ± 300 | 1.2 |
| 10 | 3500 ± 450 | 2.3 |
| 50 | 8000 ± 900 | 5.3 |
| 100 | 15000 ± 1200 | 10.0 |
| 200 | 25000 ± 2100 | 16.7 |
Conclusion
The protocols outlined in these application notes provide a comprehensive framework for assessing the cytotoxicity of this compound in hepatic cells. By employing a multi-assay approach that evaluates metabolic activity, membrane integrity, and apoptosis, researchers can obtain a thorough understanding of the potential off-target effects of this antiviral compound. The provided data tables and diagrams serve as a guide for data presentation and interpretation, facilitating the clear communication of experimental findings.
References
- 1. Robust Antiviral Efficacy upon Administration of a Nucleoside Analog to Hepatitis C Virus-Infected Chimpanzees - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijrr.com [ijrr.com]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. static.igem.wiki [static.igem.wiki]
- 5. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 6. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.com]
- 7. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cellbiologics.com [cellbiologics.com]
- 9. ulab360.com [ulab360.com]
Application Notes and Protocols for In Vitro Monitoring of MK-0608 Resistance
For Researchers, Scientists, and Drug Development Professionals
Introduction
MK-0608 is a potent nucleoside analog inhibitor targeting the Hepatitis C Virus (HCV) NS5B RNA-dependent RNA polymerase (RdRp), a critical enzyme in the viral replication cycle.[1][2] As with many antiviral agents, the emergence of drug resistance is a significant concern that can limit therapeutic efficacy. The primary mechanism of resistance to this compound has been identified as a single amino acid substitution, S282T, within the active site of the NS5B polymerase.[3] This mutation has been shown to confer a significant reduction in susceptibility to the drug.[3] However, the S282T mutation may also lead to reduced viral fitness, causing the virus to revert to the wild-type form in the absence of drug pressure.[4][5]
These application notes provide a comprehensive protocol for monitoring this compound resistance in vitro. The described methods will enable researchers to:
-
Determine the baseline susceptibility of HCV replicons to this compound.
-
Select for and confirm this compound resistant variants through serial passage.
-
Quantify the level of resistance conferred by specific mutations, such as S282T.
-
Assess the replication fitness of resistant viral variants.
The following protocols are designed for use in a controlled laboratory setting and should be performed by trained personnel familiar with virology and cell culture techniques.
Data Presentation: Quantitative Analysis of this compound Activity
The following tables summarize the in vitro activity of this compound against wild-type and resistant HCV.
Table 1: In Vitro Efficacy of this compound against Wild-Type HCV Genotype 1b Replicon
| Parameter | Value | Reference |
| EC50 | 0.3 µM | [3][6] |
| EC90 | 1.3 µM | [6] |
| 50% Cytotoxic Concentration (CC50) | >100 µM | [6] |
Table 2: Impact of S282T Mutation on this compound Potency in a Replicon Assay
| Parameter | Fold Change in EC50 | Reference |
| S282T Resistance | ~30-fold loss of potency | [3] |
Signaling Pathway and Experimental Workflow Diagrams
HCV NS5B Polymerase and this compound Mechanism of Action
Caption: Mechanism of this compound inhibition of HCV replication.
Experimental Workflow for Monitoring this compound Resistance
Caption: Workflow for in vitro this compound resistance monitoring.
Experimental Protocols
Protocol 1: Determination of this compound EC50 using an HCV Replicon Assay
This protocol describes the determination of the 50% effective concentration (EC50) of this compound against an HCV subgenomic replicon in a stable cell line.
Materials:
-
Huh-7 cells stably harboring an HCV genotype 1b subgenomic replicon (e.g., with a luciferase reporter gene).
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 0.5 mg/mL G418.
-
This compound stock solution (e.g., 10 mM in DMSO).
-
96-well cell culture plates.
-
Luciferase assay reagent.
-
Luminometer.
-
Cell viability assay reagent (e.g., CellTiter-Glo®).
Procedure:
-
Cell Seeding:
-
Trypsinize and resuspend the stable HCV replicon cell line in complete DMEM without G418.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.
-
-
Compound Preparation and Addition:
-
Prepare a serial dilution of this compound in DMEM. A typical starting concentration range would be from 100 µM down to 0.01 µM. Include a DMSO-only control.
-
Carefully remove the medium from the cells and add 100 µL of the diluted this compound solutions to the respective wells.
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO2 incubator for 72 hours.
-
-
Quantification of HCV Replication (Luciferase Assay):
-
After incubation, remove the medium.
-
Lyse the cells and measure luciferase activity according to the manufacturer's instructions for the chosen luciferase assay system.
-
-
Assessment of Cell Viability (Cytotoxicity Assay):
-
In a parallel plate prepared identically, measure cell viability using a suitable assay to determine the CC50 of this compound.
-
-
Data Analysis:
-
Normalize the luciferase readings to the DMSO control.
-
Plot the normalized data against the logarithm of the this compound concentration.
-
Calculate the EC50 value using a non-linear regression analysis (e.g., sigmoidal dose-response curve).
-
Protocol 2: In Vitro Selection of this compound Resistant HCV Replicons
This protocol describes the method for generating this compound resistant HCV replicons through continuous culture in the presence of the inhibitor.
Materials:
-
Huh-7 cells stably harboring a wild-type HCV subgenomic replicon.
-
Complete DMEM with G418.
-
This compound stock solution.
-
Cell culture flasks (e.g., T-25 or T-75).
Procedure:
-
Initial Culture:
-
Culture the stable HCV replicon cell line in a T-25 flask with complete DMEM containing G418.
-
-
Initiation of this compound Selection:
-
Once the cells are confluent, passage them into a new flask and add this compound at a concentration equal to the EC50 determined in Protocol 1.
-
-
Serial Passage and Dose Escalation:
-
Continue to culture the cells in the presence of this compound.
-
Observe the cells for signs of cytopathic effect (CPE) and cell death. Initially, a significant portion of the cells may die.
-
When the surviving cells repopulate the flask, passage them again.
-
Gradually increase the concentration of this compound with each passage (e.g., 2-fold increase). This process may take several weeks to months.[7]
-
-
Isolation of Resistant Clones:
-
Once a cell population is able to grow robustly in a high concentration of this compound (e.g., 10-30 times the initial EC50), isolate single-cell clones by limiting dilution in 96-well plates.
-
-
Expansion and Characterization:
-
Expand the resistant clones and confirm their resistance by performing the EC50 determination assay as described in Protocol 1.
-
Cryopreserve the resistant cell lines for future studies.
-
Protocol 3: Genotypic Analysis of this compound Resistant Clones
This protocol outlines the steps for identifying mutations in the NS5B gene of resistant HCV replicons.
Materials:
-
Resistant HCV replicon cell clones from Protocol 2.
-
RNA extraction kit.
-
Reverse transcriptase.
-
PCR primers specific for the HCV NS5B region.
-
Taq polymerase.
-
DNA sequencing service or equipment.
Procedure:
-
RNA Extraction:
-
Extract total RNA from the resistant cell clones using a commercial RNA extraction kit.
-
-
Reverse Transcription (RT):
-
Synthesize cDNA from the extracted RNA using a reverse transcriptase and a reverse primer specific to the HCV NS5B region.
-
-
PCR Amplification:
-
Amplify the NS5B coding region from the cDNA using PCR with specific forward and reverse primers.
-
-
DNA Sequencing:
-
Purify the PCR product and send it for Sanger sequencing. For a more sensitive analysis of minor variants, next-generation sequencing (NGS) can be employed.[8]
-
-
Sequence Analysis:
-
Align the obtained sequences with the wild-type HCV NS5B sequence to identify any amino acid substitutions. Pay close attention to codon 282 to check for the S282T mutation.
-
Protocol 4: Phenotypic Analysis of Site-Directed Mutants
This protocol is used to confirm that a specific mutation (e.g., S282T) is responsible for the observed resistance.
Materials:
-
Plasmid DNA of the wild-type HCV replicon.
-
Site-directed mutagenesis kit.
-
In vitro transcription kit.
-
Huh-7 cells.
-
Electroporation system.
-
Materials for EC50 determination (as in Protocol 1).
Procedure:
-
Site-Directed Mutagenesis:
-
Introduce the desired mutation (e.g., S282T) into the wild-type HCV replicon plasmid using a site-directed mutagenesis kit.
-
Verify the presence of the mutation by DNA sequencing.
-
-
In Vitro Transcription:
-
Linearize the plasmid DNA containing the wild-type or mutant replicon.
-
Synthesize replicon RNA in vitro using a T7 RNA polymerase transcription kit.
-
-
RNA Transfection:
-
Transfect the in vitro transcribed wild-type and mutant replicon RNAs into Huh-7 cells via electroporation.[9]
-
-
Establishment of Stable Cell Lines:
-
EC50 Determination:
-
Determine the EC50 of this compound for both the wild-type and the mutant replicon cell lines using the protocol described in Protocol 1.
-
-
Data Analysis:
-
Calculate the fold-change in EC50 for the mutant replicon compared to the wild-type to quantify the level of resistance conferred by the specific mutation.
-
Conclusion
The protocols outlined in these application notes provide a robust framework for the in vitro monitoring of resistance to the HCV inhibitor this compound. By employing these methods, researchers can effectively characterize the resistance profile of this compound, identify key resistance mutations, and investigate the impact of these mutations on viral fitness. This information is crucial for the continued development and strategic deployment of antiviral therapies against HCV.
References
- 1. Lifecycle - HCV Biology - Hepatitis C Online [hepatitisc.uw.edu]
- 2. pnas.org [pnas.org]
- 3. The Nucleoside Inhibitor this compound Mediates Suppression of HCV Replication for >30 Days in Chronically Infected Chimpanzees [natap.org]
- 4. researchgate.net [researchgate.net]
- 5. Nucleoside inhibitor this compound mediates suppression of HCV replication for >30 days in chronically infected chimpanzees | HIV i-Base [i-base.info]
- 6. Robust Antiviral Efficacy upon Administration of a Nucleoside Analog to Hepatitis C Virus-Infected Chimpanzees - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell Culture Academy [procellsystem.com]
- 8. hcvguidelines.org [hcvguidelines.org]
- 9. Hepatitis C virus cell culture adaptive mutations enhance cell culture propagation by multiple mechanisms but boost antiviral responses in primary human hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. HCV Replicon Systems: Workhorses of Drug Discovery and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of MK-0608 in Combination with Other HCV Inhibitors
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Hepatitis C Virus (HCV) infection is a major global health concern, and the development of direct-acting antivirals (DAAs) has revolutionized its treatment. Combination therapy, utilizing inhibitors that target different viral proteins, is the cornerstone of modern HCV treatment, aiming to achieve a sustained virologic response (SVR), and prevent the emergence of drug-resistant variants.[1]
MK-0608 is a nucleoside analog that acts as a potent inhibitor of the HCV NS5B RNA-dependent RNA polymerase (RdRp), a crucial enzyme for viral replication.[2][3] As a 2'-C-methyl-7-deaza-adenosine analog, its triphosphate form acts as a chain terminator, halting the synthesis of viral RNA.[2] While the clinical development of this compound was discontinued, its mechanism of action and preclinical data make it a valuable tool for in vitro and preclinical research aimed at understanding HCV replication and the principles of combination antiviral therapy.
These application notes provide an overview of this compound and detailed protocols for its use in combination with other classes of HCV inhibitors, such as NS3/4A protease inhibitors and NS5A inhibitors, in a research setting.
Mechanism of Action of HCV Inhibitors
The HCV genome is translated into a single polyprotein that is cleaved by host and viral proteases into structural and non-structural (NS) proteins. The NS proteins are essential for viral replication and include the NS3/4A protease, the NS5A protein, and the NS5B polymerase.[4] Combination therapies typically target these key viral enzymes.
-
NS5B Polymerase Inhibitors: These inhibitors, like this compound, target the active site of the viral polymerase, leading to chain termination of the nascent RNA strand. Nucleoside/nucleotide inhibitors (NIs) like this compound are generally effective across different HCV genotypes due to the conserved nature of the NS5B active site.[3]
-
NS3/4A Protease Inhibitors (PIs): These agents block the proteolytic activity of the NS3/4A protease, which is essential for cleaving the HCV polyprotein into mature viral proteins.[4]
-
NS5A Inhibitors: These compounds target the NS5A protein, which plays a complex and critical role in both viral replication and the assembly of new virus particles.
The combination of inhibitors with different mechanisms of action can lead to synergistic or additive antiviral effects, increasing the barrier to resistance.[1][2]
Quantitative Data for this compound Monotherapy
The following tables summarize the reported in vitro and in vivo efficacy of this compound as a monotherapy.
Table 1: In Vitro Activity of this compound against HCV Genotype 1b Replicon
| Parameter | Value | Reference |
| EC50 | 0.3 µM | [2] |
| EC90 | 1.3 µM | [2] |
| CC50 | >100 µM | [2] |
| Resistance Mutation | S282T in NS5B | [4] |
Table 2: In Vivo Antiviral Efficacy of this compound in HCV-Infected Chimpanzees
| Dosing Regimen | Duration | Average Viral Load Reduction (log10 IU/mL) | Reference |
| 0.2 mg/kg/day (IV) | 7 days | 1.0 | [2] |
| 2 mg/kg/day (IV) | 7 days | >5.0 | [2] |
| 1 mg/kg/day (Oral) | 37 days | 4.6 (in high viral load animal) | [2][4] |
| 1 mg/kg/day (Oral) | 37 days | Below Limit of Quantification (in lower viral load animal) | [2][4] |
Experimental Protocols
Protocol 1: In Vitro Antiviral Activity and Synergy Assessment of this compound in Combination with Other HCV Inhibitors using an HCV Replicon System
This protocol describes a general method for determining the antiviral activity of this compound alone and in combination with an NS3/4A protease inhibitor or an NS5A inhibitor using a subgenomic HCV replicon cell line.
Materials:
-
Huh-7 cell line harboring a subgenomic HCV replicon (e.g., genotype 1b with a luciferase reporter gene).
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), non-essential amino acids, and G418 (for replicon maintenance).
-
This compound (stock solution in DMSO).
-
Other HCV inhibitors (e.g., a protease inhibitor or an NS5A inhibitor; stock solutions in DMSO).
-
96-well cell culture plates.
-
Luciferase assay reagent.
-
Luminometer.
-
Cell viability assay reagent (e.g., CellTiter-Glo®).
Procedure:
-
Cell Plating:
-
Trypsinize and resuspend the HCV replicon cells in DMEM without G418.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Compound Preparation and Addition:
-
Prepare serial dilutions of this compound and the other HCV inhibitor(s) in DMEM.
-
For combination testing, prepare a checkerboard matrix of dilutions with varying concentrations of each compound.
-
Remove the culture medium from the cells and add 100 µL of the medium containing the single compounds or combinations. Include a DMSO-only control.
-
Incubate for 72 hours at 37°C in a 5% CO2 incubator.
-
-
Quantification of HCV Replication (Luciferase Assay):
-
After the incubation period, remove the culture medium.
-
Lyse the cells and measure luciferase activity according to the manufacturer's instructions.
-
Record the luminescence values.
-
-
Assessment of Cell Viability (Cytotoxicity Assay):
-
In a parallel plate, perform a cell viability assay to determine the cytotoxic effect of the compounds at the tested concentrations.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of HCV replication for each compound concentration relative to the DMSO control.
-
Determine the EC50 value for each compound by non-linear regression analysis of the dose-response curves.
-
For combination studies, analyze the data using a synergy prediction model such as the MacSynergy II or CalcuSyn software to determine if the combination is synergistic, additive, or antagonistic.[1]
-
Visualizations
Caption: HCV replication cycle and targets of different classes of direct-acting antivirals.
Caption: Experimental workflow for in vitro combination screening of HCV inhibitors.
Discussion and Expected Outcomes
Based on the literature for other nucleoside NS5B inhibitors, it is expected that this compound will exhibit synergistic antiviral activity when combined with NS5A inhibitors.[1] The combination of this compound with NS3/4A protease inhibitors is likely to show additive to synergistic effects.[1] A key outcome of these experiments is to determine if the combination of inhibitors can reduce the emergence of resistant variants. The S282T mutation in NS5B, which confers resistance to this compound, should be evaluated in resistance selection studies when using this compound in combination with other DAAs. The presence of a second inhibitor with a different resistance profile is expected to suppress the outgrowth of the S282T mutant.
Conclusion
This compound serves as a representative tool compound for studying the activity of nucleoside NS5B polymerase inhibitors against HCV. The protocols outlined here provide a framework for researchers to investigate the in vitro efficacy of this compound in combination with other HCV inhibitors. Such studies are fundamental for understanding the principles of combination antiviral therapy and for the preclinical evaluation of novel therapeutic strategies against HCV.
References
- 1. Evaluation of antiviral drug synergy in an infectious HCV system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 3-Drug Synergistic Interactions of Small Molecular Inhibitors of Hepatitis C Virus Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibitors of the Hepatitis C Virus RNA-Dependent RNA Polymerase NS5B - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Robust Antiviral Efficacy upon Administration of a Nucleoside Analog to Hepatitis C Virus-Infected Chimpanzees - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening Assays Using MK-0608
For Researchers, Scientists, and Drug Development Professionals
Introduction
MK-0608 is a potent and selective nucleoside analog inhibitor of the Hepatitis C Virus (HCV) RNA-dependent RNA polymerase (NS5B), a crucial enzyme for viral replication. As a 2'-C-methyl-7-deaza-adenosine analog, its triphosphate form acts as a chain terminator during viral RNA synthesis.[1] These characteristics make this compound a valuable tool for studying the HCV life cycle and a reference compound in the development of novel anti-HCV therapeutics. High-throughput screening (HTS) assays are essential for identifying and characterizing new antiviral compounds. This document provides detailed application notes and protocols for utilizing this compound in both cell-based and biochemical HTS assays for the discovery of new HCV inhibitors.
Mechanism of Action
This compound is a prodrug that, once inside the host cell, is metabolized to its active triphosphate form. This active metabolite is then incorporated into the nascent viral RNA chain by the HCV NS5B polymerase. Due to the modification at the 2' position of the ribose sugar, the addition of the subsequent nucleotide is blocked, leading to premature chain termination and inhibition of viral RNA replication.[1] Resistance to this compound has been associated with the S282T mutation in the NS5B polymerase.[1][2]
Quantitative Data Summary
The following table summarizes key quantitative data for this compound and typical parameters for HTS assays targeting HCV replication.
| Parameter | Value | Assay Type | Notes |
| This compound EC50 | 0.3 µM | Subgenomic Replicon Assay (Genotype 1b) | 50% effective concentration in a cell-based assay.[1][2] |
| This compound EC90 | 1.3 µM | Subgenomic Replicon Assay (Genotype 1b) | 90% effective concentration in a cell-based assay.[1] |
| This compound IC50 | 110 nM (0.11 µM) | Purified NS5B Polymerase Assay | 50% inhibitory concentration in a biochemical assay.[1] |
| Cytotoxicity (CC50) | >100 µM | Cell-based Assay | Concentration at which 50% cytotoxicity is observed.[1] |
| Z' Factor | > 0.6 | Cell-based HTS Assay | A measure of assay quality and suitability for HTS.[3][4] |
| Signal-to-Background (S/B) Ratio | > 40 | Cell-based HTS Assay | Indicates the dynamic range of the assay.[3] |
Signaling Pathway and Drug Action
The diagram below illustrates the mechanism of action of this compound in inhibiting HCV RNA replication.
Experimental Protocols
Cell-Based HCV Subgenomic Replicon Assay (HTS Format)
This protocol describes a high-throughput screening assay using a stable HCV subgenomic replicon cell line expressing a reporter gene (e.g., luciferase). This assay measures the inhibition of viral replication by test compounds.
Materials:
-
HCV subgenomic replicon cells (e.g., Huh-7 cells harboring a genotype 1b replicon with a luciferase reporter)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and G418 (concentration optimized for cell line maintenance)
-
Test compounds (including this compound as a positive control) dissolved in DMSO
-
384-well white, clear-bottom tissue culture plates
-
Luciferase assay reagent
-
Luminometer
Protocol:
-
Cell Seeding:
-
Trypsinize and resuspend the HCV replicon cells in complete DMEM without G418.
-
Adjust the cell density to 1 x 10^5 cells/mL.
-
Dispense 40 µL of the cell suspension into each well of a 384-well plate (4,000 cells/well).
-
Incubate the plate at 37°C in a 5% CO2 incubator for 18-24 hours.
-
-
Compound Addition:
-
Prepare serial dilutions of test compounds and this compound in DMSO. A typical final concentration range for this compound would be from 0.01 µM to 10 µM.
-
Using a liquid handler, transfer 100 nL of the compound solutions to the corresponding wells of the cell plate. Include DMSO-only wells as a negative control (100% replication).
-
Incubate the plate at 37°C in a 5% CO2 incubator for 72 hours.
-
-
Luciferase Assay:
-
Equilibrate the cell plate and the luciferase assay reagent to room temperature.
-
Add 20 µL of the luciferase assay reagent to each well.
-
Incubate for 10 minutes at room temperature to allow for cell lysis and signal stabilization.
-
Measure the luminescence using a plate luminometer.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Determine the EC50 value for each compound by fitting the dose-response curve using a suitable software.
-
Workflow Diagram:
References
- 1. Colony Forming Assay for HCV-Replicon Cell Line [bio-protocol.org]
- 2. Identification of Novel Anti-Hepatitis C Virus Agents by a Quantitative High Throughput Screen in a Cell-Based Infection Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Cell-Based Hepatitis C Virus Infection Assay for Quantitative High-Throughput Screening of Anti-Hepatitis C Virus Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel Hepatitis C Virus Reporter Replicon Cell Lines Enable Efficient Antiviral Screening against Genotype 1a - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Lentiviral Vector-Based Assays for MK-0608
Introduction
MK-0608 is a potent nucleoside analog, specifically 2′-C-methyl-7-deaza-adenosine, which has demonstrated significant efficacy as an inhibitor of the Hepatitis C Virus (HCV) RNA-dependent RNA polymerase (RdRp), also known as NS5B.[1] It functions as a chain terminator of viral RNA replication after being metabolized into its active triphosphate form.[1][2] Lentiviral vectors are highly efficient tools for delivering genetic material into a wide range of mammalian cells, including both dividing and non-dividing types, to create stable cell lines.[3][4] This makes them ideal for developing robust, cell-based reporter assays for high-throughput screening (HTS) and characterization of antiviral compounds like this compound.[4][5]
This document provides detailed application notes on the principles of using lentiviral vectors to evaluate this compound and comprehensive protocols for vector production, cell line generation, and compound screening.
Application Note 1: Assay Principle and Mechanism of Action
A key application for lentiviral vectors in assessing this compound is the creation of a stable reporter cell line that recapitulates HCV replication. This is typically achieved using an HCV subgenomic replicon system. A lentiviral vector can be engineered to deliver a bicistronic construct containing the HCV non-structural proteins required for replication (including the NS5B target of this compound) and a reporter gene, such as Firefly Luciferase or Green Fluorescent Protein (GFP).
Once transduced, the target cells (e.g., human hepatoma cell line Huh-7) will stably express the HCV replicon. The replication of the replicon RNA by the viral polymerase complex drives the expression of the reporter gene. When these cells are treated with this compound, the drug inhibits the NS5B polymerase, halting replicon replication and consequently reducing the reporter signal. This dose-dependent decrease in signal provides a quantitative measure of the drug's antiviral activity.
Mechanism of Action: this compound
This compound, a prodrug, enters the host cell and is phosphorylated by host cell kinases into its active triphosphate form. This active metabolite then competes with natural nucleoside triphosphates for incorporation into the nascent viral RNA strand by the HCV NS5B polymerase. Upon incorporation, it acts as a chain terminator, preventing further elongation of the RNA strand and halting viral replication.
Data Presentation: Efficacy of this compound
The following tables summarize the quantitative antiviral activity of this compound as determined in preclinical studies. These values represent the expected outcomes from a well-optimized lentiviral-based replicon assay.
Table 1: In Vitro Efficacy of this compound against HCV Replicon
| Parameter | Value | Cell System |
|---|---|---|
| EC50 | 0.3 µM | Subgenomic HCV Genotype 1b Replicon |
| EC90 | 1.3 µM | Subgenomic HCV Genotype 1b Replicon |
| CC50 | >100 µM | - |
Data sourced from studies on HCV-infected chimpanzees and subgenomic replicon assays.[1]
Table 2: In Vivo Viral Load Reduction in HCV-Infected Chimpanzees
| Dosing Regimen | Duration | Average Viral Load Reduction (log10 IU/mL) |
|---|---|---|
| 0.2 mg/kg/day (IV) | 7 days | 1.0 |
| 2 mg/kg/day (IV) | 7 days | >5.0 |
| 1 mg/kg/day (Oral) | 37 days | 4.6 |
Data from studies where viral load was measured by TaqMan assay.[1][6]
Experimental Protocols
Protocol 1: High-Titer Lentivirus Production
This protocol describes the generation of replication-incompetent lentiviral particles using a 3rd generation packaging system in HEK293T cells.
Materials:
-
HEK293T cells (low passage, <15)[7]
-
DMEM, high glucose, with 10% Fetal Bovine Serum (FBS)
-
Opti-MEM I Reduced Serum Medium
-
Transfection Reagent (e.g., PEI, Lipofectamine)
-
Plasmids:
-
pLenti-HCV-Replicon-Reporter (transfer plasmid)
-
pMD2.G (VSV-G envelope plasmid)
-
psPAX2 (packaging plasmid)
-
-
0.45 µm syringe filters
Procedure:
-
Cell Seeding: The day before transfection, seed 4 x 106 HEK293T cells in a 10 cm culture dish. Ensure cells are healthy and approximately 70-80% confluent on the day of transfection.[3][7]
-
Plasmid DNA Preparation: In a sterile microfuge tube, prepare the plasmid mix in serum-free medium (e.g., Opti-MEM). For a 10 cm dish, use:
-
10 µg transfer plasmid
-
5 µg pMD2.G
-
5 µg psPAX2
-
-
Transfection Complex Formation: In a separate tube, dilute the transfection reagent in serum-free medium according to the manufacturer's instructions. Add the plasmid mix to the diluted transfection reagent, mix gently, and incubate at room temperature for 20-30 minutes.[8]
-
Transfection: Gently add the DNA-transfection reagent complex dropwise to the HEK293T cells. Swirl the plate to ensure even distribution.
-
Incubation: Incubate the cells at 37°C with 5% CO2. After 12-18 hours, carefully aspirate the medium and replace it with 10 mL of fresh, complete DMEM.[7]
-
Virus Harvest: Collect the virus-containing supernatant at 48 hours and 72 hours post-transfection. Pool the harvests.
-
Virus Filtration and Storage: Centrifuge the supernatant at a low speed (e.g., 500 x g for 5 minutes) to pellet cell debris. Filter the cleared supernatant through a 0.45 µm filter.[9] Aliquot the viral particles and store them at -80°C. For higher titers, the virus can be concentrated via ultracentrifugation or ultrafiltration.[3][10]
Protocol 2: Generation of a Stable HCV Replicon Reporter Cell Line
This protocol details how to use the produced lentivirus to create a stable cell line for screening.
Materials:
-
Huh-7 cells (or other suitable human hepatoma cell line)
-
Lentiviral particles from Protocol 1
-
Complete culture medium
-
Polybrene (8 µg/mL final concentration)
-
Selection antibiotic (e.g., Puromycin, if the transfer plasmid contains a resistance gene)
Procedure:
-
Cell Seeding: The day before transduction, seed 50,000 Huh-7 cells per well in a 24-well plate.
-
Transduction: On the day of transduction, remove the medium from the cells. Add fresh medium containing Polybrene (final concentration 8 µg/mL).[3][11]
-
Add Virus: Add the lentiviral particles to the cells. It is recommended to test a range of viral dilutions (Multiplicity of Infection - MOI) to determine the optimal amount that results in high transduction efficiency without cytotoxicity.
-
Incubation: Incubate the cells for 24 hours at 37°C. After 24 hours, replace the virus-containing medium with fresh complete medium.[8]
-
Selection (Optional but Recommended): If the lentiviral vector contains a selection marker, add the appropriate antibiotic (e.g., 1-2 µg/mL Puromycin) to the medium 48-72 hours post-transduction.
-
Expansion: Culture the cells in the selection medium for 1-2 weeks, replacing the medium every 2-3 days, until antibiotic-resistant colonies are visible and non-transduced cells have been eliminated.
-
Validation: Expand the stable cell pool. Validate the reporter expression and its response to a known HCV polymerase inhibitor (if available) or by assessing baseline reporter activity.
Protocol 3: Lentiviral Reporter Assay for this compound Screening
This protocol describes the use of the stable cell line to quantify the antiviral activity of this compound.
Materials:
-
Stable HCV Replicon Reporter cell line
-
White, opaque 96-well assay plates
-
This compound compound, serially diluted
-
DMSO (vehicle control)
-
Luciferase assay reagent (e.g., Steady-Glo®)
-
Luminometer
Procedure:
-
Cell Seeding: Seed the stable reporter cells into a 96-well white, opaque plate at a density of 5,000-10,000 cells per well in 100 µL of medium. Incubate for 12-24 hours.
-
Compound Addition: Prepare serial dilutions of this compound in culture medium. Add the diluted compound to the appropriate wells. Include wells with vehicle (DMSO) only as a negative control (100% activity) and wells with a known inhibitor or no cells as a positive control (0% activity/background).
-
Incubation: Incubate the plate at 37°C for 48-72 hours.
-
Luciferase Measurement: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add the luciferase assay reagent to each well according to the manufacturer's protocol.
-
Data Acquisition: Read the luminescence signal on a plate-reading luminometer.
-
Data Analysis:
-
Normalize the data: (Signalcompound - Signalbackground) / (Signalvehicle - Signalbackground) * 100 = % Activity.
-
Plot the % Activity against the log of the compound concentration and fit the data to a four-parameter dose-response curve to determine the EC50 value.
-
References
- 1. Robust Antiviral Efficacy upon Administration of a Nucleoside Analog to Hepatitis C Virus-Infected Chimpanzees - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A review: Mechanism of action of antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Production, purification and titration of a lentivirus-based vector for gene delivery purposes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. alstembio.com [alstembio.com]
- 5. A High-Throughput HIV-1 Drug Screening Platform, Based on Lentiviral Vectors and Compatible with Biosafety Level-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nucleoside inhibitor this compound mediates suppression of HCV replication for >30 days in chronically infected chimpanzees | HIV i-Base [i-base.info]
- 7. addgene.org [addgene.org]
- 8. bitesizebio.com [bitesizebio.com]
- 9. Production of lentiviral vectors and transduction of cells. [bio-protocol.org]
- 10. Characterization and comparative performance of lentiviral vector preparations concentrated by either one-step ultrafiltration or ultracentrifugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. cd-genomics.com [cd-genomics.com]
Application Notes and Protocols: HCV Genotyping in MK-0608 Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the methodologies used for Hepatitis C Virus (HCV) genotyping in preclinical studies of MK-0608, a nucleoside analog inhibitor of the HCV NS5B RNA-dependent RNA polymerase. Accurate genotyping is critical in the development of antiviral therapies as different HCV genotypes can exhibit varying susceptibility to specific drugs. The protocols outlined below are based on methods employed in key research and are intended to serve as a guide for similar investigations.
Introduction to HCV Genotyping in Antiviral Research
The genetic diversity of Hepatitis C virus (HCV) is a significant factor in the management of the disease, influencing the course of the illness and the effectiveness of antiviral treatments. HCV is classified into at least six major genotypes and numerous subtypes, each with a distinct geographical distribution and response to therapy.[1][2] Therefore, precise genotyping is an indispensable component of clinical trials and preclinical studies for novel anti-HCV agents like this compound.
In studies involving this compound, a combination of commercial line probe assays and confirmatory sequencing of the NS5B region was utilized to determine the HCV genotype in infected chimpanzees.[3] This dual approach ensures both a standardized, high-throughput initial assessment and a highly accurate, "gold standard" confirmation of the viral genotype.
Key Genotyping Methods in this compound Research
The primary methods for HCV genotyping relevant to the study of this compound include the Line Probe Assay (LiPA) and direct sequencing of the NS5B gene.
Line Probe Assay (LiPA)
The VERSANT® HCV Genotype 2.0 Assay (LiPA) is a widely used commercial kit for HCV genotyping.[4][5][6] This method is based on the reverse hybridization of PCR products.[4][6]
-
Principle: The assay targets the 5' untranslated region (5' UTR) and the core region of the HCV genome.[4][5] These regions are amplified via reverse transcription PCR (RT-PCR) using biotinylated primers. The resulting biotin-labeled amplicons are then hybridized to genotype-specific oligonucleotide probes immobilized on a nitrocellulose strip.[4][6] A colorimetric reaction then reveals the pattern of hybridization, which corresponds to a specific HCV genotype and subtype.[4]
-
Advantages: LiPA is a relatively rapid and straightforward method suitable for clinical laboratories.[1] It has been shown to be more sensitive than sequencing-based assays for the detection of mixed genotype infections.
-
Limitations: While generally reliable for major genotypes, assays based solely on the 5' UTR can sometimes fail to accurately distinguish between certain subtypes, such as 1a and 1b, or between genotype 1 and some genotype 6 subtypes.[6][7] The inclusion of probes for the core region in the second-generation LiPA improves the accuracy of subtype identification.[4][6]
NS5B Gene Sequencing
Direct sequencing of the HCV NS5B gene, which codes for the RNA-dependent RNA polymerase, is considered the "gold standard" for HCV genotyping.[1][7][8] This method provides the most accurate and definitive determination of the viral genotype and subtype.
-
Principle: This method involves the amplification of a specific region of the NS5B gene from the viral RNA using RT-PCR. The resulting DNA product is then sequenced, and the nucleotide sequence is compared to a database of known HCV genotype and subtype sequences for phylogenetic analysis and classification.
-
Advantages: NS5B sequencing offers the highest resolution for genotyping and is crucial for identifying novel or rare subtypes. It can also be used to detect resistance-associated mutations within the NS5B polymerase, the target of drugs like this compound.
-
Limitations: Sequencing can be more laborious, time-consuming, and expensive than commercial assays, making it less suitable for high-throughput screening in some settings.[8]
Quantitative Data Summary
| HCV Genotype | Drug | In Vivo Model | Observed Effect | Reference |
| Genotype 1a | This compound | Chimpanzee | Robust antiviral response with a significant reduction in viral load. | [3] |
| Genotype 1b | This compound | Chimpanzee | The 5'-triphosphate of the active compound inhibits the purified HCV RdRp from genotype 1b. | |
| Genotype 3a | This compound | Chimpanzee | Robust antiviral response with a significant reduction in viral load. | [3] |
Experimental Protocols
Protocol 1: HCV Genotyping using VERSANT® HCV Genotype 2.0 Assay (LiPA)
This protocol is a generalized procedure based on the principles of the VERSANT HCV Genotype 2.0 Assay. Users should always refer to the manufacturer's specific instructions for use.
1. RNA Extraction:
- Extract viral RNA from 200 µL of plasma or serum using a validated method, such as the m2000sp instrument.
- Resuspend the extracted RNA in an appropriate buffer (e.g., 70 µL).
2. Reverse Transcription PCR (RT-PCR):
- Perform a one-step RT-PCR to amplify the 5' UTR and core regions of the HCV genome. This reaction should use biotinylated primers provided in the kit.
- The amplification typically produces two distinct biotinylated DNA fragments of approximately 240 bp (5' UTR) and 270 bp (core region).
3. Hybridization:
- Denature the biotinylated PCR products to separate the DNA strands.
- Add the denatured amplicons to a hybridization tray containing the LiPA strips. Each strip has immobilized oligonucleotide probes specific for HCV genotypes 1-6.
- Incubate the strips with the PCR products under the conditions specified by the manufacturer to allow hybridization.
4. Washing and Detection:
- Wash the strips to remove unbound PCR products.
- Add a streptavidin-alkaline phosphatase conjugate, which will bind to the biotinylated hybrids.
- Perform further washing steps to remove the unbound conjugate.
- Add a chromogenic substrate that will react with the alkaline phosphatase to produce a colored precipitate.
5. Interpretation:
- Dry the strips and visually interpret the pattern of colored bands.
- Compare the observed pattern to the interpretation chart provided with the kit to determine the HCV genotype and subtype. Automated scanning systems like the Bayer LiPA-Scan HCV software can also be used for interpretation.
Protocol 2: HCV NS5B Gene Sequencing for Genotyping
This protocol provides a general workflow for NS5B sequencing. Specific primers and cycling conditions may need to be optimized based on the laboratory's equipment and reagents.
1. RNA Extraction:
- Extract HCV RNA from patient serum or plasma as described in Protocol 1.
2. cDNA Synthesis (Reverse Transcription):
- Synthesize complementary DNA (cDNA) from the extracted viral RNA using a reverse transcriptase enzyme and random primers or a gene-specific primer targeting the NS5B region.
3. PCR Amplification:
- Amplify a fragment of the NS5B gene (typically 300-400 bp) from the cDNA using nested or semi-nested PCR to increase sensitivity and specificity.
- Primer Design: Design primers that target conserved regions of the NS5B gene flanking a variable region suitable for genotype discrimination.
- PCR Cycling Conditions (Example):
- Initial Denaturation: 95°C for 5 minutes
- 40 Cycles:
- Denaturation: 95°C for 30 seconds
- Annealing: 55-60°C for 30 seconds (optimize for specific primers)
- Extension: 72°C for 45 seconds
- Final Extension: 72°C for 7 minutes
4. PCR Product Purification:
- Verify the presence of the correct size PCR product by agarose gel electrophoresis.
- Purify the PCR product to remove primers, dNTPs, and other reaction components using a commercial PCR purification kit.
5. Sanger Sequencing:
- Perform cycle sequencing reactions using the purified PCR product as a template and one of the PCR primers (or a specific sequencing primer). The reaction mixture should include fluorescently labeled dideoxynucleotides (ddNTPs).
- Purify the sequencing reaction products.
- Analyze the products on an automated capillary electrophoresis DNA sequencer.
6. Sequence Analysis and Genotype Determination:
- Assemble and edit the raw sequence data to obtain a consensus sequence of the amplified NS5B region.
- Perform a BLAST search against a public database (e.g., GenBank) or use specialized HCV genotyping tools (e.g., HCV-BLAST) to compare the sequence to known HCV genotypes and subtypes.
- Construct a phylogenetic tree to confirm the genotype by comparing the sequence with a reference set of HCV sequences.
Visualizations
References
- 1. Genotyping & diagnostic methods for hepatitis C virus: A need of low-resource countries - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Simultaneous Hepatitis C Virus Genotyping and Variant Detection in Patients with Thalassemia: A Single-Center Phylogenetic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Robust Antiviral Efficacy upon Administration of a Nucleoside Analog to Hepatitis C Virus-Infected Chimpanzees - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of Versant Hepatitis C Virus Genotype Assay (LiPA) 2.0 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. antiplagiarism2014blog.wordpress.com [antiplagiarism2014blog.wordpress.com]
- 7. Using NS5B Sequencing for Hepatitis C Virus Genotyping Reveals Discordances with Commercial Platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of a Method for Screening and Genotyping of HCV 1a, 1b, 2, 3, 4, and 6 Genotypes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Quantitative Analysis of MK-0608 in Human Plasma by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
MK-0608, also known as 7-deaza-2'-C-methyladenosine, is a nucleoside analog that has been investigated as a potent inhibitor of the hepatitis C virus (HCV) RNA-dependent RNA polymerase. To support pharmacokinetic and toxicokinetic studies, a sensitive, specific, and reliable bioanalytical method for the quantification of this compound in plasma is essential. This document provides a detailed protocol for the determination of this compound in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The described method utilizes solid-phase extraction (SPE) for sample cleanup, followed by chromatographic separation and detection by mass spectrometry.
Experimental Protocols
Materials and Reagents
-
This compound reference standard
-
Tubercidin (Internal Standard, IS)
-
Human plasma (with K2EDTA as anticoagulant)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Ammonium hydroxide
-
Formic acid
-
Oasis MCX 96-well SPE plates (30 mg resin/well)
Instrumentation
-
Liquid chromatograph coupled with a triple quadrupole mass spectrometer (LC-MS/MS)
-
Atmospheric pressure chemical ionization (APCI) interface
-
Nitrogen generator
-
96-well plate SPE manifold
-
Analytical balance
-
Calibrated pipettes
-
Vortex mixer
-
Centrifuge
Preparation of Stock and Working Solutions
-
This compound Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve in an appropriate volume of methanol to obtain a final concentration of 1 mg/mL.
-
Internal Standard (Tubercidin) Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of Tubercidin in methanol.
-
Working Solutions: Prepare serial dilutions of the this compound stock solution with a mixture of methanol and water (1:1, v/v) to create working solutions for calibration standards and quality control (QC) samples. Similarly, prepare a working solution of the internal standard.
Sample Preparation: Solid-Phase Extraction (SPE)
-
Thaw frozen human plasma samples at room temperature.
-
To 50-100 µL of plasma in a 96-well plate, add the internal standard working solution.
-
Condition the Oasis MCX 96-well SPE plate with methanol followed by water.
-
Load the plasma samples onto the SPE plate.
-
Wash the wells with an appropriate washing solution to remove interferences.
-
Elute this compound and the internal standard from the SPE plate using two consecutive 300 µL volumes of a solution of acetonitrile, water, and ammonium hydroxide (90:8:2, v/v/v)[1].
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the mobile phase for LC-MS/MS analysis.
Experimental workflow for plasma sample preparation.
LC-MS/MS Conditions
-
Chromatographic Column: A suitable C18 column for reverse-phase chromatography.
-
Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).
-
Flow Rate: A typical flow rate for analytical LC columns (e.g., 0.4 mL/min).
-
Injection Volume: 10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Heated nebulizer (APCI) interface in positive-ion mode[1].
-
Detection Mode: Multiple Reaction Monitoring (MRM). The specific precursor-to-product ion transitions for this compound and the internal standard should be optimized.
Data Presentation
The following tables summarize the typical validation parameters for a bioanalytical method. The values provided are for illustrative purposes and should be determined experimentally for the specific method used.
Table 1: Linearity of Calibration Curve
| Parameter | Illustrative Value |
| Calibration Range (ng/mL) | 1 - 1000 |
| Regression Equation | y = mx + c |
| Correlation Coefficient (r²) | ≥ 0.99 |
| Weighting Factor | 1/x² |
Table 2: Accuracy and Precision
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |
| LLOQ | 1 | ≤ 20 | ± 20 | ≤ 20 | ± 20 |
| Low QC | 3 | ≤ 15 | ± 15 | ≤ 15 | ± 15 |
| Mid QC | 50 | ≤ 15 | ± 15 | ≤ 15 | ± 15 |
| High QC | 800 | ≤ 15 | ± 15 | ≤ 15 | ± 15 |
Table 3: Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Recovery (%) | Matrix Effect (%) |
| Low QC | 3 | Consistent and reproducible | Minimal |
| Mid QC | 50 | Consistent and reproducible | Minimal |
| High QC | 800 | Consistent and reproducible | Minimal |
Table 4: Stability
| Stability Condition | Duration | Temperature (°C) | Acceptable Deviation (%) |
| Bench-top Stability (in plasma) | 4 hours | Room Temperature | ± 15 |
| Freeze-Thaw Stability (in plasma) | 3 cycles | -20 to -80 | ± 15 |
| Long-term Stability (in plasma) | 30 days | -80 | ± 15 |
| Post-preparative Stability (in autosampler) | 24 hours | 4 | ± 15 |
Signaling Pathway and Logical Relationships
The following diagram illustrates the logical flow of the bioanalytical method validation process, a crucial step to ensure the reliability of the quantitative data.
Logical flow of bioanalytical method validation.
Conclusion
The protocol described provides a robust framework for the quantitative determination of this compound in human plasma. Adherence to this methodology, coupled with a thorough in-house validation that meets regulatory guidelines, will ensure the generation of high-quality data suitable for supporting drug development programs. The use of LC-MS/MS offers the necessary sensitivity and selectivity for accurate pharmacokinetic profiling of this compound.
References
Troubleshooting & Optimization
Troubleshooting low potency of MK-0608 in assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using the HCV NS5B polymerase inhibitor, MK-0608, in their assays.
Troubleshooting Guide: Low Potency of this compound
Experiencing lower than expected potency with this compound in your assays can be frustrating. This guide provides a systematic approach to troubleshooting common issues in a question-and-answer format.
Q1: My IC50/EC50 value for this compound is significantly higher than the reported ~0.3 µM in the HCV replicon assay. What are the most likely causes?
Several factors can contribute to an apparent decrease in this compound potency. The most common areas to investigate are related to the compound itself, the experimental setup, and the cell system used.
Troubleshooting Workflow:
Caption: A stepwise workflow for troubleshooting low potency of this compound.
Category 1: Compound Handling and Preparation
Q2: How should I prepare and store my this compound stock solutions?
Proper preparation and storage of your stock solution are critical for maintaining the compound's integrity.
-
Stock Solution Preparation (Recommended Protocol):
-
Allow the vial of powdered this compound to equilibrate to room temperature before opening to prevent condensation.
-
Accurately weigh the desired amount of powder.
-
Dissolve the powder in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM). Ensure complete dissolution; gentle warming or vortexing may be necessary.
-
Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles.
-
-
Storage:
-
Powder: Store the solid compound at -20°C, protected from light and moisture.
-
Stock Solutions: Store the DMSO stock solution aliquots at -20°C or -80°C. When stored properly, DMSO stocks are generally stable for several months.
-
-
Working Solutions: Prepare fresh working solutions for each experiment by diluting the stock solution in your cell culture medium. It is crucial to ensure that the final concentration of DMSO in your assay does not exceed a level that affects cell health or assay performance (typically ≤ 0.5%).
Q3: Could my this compound have degraded?
Yes, improper storage or handling can lead to degradation.
-
Freeze-Thaw Cycles: Avoid multiple freeze-thaw cycles of your stock solution, as this can degrade the compound. This is why aliquoting is highly recommended.
-
Stability in Media: The stability of this compound in cell culture media at 37°C for extended periods has not been extensively documented. If your assay involves long incubation times (e.g., > 24 hours), consider the possibility of compound degradation. You may need to refresh the media with a fresh compound during the experiment.
Category 2: Assay and Experimental Conditions
Q4: I am using an HCV replicon assay. What are some key parameters to check?
The HCV replicon system is the standard for evaluating this compound potency. However, it has inherent variabilities.
-
Cell Line Health: Use a healthy and consistent culture of Huh-7 cells or a derived clone (e.g., Huh-7.5). Ensure the cells are not overgrown and have a good morphology. Cell viability should be high.
-
Replicon Stability: The replication efficiency of the HCV replicon can vary between cell passages. It's advisable to use a consistent and low passage number of your replicon-harboring cell line.
-
Assay Controls: Always include appropriate controls in your assay:
-
Positive Control: A known inhibitor of HCV replication to ensure the assay is responsive.
-
Negative Control (Vehicle): Cells treated with the same concentration of DMSO as your highest this compound concentration to account for any solvent effects.
-
Untreated Control: To establish the baseline level of replicon activity.
-
-
Seeding Density: Optimize the cell seeding density to ensure the cells are in a logarithmic growth phase during the assay and that the signal-to-noise ratio of your readout is optimal.
Q5: How does the mechanism of action of this compound affect assay design?
This compound is a nucleoside analog that requires intracellular phosphorylation to its active triphosphate form.[1] This has important implications for your assay.
-
Intracellular Activation: The observed potency is dependent on the efficiency of this phosphorylation process within the host cells. Different cell lines may have varying levels of the kinases responsible for this activation, which could lead to different EC50 values.
-
Incubation Time: A sufficient incubation period is necessary to allow for cellular uptake and metabolic activation of this compound. If the incubation time is too short, you may underestimate the compound's potency.
Mechanism of Action of this compound:
Caption: Intracellular activation and mechanism of action of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound? this compound is a nucleoside analog inhibitor of the hepatitis C virus (HCV) RNA-dependent RNA polymerase (NS5B).[1] After entering a host cell, it is converted by cellular kinases into its active triphosphate form. This active form is then incorporated into the growing viral RNA chain by the NS5B polymerase, leading to chain termination and inhibition of viral replication.[1]
Q2: What is the expected in vitro potency of this compound? In a subgenomic HCV replicon assay, this compound has been reported to have a 50% effective concentration (EC50) of approximately 0.3 µM and a 90% effective concentration (EC90) of 1.3 µM.[1]
Q3: Is this compound cytotoxic? this compound has been shown to have low cytotoxicity, with a 50% cytotoxic concentration (CC50) greater than 100 µM in the same replicon assay system where its EC50 was determined.[1]
Q4: Can I use this compound for in vivo studies? Yes, this compound has demonstrated good oral bioavailability and potent antiviral effects in in vivo studies with chimpanzees.[1] For these studies, it was formulated in sterile saline for intravenous administration and as a solution in Tang for oral dosing.[1]
Q5: What are the key experimental details for an HCV replicon assay with this compound?
A detailed protocol for a specific HCV replicon assay can vary. However, the general steps are outlined below.
Key Experimental Protocol: HCV Replicon Assay
Objective: To determine the EC50 of this compound against an HCV replicon in a cell-based assay.
Materials:
-
Huh-7 cells (or a subclone) stably harboring an HCV replicon (e.g., genotype 1b) with a reporter gene (e.g., luciferase).
-
Complete cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, and antibiotics).
-
This compound powder.
-
DMSO (cell culture grade).
-
96-well cell culture plates.
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Cell Seeding:
-
Trypsinize and count the replicon-harboring Huh-7 cells.
-
Seed the cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000 - 10,000 cells per well) in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C with 5% CO2 to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform serial dilutions of the this compound stock solution in complete medium to achieve the desired final concentrations (e.g., a 10-point, 3-fold dilution series starting from 10 µM). Ensure the final DMSO concentration is constant across all wells and does not exceed 0.5%.
-
Remove the medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Include vehicle control (DMSO only) and untreated control wells.
-
-
Incubation:
-
Incubate the plate for 48-72 hours at 37°C with 5% CO2.
-
-
Luciferase Assay (Readout):
-
After incubation, remove the medium and lyse the cells according to the manufacturer's protocol for your luciferase assay reagent.
-
Add the luciferase substrate to each well.
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Normalize the luciferase signal of the treated wells to the vehicle control wells (representing 100% replication).
-
Plot the normalized data against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic (or similar) curve to determine the EC50 value.
-
Quantitative Data Summary
| Parameter | Value | Assay System | Reference |
| EC50 | ~0.3 µM | Subgenomic HCV replicon (genotype 1b) | [1] |
| EC90 | ~1.3 µM | Subgenomic HCV replicon (genotype 1b) | [1] |
| CC50 | > 100 µM | Subgenomic HCV replicon (genotype 1b) | [1] |
| IC50 (triphosphate) | 110 nM | Purified HCV RdRp (genotype 1b) | [1] |
References
Technical Support Center: Optimizing MK-0608 Concentration for Viral Inhibition
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the concentration of MK-0608 for maximum viral inhibition in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a nucleoside analog, specifically a 2'-C-methyl-7-deaza-adenosine, that acts as a potent inhibitor of the Hepatitis C Virus (HCV) RNA-dependent RNA polymerase (NS5B).[1][2] As a nucleoside inhibitor, it gets incorporated into the growing viral RNA chain, leading to chain termination and halting viral replication.[1] Its mechanism of action is targeted specifically to the viral polymerase, making it a direct-acting antiviral (DAA).[2][3]
Q2: What is a typical starting concentration range for this compound in in vitro experiments?
A2: Based on in vitro studies using subgenomic HCV genotype 1b replicons, a good starting point for dose-response experiments would be in the nanomolar to low micromolar range. The reported 50% effective concentration (EC50) is approximately 0.3 µM, and the 90% effective concentration (EC90) is around 1.3 µM.[1] Therefore, a concentration range spanning from 0.01 µM to 10 µM is recommended to capture the full dose-response curve.
Q3: How do I determine the optimal concentration of this compound for my specific cell line and virus strain?
A3: The optimal concentration should be determined empirically in your specific experimental system. This is typically achieved by performing a dose-response experiment to determine the EC50 value, which is the concentration of the drug that inhibits 50% of viral activity. A concurrent cytotoxicity assay is crucial to determine the 50% cytotoxic concentration (CC50), which is the concentration that causes a 50% reduction in cell viability. The selectivity index (SI), calculated as CC50/EC50, is a critical parameter for evaluating the therapeutic window of the compound. A higher SI value indicates a more favorable safety profile.
Q4: I am not seeing the expected level of viral inhibition. What are some potential troubleshooting steps?
A4: There are several factors that could contribute to lower-than-expected efficacy:
-
Compound Integrity: Ensure the this compound compound is properly stored and has not degraded. Prepare fresh stock solutions in a suitable solvent like DMSO.
-
Cell Health: Confirm that the host cells are healthy and in the exponential growth phase before infection and treatment. Poor cell health can affect viral replication and compound efficacy.
-
Viral Titer: Use a consistent and appropriate multiplicity of infection (MOI) for your experiments. A very high viral titer might overwhelm the inhibitory capacity of the compound at lower concentrations.
-
Assay Sensitivity: The assay used to measure viral replication (e.g., qPCR, luciferase reporter, etc.) should be sensitive and validated for your system.
-
Resistance: Although less common in initial in vitro experiments, the emergence of resistant viral variants, such as the S282T mutation in the NS5B polymerase, can reduce the susceptibility to this compound.[3][4]
Q5: How can I assess the cytotoxicity of this compound in my experiments?
A5: Cytotoxicity should be evaluated in parallel with your antiviral assays using uninfected cells. Common methods include MTT, XTT, or neutral red uptake assays, which measure cell viability.[5][6] It is essential to test the same concentrations of this compound as used in the antiviral assay to accurately determine the CC50 and calculate the selectivity index.
Data Presentation
Table 1: In Vitro Efficacy and Cytotoxicity of this compound
| Parameter | Virus/System | Concentration | Source |
| EC50 | HCV Genotype 1b Replicon | 0.3 µM | [1] |
| EC90 | HCV Genotype 1b Replicon | 1.3 µM | [1] |
| CC50 | In vitro cell culture | >100 µM | [1] |
| Enzyme IC50 | Purified HCV RdRp (Genotype 1b) | 110 nM | [1] |
Experimental Protocols
Protocol 1: Determination of 50% Effective Concentration (EC50) of this compound
This protocol describes a method to determine the concentration of this compound that inhibits viral replication by 50% in a cell-based assay.
Materials:
-
Host cells susceptible to the virus of interest (e.g., Huh-7.5 cells for HCV)
-
Complete cell culture medium
-
Virus stock with a known titer
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
Assay reagents for quantifying viral replication (e.g., qPCR reagents, luciferase assay system)
-
Phosphate-buffered saline (PBS)
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Seed host cells into a 96-well plate at a density that will result in 80-90% confluency at the time of assay readout. Incubate overnight.
-
Compound Dilution: Prepare a serial dilution of this compound in cell culture medium. A common approach is to use eight serial half-log10 concentrations, for example, starting from 32 µM down to 0.01 µM.[7] Include a "no drug" (vehicle control, e.g., DMSO) and "no virus" (mock-infected) control.
-
Infection and Treatment: Remove the medium from the cells and add the diluted this compound. Subsequently, add the virus at a predetermined multiplicity of infection (MOI). Alternatively, the compound can be added simultaneously with the virus or post-infection, depending on the experimental design.
-
Incubation: Incubate the plate for a period sufficient for viral replication (e.g., 48-72 hours).
-
Quantification of Viral Replication: At the end of the incubation period, quantify the level of viral replication using a suitable method. This could involve measuring viral RNA levels by qPCR, viral protein expression by ELISA or Western blot, or reporter gene activity (e.g., luciferase) if using a reporter virus.
-
Data Analysis: Calculate the percentage of viral inhibition for each this compound concentration relative to the vehicle control. Plot the percentage of inhibition against the log of the this compound concentration and use a non-linear regression analysis to determine the EC50 value.
Protocol 2: Determination of 50% Cytotoxic Concentration (CC50) of this compound
This protocol is performed in parallel with the EC50 determination to assess the compound's toxicity.
Materials:
-
Same as Protocol 1, excluding the virus stock.
-
Reagents for a cell viability assay (e.g., MTT, XTT, or Neutral Red).
Procedure:
-
Cell Seeding: Seed host cells into a 96-well plate under the same conditions as the EC50 assay.
-
Compound Treatment: Prepare the same serial dilutions of this compound as in the EC50 experiment. Add the diluted compound to the cells. Include a "no drug" control.
-
Incubation: Incubate the plate for the same duration as the EC50 assay.
-
Cell Viability Assay: Following incubation, perform a cell viability assay according to the manufacturer's instructions (e.g., add MTT reagent and incubate, then solubilize formazan crystals and read absorbance).
-
Data Analysis: Calculate the percentage of cell viability for each this compound concentration relative to the "no drug" control. Plot the percentage of viability against the log of the this compound concentration and use a non-linear regression analysis to determine the CC50 value.
Visualizations
Caption: Workflow for optimizing this compound concentration.
References
- 1. Robust Antiviral Efficacy upon Administration of a Nucleoside Analog to Hepatitis C Virus-Infected Chimpanzees - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NS5B inhibitor - Wikipedia [en.wikipedia.org]
- 3. Inhibitors of the Hepatitis C Virus RNA-Dependent RNA Polymerase NS5B - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Nucleoside Inhibitor this compound Mediates Suppression of HCV Replication for >30 Days in Chronically Infected Chimpanzees [natap.org]
- 5. Comparative analysis of eight cytotoxicity assays evaluated within the ACuteTox Project - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Drug-Screening Strategies for Inhibition of Virus-Induced Neuronal Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential [protocols.io:443]
Dealing with MK-0608 resistant HCV variants in culture
Welcome to the technical support center for researchers working with MK-0608 and investigating Hepatitis C Virus (HCV) resistance mechanisms in cell culture. This resource provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of resistance to this compound in HCV?
A1: The primary mechanism of resistance to this compound, a nucleoside analog inhibitor of the HCV NS5B RNA-dependent RNA polymerase, is the selection of a specific amino acid substitution in the NS5B protein. The most commonly identified resistance-associated substitution (RAS) is S282T.[1][2] This mutation has been identified in in vitro studies with 2'-C-methyladenosine analogs.[2]
Q2: How much of a shift in potency is expected with the S282T mutation?
Q3: I have successfully selected a resistant cell line, but the resistance phenotype is lost after a few passages without the compound. Why is this happening?
A3: The S282T mutation is associated with a significant reduction in viral replicative fitness.[1][2][3] This means that in the absence of selective pressure from this compound, the wild-type virus, which replicates more efficiently, will outcompete the resistant variant.[4] This leads to a gradual loss of the resistant population and a return to sensitivity. It is crucial to continuously culture resistant cell lines in the presence of the selective agent to maintain the resistant phenotype.
Q4: Is the S282T mutation commonly found in treatment-naïve HCV populations?
A4: No, the S282T mutation is very rare in treatment-naïve patient populations.[5] This is likely due to its lower replicative fitness compared to the wild-type virus.[5]
Q5: Can I use either an HCV replicon system or an infectious virus system to study this compound resistance?
A5: Yes, both systems are suitable. Subgenomic replicon systems are valuable tools for studying HCV RNA replication and have been successfully used to select for and characterize resistance to NS5B inhibitors.[2][6] Infectious HCV cell culture (HCVcc) systems allow for the study of the entire viral life cycle and can also be used to generate and analyze resistant variants.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Failure to select for a resistant population. | - Concentration of this compound is too high, leading to cytotoxicity. - Concentration of this compound is too low to exert sufficient selective pressure. - Insufficient passaging time for the resistant population to emerge. | - Determine the 50% cytotoxic concentration (CC50) of this compound on your host cell line (e.g., Huh-7.5) and use a concentration well below this value. - Start with a concentration around the EC90 of the compound and gradually increase it with subsequent passages. - Continue passaging the cells for an extended period, monitoring for viral rebound. |
| Loss of resistant phenotype. | - Removal of this compound from the culture medium. | - Always maintain the selective pressure by including this compound in the culture medium for the resistant cell line. |
| Difficulty in confirming the S282T mutation by sequencing. | - The resistant population is not yet dominant. - Issues with RNA extraction, RT-PCR, or sequencing primers. | - Continue passaging under selection to enrich for the resistant population. - Consider using more sensitive methods like next-generation sequencing (NGS) to detect variants present at a lower frequency. - Verify the integrity of your RNA and the specificity of your primers for the NS5B region. |
| Selected resistant virus shows very low replication levels. | - The S282T mutation impairs viral replication fitness.[2] | - This is an expected characteristic of the S282T mutant. Quantify the replication capacity relative to the wild-type virus to confirm the fitness cost. |
Data Presentation
Table 1: In Vitro Potency of this compound and Effect of S282T Resistance Mutation
| Compound | Virus/Replicon | Key Resistance Mutation | EC50 / IC50 | Fold Change in EC50 | Reference(s) |
| This compound | Genotype 1b subgenomic replicon | Wild-Type | 0.3 µM (EC50) | - | [6][7] |
| This compound (5'-triphosphate) | Purified HCV RdRp (Genotype 1b) | Wild-Type | 110 nM (IC50) | - | [6] |
| Sofosbuvir | S282T variant | S282T | - | 13.5x | [3] |
Note: EC50 (50% effective concentration) is the concentration of a drug that gives half-maximal response. IC50 (50% inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Experimental Protocols
Protocol 1: Generation of this compound Resistant HCV Replicons in Cell Culture
Objective: To select for and isolate HCV replicon cell lines that are resistant to this compound.
Materials:
-
Huh-7.5 cells harboring a wild-type HCV subgenomic replicon (e.g., genotype 1b).
-
Complete Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), non-essential amino acids, and G418 (for replicon maintenance).
-
This compound (stock solution in DMSO).
-
Trypsin-EDTA.
-
Cell culture plates and flasks.
Methodology:
-
Initial Seeding: Seed the HCV replicon-containing Huh-7.5 cells in a 6-well plate at a density that will allow for several passages.
-
Drug Application: After 24 hours, replace the medium with fresh medium containing this compound at a concentration equal to the EC90 (approximately 1.3 µM).[6] Also, maintain a control well with DMSO vehicle.
-
Passaging: When the cells reach 80-90% confluency, passage them. For the this compound treated cells, split them at a higher ratio (e.g., 1:3) into a new flask with fresh medium containing the same concentration of this compound. Passage the control cells as usual.
-
Monitoring for Resistance: Initially, you may observe a significant reduction in cell growth and/or an increase in cell death in the drug-treated wells. Continue to passage the surviving cells. The emergence of a resistant population is indicated by a recovery in cell growth and the ability to passage the cells at a similar rate to the control cells.
-
Dose Escalation (Optional): Once a stable population is growing in the initial concentration of this compound, you can gradually increase the concentration in subsequent passages to select for higher levels of resistance.
-
Isolation of Resistant Clones: Once a resistant population is established, you can isolate single-cell clones by limiting dilution in a 96-well plate.
-
Characterization: Expand the resistant clones and confirm the level of resistance by performing a dose-response assay to determine the EC50 for this compound. Analyze the NS5B region of the replicon RNA by sequencing to identify resistance mutations (specifically look for S282T).
Protocol 2: Phenotypic Characterization of this compound Resistant Variants
Objective: To determine the 50% effective concentration (EC50) of this compound against wild-type and resistant HCV replicons.
Materials:
-
Wild-type and this compound resistant HCV replicon cell lines.
-
96-well plates.
-
Complete DMEM with 10% FBS and G418.
-
This compound serial dilutions.
-
Luciferase assay reagent (if using a luciferase reporter replicon) or reagents for RT-qPCR.
Methodology:
-
Cell Seeding: Seed the wild-type and resistant replicon cells in separate 96-well plates at an appropriate density (e.g., 5,000 cells/well).
-
Drug Addition: After 24 hours, remove the medium and add fresh medium containing serial dilutions of this compound. Include a DMSO vehicle control.
-
Incubation: Incubate the plates for 72 hours at 37°C.
-
Quantification of HCV RNA Replication:
-
For Luciferase Replicons: Lyse the cells and measure luciferase activity according to the manufacturer's protocol.
-
For Non-Reporter Replicons: Lyse the cells, extract total RNA, and perform RT-qPCR to quantify HCV RNA levels. Normalize to a housekeeping gene.
-
-
Data Analysis: Plot the percentage of inhibition of HCV RNA replication against the log concentration of this compound. Calculate the EC50 value using a non-linear regression analysis. The fold-change in resistance is calculated by dividing the EC50 of the resistant variant by the EC50 of the wild-type.
Visualizations
Caption: Workflow for generating and characterizing this compound resistant HCV variants.
Caption: Simplified HCV replication cycle showing the role of NS5B and the target of this compound.
References
- 1. General Catalytic Deficiency of Hepatitis C Virus RNA Polymerase with an S282T Mutation and Mutually Exclusive Resistance towards 2′-Modified Nucleotide Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Replication Fitness and NS5B Drug Sensitivity of Diverse Hepatitis C Virus Isolates Characterized by Using a Transient Replication Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Identification of the NS5B S282T Resistant Variant and Two Novel Amino Acid Substitutions That Affect Replication Capacity in Hepatitis C Virus-Infected Patients Treated with Mericitabine and Danoprevir - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The emergence of NS5B resistance associated substitution S282T after sofosbuvir‐based treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Robust Antiviral Efficacy upon Administration of a Nucleoside Analog to Hepatitis C Virus-Infected Chimpanzees - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Nucleoside Inhibitor this compound Mediates Suppression of HCV Replication for >30 Days in Chronically Infected Chimpanzees [natap.org]
Technical Support Center: MK-0608 and the S282T Mutation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the impact of the S282T mutation in the Hepatitis C Virus (HCV) NS5B polymerase on the efficacy of the investigational antiviral agent MK-0608.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an investigational nucleoside analog inhibitor targeting the RNA-dependent RNA polymerase (RdRp) of the Hepatitis C Virus (HCV), known as non-structural protein 5B (NS5B). As a 2'-C-methyl-7-deaza-adenosine analog, its triphosphate form is incorporated into the nascent viral RNA chain during replication. This incorporation acts as a chain terminator, prematurely halting RNA synthesis and thereby inhibiting viral replication.[1]
Q2: What is the S282T mutation?
A2: The S282T mutation is a single amino acid substitution in the active site of the HCV NS5B polymerase, where serine (S) at position 282 is replaced by threonine (T). This mutation is a well-characterized resistance-associated substitution (RAS) that confers resistance to a class of nucleoside inhibitors, including this compound.[2]
Q3: How does the S282T mutation affect the efficacy of this compound?
A3: The S282T mutation significantly reduces the susceptibility of HCV to this compound. In vitro studies using a subgenomic HCV replicon system have demonstrated that the S282T mutation results in a substantial loss of potency for this compound.[3] Specifically, this mutation has been reported to cause a 30-fold decrease in the drug's effectiveness.[3]
Q4: Is the S282T mutation commonly found in treatment-naïve patients?
A4: No, the S282T mutation is generally not prevalent in HCV-infected patients who have not been treated with direct-acting antivirals (DAAs).[4] However, it can emerge under the selective pressure of treatment with nucleoside inhibitors that are affected by this substitution.
Q5: Does the S282T mutation impact viral fitness?
A5: Yes, the S282T mutation has been associated with reduced viral fitness. In the absence of the drug, the wild-type virus tends to outcompete the S282T mutant, suggesting that the mutation may impair the polymerase's natural function.[2] This is supported by observations where the mutation was detected during treatment but reverted to the wild-type sequence after the cessation of dosing.[5]
Troubleshooting Guides
Issue 1: I am observing a higher than expected EC50 value for this compound in my HCV replicon assay.
-
Possible Cause 1: Presence of the S282T mutation in the replicon cell line.
-
Troubleshooting Step: Sequence the NS5B region of the HCV replicon in your cell line to check for the presence of the S282T mutation or other known resistance-associated substitutions.
-
-
Possible Cause 2: Suboptimal assay conditions.
-
Troubleshooting Step: Verify the concentration of all reagents, including the drug stock solution. Ensure the cell density and incubation times are consistent with the established protocol. Review the health and passage number of the Huh-7 cells, as these can affect replicon replication efficiency.
-
-
Possible Cause 3: Inaccurate drug concentration.
-
Troubleshooting Step: Prepare fresh serial dilutions of this compound from a new stock solution. Confirm the solvent (e.g., DMSO) concentration is consistent across all wells and does not exceed cytotoxic levels.
-
Issue 2: My wild-type HCV replicon is showing unexpected resistance to this compound.
-
Possible Cause 1: Contamination of the wild-type replicon with a resistant variant.
-
Troubleshooting Step: Re-transfect a fresh batch of cured Huh-7 cells with your wild-type replicon RNA. If possible, use a different stock of the replicon plasmid.
-
-
Possible Cause 2: Issues with the replicon system itself.
-
Troubleshooting Step: Validate your replicon system using a control compound with a known EC50 value. This will help determine if the issue is specific to this compound or a more general problem with the assay.
-
Issue 3: I am unable to select for the S282T mutation in my replicon cells after treatment with this compound.
-
Possible Cause 1: Insufficient drug concentration or duration of treatment.
-
Troubleshooting Step: Gradually increase the concentration of this compound in the culture medium over a longer period. Resistance selection can be a slow process.
-
-
Possible Cause 2: Low baseline frequency of the S282T mutation.
-
Troubleshooting Step: The S282T mutation may arise spontaneously at a very low frequency. A larger population of replicon cells may be needed to increase the probability of selecting for a pre-existing or newly emerged resistant variant.
-
Data Presentation
Table 1: In Vitro Efficacy of this compound against Wild-Type and S282T Mutant HCV
| HCV Genotype | NS5B Status | Assay System | EC50 (µM) | Fold Change in EC50 | Reference |
| 1b | Wild-Type | Subgenomic Replicon | 0.3 | - | [1][3] |
| 1b | S282T Mutant | Subgenomic Replicon | 9.0* | 30 | [3] |
*Calculated based on the reported 30-fold loss of potency.
Experimental Protocols
Protocol 1: HCV Subgenomic Replicon Assay for this compound Efficacy Testing
This protocol outlines the general procedure for determining the 50% effective concentration (EC50) of this compound against an HCV subgenomic replicon in a human hepatoma cell line (Huh-7).
Materials:
-
Huh-7 cells harboring an HCV subgenomic replicon (e.g., genotype 1b) with a reporter gene (e.g., luciferase).
-
Complete Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), non-essential amino acids, and penicillin-streptomycin.
-
G418 (Neomycin) for maintaining replicon-containing cells.
-
This compound stock solution (e.g., 10 mM in DMSO).
-
96-well cell culture plates.
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Cell Seeding: Plate the HCV replicon-containing Huh-7 cells in a 96-well plate at a density of approximately 5,000-10,000 cells per well in 100 µL of complete DMEM without G418. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Compound Preparation: Prepare serial dilutions of this compound in complete DMEM. A typical concentration range would be from 0.01 µM to 100 µM. Include a vehicle control (DMSO) at the same final concentration as the highest drug concentration.
-
Treatment: Add 100 µL of the diluted this compound or vehicle control to the appropriate wells. This will result in a final volume of 200 µL per well.
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Luciferase Assay: After the incubation period, remove the medium and lyse the cells according to the manufacturer's protocol for the luciferase assay system being used.
-
Data Acquisition: Measure the luciferase activity in each well using a luminometer.
-
Data Analysis: Normalize the luciferase readings to the vehicle control. Plot the normalized values against the logarithm of the this compound concentration and use a non-linear regression analysis to calculate the EC50 value.
Protocol 2: Site-Directed Mutagenesis for Generating the S282T Mutation
This protocol describes the generation of the S282T mutation in an HCV NS5B expression plasmid or a replicon plasmid using a commercially available site-directed mutagenesis kit.
Materials:
-
HCV NS5B plasmid (wild-type).
-
Site-directed mutagenesis kit (e.g., QuikChange II XL Site-Directed Mutagenesis Kit).
-
Custom mutagenic primers designed to introduce the S282T mutation (Serine: AGT or AGC; Threonine: ACT or ACC).
-
Competent E. coli cells.
-
LB agar plates with the appropriate antibiotic.
-
Plasmid purification kit.
-
DNA sequencing service.
Procedure:
-
Primer Design: Design a pair of complementary mutagenic primers containing the desired base change to convert the serine codon at position 282 to a threonine codon.
-
Mutagenesis PCR: Set up the PCR reaction according to the manufacturer's instructions, using the wild-type plasmid as a template and the mutagenic primers.
-
Dpnl Digestion: Digest the PCR product with DpnI restriction enzyme to remove the parental, methylated template DNA.
-
Transformation: Transform the DpnI-treated DNA into competent E. coli cells.
-
Plating and Incubation: Plate the transformed cells on LB agar plates containing the appropriate antibiotic and incubate overnight at 37°C.
-
Colony Selection and Plasmid Purification: Select several colonies and grow them in liquid culture. Purify the plasmid DNA using a plasmid purification kit.
-
Sequence Verification: Verify the presence of the S282T mutation and the absence of any other mutations by DNA sequencing of the entire NS5B coding region.
Mandatory Visualizations
Caption: Mechanism of action of this compound and the S282T resistance pathway.
Caption: Workflow for HCV resistance testing for the S282T mutation.
References
- 1. Quest Diagnostics: Test Directory [testdirectory.questdiagnostics.com]
- 2. hcvguidelines.org [hcvguidelines.org]
- 3. Potency and Resistance Analysis of Hepatitis C Virus NS5B Polymerase Inhibitor BMS-791325 on All Major Genotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hepcguidelines.org.au [hepcguidelines.org.au]
- 5. monogrambio.labcorp.com [monogrambio.labcorp.com]
How to prevent MK-0608 degradation in solution
This technical support center provides guidance on the handling and storage of MK-0608 to minimize degradation in solution. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a nucleoside analog, specifically a 2'-C-methyl-7-deaza-adenosine derivative, that acts as an inhibitor of the hepatitis C virus (HCV) RNA-dependent RNA polymerase (NS5B).[1][2][3] Like other nucleoside inhibitors, it is intracellularly phosphorylated to its active triphosphate form. This active form is then incorporated into the growing viral RNA chain, leading to chain termination and inhibition of viral replication.[3][4]
Q2: What are the primary factors that can cause degradation of this compound in solution?
While specific degradation pathways for this compound have not been extensively published, based on the general stability of nucleoside analogs, the primary factors that can cause degradation are:
-
pH: Both acidic and alkaline conditions can lead to the hydrolysis of the N-glycosidic bond, separating the nucleobase from the sugar moiety.[5]
-
Temperature: Elevated temperatures can accelerate hydrolytic and oxidative degradation.
-
Light: Exposure to UV or high-intensity visible light can cause photolytic degradation.
-
Oxidizing agents: The presence of oxidizing agents can lead to the degradation of the purine ring system.
Q3: How should I prepare a stock solution of this compound?
For in vitro assays, it is recommended to prepare a concentrated stock solution in an anhydrous organic solvent such as dimethyl sulfoxide (DMSO). For short-term storage, this stock solution should be kept at -20°C or -80°C. For in vivo studies in chimpanzees, this compound has been formulated in sterile saline (0.9%) for intravenous administration and stored at 4°C. For oral administration, it has been prepared as a solution in Tang.
Q4: How should I store solutions of this compound for short-term and long-term use?
-
Short-Term Storage (days to weeks): Aliquots of stock solutions in anhydrous DMSO can be stored at -20°C. Aqueous solutions for immediate use should be prepared fresh. If short-term storage of aqueous solutions is necessary, they should be kept at 4°C for no longer than 24 hours.
-
Long-Term Storage (months to years): For long-term storage, it is recommended to store this compound as a solid at -20°C. A stock solution of a structurally related compound, 2'-C-Methyladenosine, is reported to be stable for at least four years when stored at -20°C.[1] Based on studies with other viral nucleic acids, storage of plasma samples containing this compound at -70°C is recommended to minimize degradation.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Loss of compound activity in an in vitro assay. | Degradation of this compound in the working solution. | Prepare fresh working solutions from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution by preparing multiple small aliquots. Ensure the pH of the assay buffer is within a neutral and stable range (e.g., pH 7.2-7.4). |
| Inconsistent results between experiments. | Inconsistent concentration of active this compound due to degradation. | Protect solutions from light by using amber vials or covering tubes with aluminum foil. Maintain a consistent and controlled temperature during experiments. |
| Precipitation of the compound in aqueous buffer. | Low aqueous solubility of this compound. | Ensure the final concentration of the organic solvent (e.g., DMSO) in the aqueous buffer is low enough to be tolerated by the experimental system but high enough to maintain solubility. If precipitation occurs, try preparing a fresh, more dilute solution. |
Experimental Protocols
Protocol: Preparation of a 10 mM Stock Solution of this compound in DMSO
-
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes
-
-
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weigh out the desired amount of this compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 10 mM.
-
Vortex briefly until the solid is completely dissolved.
-
Aliquot the stock solution into smaller volumes in amber microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
-
Signaling Pathways and Workflows
Below are diagrams illustrating the general mechanism of action for nucleoside analog inhibitors and a suggested workflow for handling this compound in a research setting.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Pyrrolo[2,3-d]pyrimidine (7-deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of hepatitis C virus RNA replication by 2'-modified nucleoside analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of viral RNA polymerases by nucleoside and nucleotide analogs: therapeutic applications against positive-strand RNA viruses beyond hepatitis C virus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stability of N-Glycosidic Bonds [tud.ttu.ee]
Technical Support Center: MK-0608 Antiviral Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing MK-0608 in antiviral assays. All quantitative data is summarized for clarity, and detailed experimental protocols are provided for key assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a nucleoside analog that acts as a chain-terminating inhibitor of the Hepatitis C Virus (HCV) RNA-dependent RNA polymerase (RdRp).[1] After cellular kinases phosphorylate it to its active triphosphate form, it is incorporated into the nascent viral RNA strand, leading to the cessation of RNA replication.
Q2: What are the typical effective and cytotoxic concentrations for this compound in in vitro assays?
This compound demonstrates potent antiviral activity at concentrations that are significantly lower than those causing cytotoxicity. In subgenomic HCV genotype 1b replicon assays, the 50% effective concentration (EC50) is approximately 0.3 µM, and the 90% effective concentration (EC90) is around 1.3 µM.[1][2] The 50% cytotoxic concentration (CC50) is greater than 100 µM, indicating a high selectivity index.[1][2]
Q3: Can this compound affect cellular polymerases?
While nucleoside analogs can potentially inhibit cellular DNA polymerases, particularly mitochondrial DNA polymerase gamma (Pol γ), leading to toxicity, this compound has a favorable selectivity profile.[3] However, it is crucial to assess potential mitochondrial toxicity, especially in long-term or high-concentration studies.
Q4: What level of viral load reduction has been observed with this compound in vivo?
In studies involving HCV-infected chimpanzees, administration of this compound resulted in significant, dose- and time-dependent reductions in plasma viral loads.[1][2] Daily oral or intravenous administration has been shown to decrease viral loads by over 5 log10 IU/ml.[2][4]
Troubleshooting Guide
Issue 1: High Variability or Poor Reproducibility in Assay Results
Possible Causes & Solutions
| Cause | Recommended Solution |
| Cell Confluency | Optimize and standardize cell seeding density to ensure consistent confluency at the time of infection and treatment. Cell confluency can significantly impact viral replication and drug efficacy.[5] |
| Cell Line Passage Number | Use cells within a consistent and low passage number range (e.g., <20 passages). High passage numbers can lead to phenotypic and genotypic drift, affecting experimental outcomes.[6][7] |
| Inconsistent Inoculum | Ensure the virus stock is properly tittered and use a consistent multiplicity of infection (MOI) for all experiments. Inaccurate MOI can lead to variability in infection rates. |
| Technical Errors | Standardize all pipetting, washing, and incubation steps. Minor variations in technique can introduce significant variability, especially in plaque reduction assays.[8][9] |
| Mixed Virus Population | If using a virus stock that has undergone multiple passages, consider plaque purifying the virus to obtain a clonal population and reduce variability in plaque morphology and size.[8] |
Issue 2: Apparent Compound Cytotoxicity at Expected Efficacious Concentrations
Possible Causes & Solutions
| Cause | Recommended Solution |
| Mitochondrial Toxicity | As a nucleoside analog, this compound could potentially induce mitochondrial toxicity. This can be assessed by measuring lactate production, reactive oxygen species (ROS) generation, or mitochondrial DNA (mtDNA) content.[1][10][11] |
| Off-Target Effects | The compound may have off-target effects on cellular pathways unrelated to viral replication. Consider performing broader cellular health assays. |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is below the toxic threshold for the cell line used (typically <0.5%).[12] |
| Assay Interference | The compound may interfere with the readout of the cytotoxicity assay (e.g., colorimetric or fluorometric). Run a control with the compound in a cell-free system to check for interference. |
Issue 3: Lower than Expected Antiviral Activity
Possible Causes & Solutions
| Cause | Recommended Solution |
| Viral Resistance | The viral strain being used may have pre-existing resistance mutations. The S282T mutation in the HCV NS5B polymerase is known to confer resistance to this compound.[4] |
| Suboptimal Assay Conditions | Review and optimize assay parameters such as incubation time, media components, and serum concentration. For example, some antiviral compounds may have reduced efficacy in the presence of high serum concentrations.[13] |
| Compound Degradation | Ensure proper storage and handling of the this compound stock solution to prevent degradation. Prepare fresh dilutions for each experiment. |
| Cellular Uptake/Metabolism | The cell line being used may have inefficient uptake or phosphorylation of this compound. Consider using a different cell line or one known to be permissive for this class of compounds. |
Quantitative Data Summary
Table 1: In Vitro Efficacy and Cytotoxicity of this compound against HCV Genotype 1b
| Parameter | Concentration (µM) | Cell System | Reference |
| EC50 | 0.3 | Subgenomic Replicon | [1][2] |
| EC90 | 1.3 | Subgenomic Replicon | [1][2] |
| CC50 | >100 | Subgenomic Replicon | [1][2] |
Table 2: In Vivo Antiviral Efficacy of this compound in HCV-Infected Chimpanzees
| Dosing Regimen | Duration | Average Viral Load Reduction (log10 IU/ml) | Reference |
| 0.2 mg/kg/day (IV) | 7 days | 1.0 | [2] |
| 2 mg/kg/day (IV) | 7 days | >5.0 | [2] |
| 1 mg/kg/day (Oral) | 37 days | 4.6 (in high viral load animal) | [1][2] |
Experimental Protocols
Protocol 1: HCV Replicon Assay for Antiviral Efficacy (EC50) Determination
-
Cell Seeding: Seed Huh-7 cells harboring the HCV subgenomic replicon in 96-well plates at a density that will result in 80-90% confluency at the end of the assay.
-
Compound Preparation: Prepare a serial dilution of this compound in complete cell culture medium. Include a vehicle control (e.g., DMSO) at the same final concentration as the highest compound concentration.
-
Treatment: Remove the growth medium from the cells and add the medium containing the serially diluted this compound or vehicle control.
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
Quantification of HCV RNA:
-
Lyse the cells and extract total RNA using a suitable kit.
-
Perform quantitative reverse transcription PCR (qRT-PCR) to quantify the levels of HCV RNA. Normalize the HCV RNA levels to an internal housekeeping gene (e.g., GAPDH).
-
-
Data Analysis:
-
Calculate the percentage of viral replication inhibition for each compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the log of the compound concentration and fit the data to a dose-response curve to determine the EC50 value.[14]
-
Protocol 2: Cytotoxicity Assay (CC50) using Resazurin
-
Cell Seeding: Seed the desired cell line (e.g., Huh-7) in a 96-well plate at an appropriate density and allow them to attach overnight.[12]
-
Compound Preparation: Prepare a serial dilution of this compound in complete cell culture medium, similar to the efficacy assay.[12]
-
Treatment: Replace the medium with the compound-containing medium and incubate for the same duration as the antiviral assay (e.g., 72 hours).[12]
-
Resazurin Addition: Add resazurin solution to each well to a final concentration of 10% of the culture volume and incubate for 2-4 hours at 37°C.
-
Data Acquisition: Measure the fluorescence (Ex/Em: ~560/590 nm) or absorbance (~570 nm) using a microplate reader.[12]
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the log of the compound concentration and fit the data to a dose-response curve to determine the CC50 value.[15]
-
Protocol 3: Mitochondrial Toxicity Assessment - Lactate Production Assay
-
Cell Culture and Treatment: Culture cells with different concentrations of this compound for the desired duration.[10]
-
Supernatant Collection: Collect the cell culture supernatant.[10]
-
Lactate Measurement: Measure the lactate concentration in the supernatant using a commercially available lactate assay kit, which is typically based on a lactate dehydrogenase-coupled enzymatic reaction.[10]
-
Data Analysis: Normalize the lactate levels to the cell number or total protein content in each well. An increase in lactate production in treated cells compared to control cells suggests a shift towards anaerobic glycolysis, which can be an indicator of mitochondrial dysfunction.[11]
Visualizations
Caption: Mechanism of action of this compound.
Caption: General workflow for antiviral and cytotoxicity assays.
Caption: Troubleshooting decision tree for this compound assays.
References
- 1. Toxicity of Nucleoside Analogues Used to Treat AIDS and the Selectivity of the Mitochondrial DNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Robust Antiviral Efficacy upon Administration of a Nucleoside Analog to Hepatitis C Virus-Infected Chimpanzees - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacology of nucleoside and nucleotide reverse transcriptase inhibitor-induced mitochondrial toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Nucleoside Inhibitor this compound Mediates Suppression of HCV Replication for >30 Days in Chronically Infected Chimpanzees [natap.org]
- 5. Cell Culture – How to Optimize your Viral Transduction | abm Inc. [info.abmgood.com]
- 6. Impact of Passage Number on Cell Line Phenotypes [cytion.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Mitochondrial toxicity of nucleoside analogues in primary human lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. The development, optimization and validation of an assay for high throughput antiviral drug screening against Dengue virus - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Explain what is EC50? [synapse.patsnap.com]
- 15. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
Technical Support Center: Improving the Reproducibility of MK-0608 Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance to enhance the reproducibility of experiments involving MK-0608, a nucleoside analog inhibitor of the Hepatitis C Virus (HCV) RNA-dependent RNA polymerase (RdRp).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound, chemically known as 2′-C-methyl-7-deaza-adenosine, is a potent nucleoside analog inhibitor of the HCV RNA-dependent RNA polymerase (NS5B).[1] It acts as a chain terminator of viral RNA synthesis. For its antiviral activity, this compound must be converted intracellularly to its 5'-triphosphate form. This active metabolite is then incorporated into the nascent viral RNA strand by the NS5B polymerase, leading to the termination of RNA chain elongation and thereby inhibiting viral replication.[1][2]
Q2: What are the typical in vitro effective concentrations for this compound?
A2: In subgenomic HCV genotype 1b replicon assays, this compound typically exhibits a 50% effective concentration (EC50) of approximately 0.3 µM and a 90% effective concentration (EC90) of around 1.3 µM.[1] The 50% cytotoxic concentration (CC50) is generally greater than 100 µM, indicating a high selectivity index.[1]
Q3: How should this compound be stored and handled?
A3: For in vivo studies in chimpanzees, this compound has been formulated in sterile saline (0.9%) for intravenous administration and stored at 4°C.[3] For oral administration, it has been prepared as a solution in Tang.[3] For laboratory experiments, it is crucial to refer to the manufacturer's specific recommendations. As a general practice for nucleoside analogs, solubilizing in a suitable solvent like DMSO for stock solutions and storing at -20°C or -80°C is recommended to maintain stability. Avoid repeated freeze-thaw cycles.
Q4: What is the primary mechanism of resistance to this compound?
A4: The primary resistance-associated substitution (RAS) for this compound is the S282T mutation in the NS5B polymerase.[4] This mutation has been shown to confer a 30-fold loss of potency in the replicon assay.[4] It is important to note that this mutation may also impair the replication fitness of the virus.[4]
Troubleshooting Guides
In Vitro Antiviral Assays (HCV Replicon System)
Q: My EC50 values for this compound are inconsistent between experiments. What are the potential causes and solutions?
A: Variability in EC50 values is a common issue in cell-based antiviral assays. Several factors can contribute to this:
-
Cell Health and Passage Number: The health and passage number of the Huh-7 cells used for the replicon assay can significantly impact results.[5][6]
-
Recommendation: Use a consistent and low passage number of Huh-7 cells for all experiments. Regularly check for mycoplasma contamination and ensure cells are in the logarithmic growth phase at the time of the assay.
-
-
Reagent Quality and Preparation: The quality and handling of this compound and other reagents are critical.
-
Recommendation: Prepare fresh dilutions of this compound from a validated stock solution for each experiment. Ensure the DMSO concentration is consistent across all wells and does not exceed cytotoxic levels.
-
-
Assay Protocol Variations: Minor variations in incubation times, cell seeding density, and reagent addition can lead to different outcomes.
-
Recommendation: Standardize the entire assay protocol, including cell seeding density, drug treatment duration, and the timing of the reporter gene assay.
-
Q: I am not observing the expected dose-dependent inhibition of HCV replication. What should I check?
A: If you are not seeing a dose-response curve, consider the following:
-
Compound Integrity: this compound may have degraded.
-
Recommendation: Use a fresh aliquot of the compound. If possible, verify its integrity through analytical methods.
-
-
Replicon Stability: The replicon in your cell line may have lost its replication efficiency.
-
Recommendation: Regularly monitor the reporter signal (e.g., luciferase activity) of your replicon cells to ensure consistent replication levels. If a stable cell line is used, re-selection with G418 might be necessary if replication levels drop.
-
-
Incorrect Concentration Range: The concentrations of this compound being tested may be too low or too high.
-
Recommendation: Perform a broad-range dose-response experiment to identify the inhibitory concentration range for your specific assay conditions.
-
Resistance Monitoring
Q: I am trying to detect the S282T resistance mutation by Sanger sequencing after in vitro selection, but the results are ambiguous. Why might this be?
A: Ambiguous Sanger sequencing results for resistance mutations can arise from several issues:
-
Low-Frequency Variants: The S282T mutation may be present as a minor variant in the viral population, which can be difficult to detect with Sanger sequencing.[7]
-
Recommendation: Consider using more sensitive methods like next-generation sequencing (NGS) to detect low-frequency resistance-associated substitutions.
-
-
Poor Quality of PCR Product: The quality of the PCR product used for sequencing is crucial.
-
Recommendation: Optimize the RT-PCR conditions to ensure a clean, specific amplification of the NS5B region. Purify the PCR product before sequencing to remove primers and dNTPs.[8]
-
-
Sequencing Reaction Failure: The sequencing reaction itself might be suboptimal.
-
Recommendation: Troubleshoot the sequencing reaction by checking the primer concentration, template quality, and the performance of the sequencing chemistry.[8]
-
Quantitative Data Summary
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell System | Genotype | Reference |
| EC50 | 0.3 µM | Subgenomic Replicon | 1b | [1] |
| EC90 | 1.3 µM | Subgenomic Replicon | 1b | [1] |
| CC50 | >100 µM | Huh-7 cells | N/A | [1] |
| IC50 (NS5B Polymerase) | 0.07 µM | Purified Enzyme | 1b | [4] |
Table 2: In Vivo Efficacy of this compound in HCV-Infected Chimpanzees
| Dosing Regimen | Duration | Mean Viral Load Reduction (log10 IU/mL) | Animal Model | Reference |
| 2 mg/kg IV, once daily | 7 days | >5 | Chimpanzee | [4] |
| 1 mg/kg Oral, once daily | 37 days | 4.7 | Chimpanzee | [4] |
Detailed Experimental Protocols
Protocol 1: HCV Subgenomic Replicon Assay using a Luciferase Reporter
This protocol is a generalized procedure based on common practices for HCV replicon assays.
-
Cell Seeding:
-
Seed Huh-7 cells harboring an HCV subgenomic replicon with a luciferase reporter gene in 96-well plates at a density of 5,000-10,000 cells per well.
-
Incubate at 37°C in a 5% CO2 incubator for 24 hours.
-
-
Compound Preparation and Treatment:
-
Prepare serial dilutions of this compound in DMSO. Further dilute in cell culture medium to the desired final concentrations. The final DMSO concentration should be kept below 0.5%.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a "no drug" control and a "DMSO only" control.
-
-
Incubation:
-
Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
-
Luciferase Assay:
-
After incubation, remove the medium and lyse the cells according to the manufacturer's instructions for your chosen luciferase assay kit.
-
Measure the luciferase activity using a luminometer.
-
-
Data Analysis:
-
Normalize the luciferase signal to a cell viability assay (e.g., CellTiter-Glo®) to account for any cytotoxic effects of the compound.
-
Calculate the percent inhibition of HCV replication for each concentration of this compound relative to the DMSO control.
-
Determine the EC50 value by fitting the dose-response data to a four-parameter logistic curve.
-
Protocol 2: Detection of NS5B S282T Mutation by Sanger Sequencing
This protocol outlines the general steps for identifying the S282T resistance mutation.
-
RNA Extraction:
-
Extract total RNA from HCV replicon cells that have been cultured in the presence of this compound.
-
-
RT-PCR Amplification:
-
Perform a one-step or two-step RT-PCR to amplify the NS5B region of the HCV genome. Use primers that flank the codon for amino acid 282.
-
-
PCR Product Purification:
-
Run the PCR product on an agarose gel to verify the size and purity of the amplicon.
-
Purify the PCR product from the gel or directly from the PCR reaction using a suitable kit to remove primers, dNTPs, and polymerase.
-
-
Sanger Sequencing:
-
Set up sequencing reactions using the purified PCR product as a template and one of the PCR primers.
-
Perform cycle sequencing and subsequent purification of the sequencing products.
-
Analyze the samples on a capillary electrophoresis-based genetic analyzer.
-
-
Sequence Analysis:
-
Analyze the resulting electropherogram using sequencing analysis software.
-
Align the sequence with a wild-type NS5B reference sequence to identify any nucleotide changes at the codon corresponding to amino acid 282. A change from TCG to ACG indicates the S282T mutation.
-
Mandatory Visualization
Caption: Mechanism of action of this compound in inhibiting HCV replication.
Caption: Troubleshooting workflow for inconsistent EC50 values.
Caption: Experimental workflow for this compound evaluation.
References
- 1. Nucleoside analogs as a rich source of antiviral agents active against arthropod-borne flaviviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of viral RNA polymerases by nucleoside and nucleotide analogs: therapeutic applications against positive-strand RNA viruses beyond hepatitis C virus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Robust Antiviral Efficacy upon Administration of a Nucleoside Analog to Hepatitis C Virus-Infected Chimpanzees - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Nucleoside Inhibitor this compound Mediates Suppression of HCV Replication for >30 Days in Chronically Infected Chimpanzees [natap.org]
- 5. korambiotech.com [korambiotech.com]
- 6. researchgate.net [researchgate.net]
- 7. The emergence of NS5B resistance associated substitution S282T after sofosbuvir‐based treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Interpreting Unexpected Results with MK-0608
Welcome to the technical support center for MK-0608. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and interpret unexpected experimental outcomes when working with this potent hepatitis C virus (HCV) NS5B polymerase inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its expected outcome in antiviral assays?
This compound is a nucleoside analog, specifically a 2′-C-methyl-7-deaza-adenosine, that acts as a chain-terminating inhibitor of the HCV RNA-dependent RNA polymerase (RdRp).[1] Upon intracellular phosphorylation to its active triphosphate form, it is incorporated into the nascent viral RNA strand, leading to the cessation of RNA replication.
In standard in vitro assays, such as the subgenomic HCV replicon system, this compound is expected to show potent inhibition of viral RNA replication with an EC50 value of approximately 0.3 μM and an EC90 of 1.3 μM, with low cytotoxicity (CC50 > 100 μM).[1] In vivo studies in HCV-infected chimpanzees have demonstrated that this compound can cause a significant, dose-dependent reduction in viral load.[1][2][3]
Q2: My in vitro experiment shows significantly lower potency for this compound than reported. What are the possible causes?
Several factors could contribute to lower-than-expected potency in in vitro assays. These can be broadly categorized into issues with the compound, the assay system, or the virus itself.
Troubleshooting Steps:
-
Compound Integrity:
-
Verify Compound Identity and Purity: Ensure the compound is indeed this compound and meets purity standards using analytical methods like LC-MS and NMR.
-
Check Solubility and Storage: this compound may precipitate out of solution if not prepared and stored correctly. Ensure it is fully dissolved in a compatible solvent (e.g., DMSO) and stored at the recommended temperature to avoid degradation.
-
-
Assay System and Protocol:
-
Cell Health: The health and passage number of the replicon-containing cells (e.g., Huh-7) are critical. Use cells at a low passage number and ensure they are not stressed.
-
Reagent Quality: Verify the quality and concentration of all reagents, including cell culture media, serum, and any additives.
-
Protocol Adherence: Small deviations in incubation times, cell seeding density, or drug concentration can significantly impact results. Review the experimental protocol for any inconsistencies.
-
-
Viral Resistance:
-
Pre-existing Resistance: The replicon cell line may harbor pre-existing mutations in the NS5B polymerase that confer resistance to this compound. The S282T mutation is a known resistance mutation for nucleoside inhibitors.[3]
-
Emergence of Resistance: Prolonged culture in the presence of the inhibitor can lead to the selection of resistant clones.
-
Q3: We are observing unexpected cytotoxicity in our cell-based assays with this compound. What could be the reason?
While preclinical data for this compound indicated low cytotoxicity, unexpected cell death could be due to several factors.[1]
Possible Explanations and Solutions:
-
Off-Target Effects: At higher concentrations, nucleoside analogs can sometimes interfere with host cellular polymerases, particularly mitochondrial DNA polymerase, which can lead to mitochondrial toxicity.[4]
-
Recommendation: Perform a dose-response curve for cytotoxicity to determine the concentration at which toxicity is observed. Compare this to the antiviral effective concentration to assess the therapeutic window. Consider assays to measure mitochondrial function.
-
-
Compound Impurities: The observed toxicity might be due to impurities in the compound batch rather than this compound itself.
-
Recommendation: Use a highly purified batch of this compound and re-evaluate cytotoxicity.
-
-
Cell Line Sensitivity: The specific cell line being used might be particularly sensitive to this class of compounds.
-
Recommendation: Test the cytotoxicity of this compound in the parental cell line (without the HCV replicon) to determine if the effect is replicon-specific.
-
Q4: What happened to the clinical development of this compound? Were there unexpected findings in humans?
While specific data on the clinical trials for this compound are not extensively published, Merck, the developer of this compound, did terminate its broader hepatitis C development programs, which included compounds with similar mechanisms of action like uprifosbuvir.[2][5] The reasons cited for the discontinuation of these programs were related to regulatory requests for additional clinical trials and a rapidly evolving and competitive market for HCV therapeutics.[5] It is important to note that clinical trial failures can occur for various reasons, including lack of efficacy, unforeseen safety issues, or unfavorable pharmacokinetics in humans, which may not be apparent in preclinical animal models.[6]
Troubleshooting Guides
Guide 1: Reduced or No Activity in HCV Replicon Assays
This guide provides a systematic approach to troubleshooting experiments where this compound shows lower-than-expected antiviral activity in a cell-based HCV replicon assay.
Logical Flow for Troubleshooting:
Quantitative Data Summary
| Parameter | Reported Value | Potential Unexpected Value | Possible Cause |
| EC50 (HCV Replicon) | ~0.3 µM[1] | > 1 µM | Compound degradation, assay error, viral resistance |
| CC50 (Huh-7 cells) | > 100 µM[1] | < 50 µM | Compound impurity, off-target toxicity, cell line sensitivity |
| In Vivo Viral Load Reduction | >4.5 log10[1] | < 2 log10 | Poor bioavailability, rapid metabolism, viral resistance |
Experimental Protocols
Protocol 1: Standard HCV Replicon Assay
This protocol describes a common method for assessing the antiviral activity of compounds like this compound using a stable HCV subgenomic replicon cell line.
Materials:
-
Huh-7 cells stably expressing an HCV subgenomic replicon (e.g., genotype 1b) with a reporter gene (e.g., luciferase) or a selectable marker (e.g., neomycin resistance).
-
Complete Dulbecco's Modified Eagle Medium (DMEM) with 10% fetal bovine serum, non-essential amino acids, and penicillin-streptomycin.
-
G418 (for maintaining selection pressure).
-
This compound stock solution in DMSO.
-
Luciferase assay reagent.
-
96-well cell culture plates.
Methodology:
-
Cell Seeding: Seed the HCV replicon cells in a 96-well plate at a density of 5,000-10,000 cells per well in complete DMEM without G418. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Addition: Prepare serial dilutions of this compound in complete DMEM. Remove the old media from the cells and add the compound dilutions. Include a vehicle control (DMSO only).
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Quantification of Viral Replication:
-
Luciferase Reporter: If using a luciferase replicon, lyse the cells and measure luciferase activity according to the manufacturer's instructions.
-
qRT-PCR: For non-reporter replicons, extract total RNA and perform quantitative reverse transcription PCR (qRT-PCR) to quantify HCV RNA levels.
-
-
Data Analysis: Normalize the reporter signal or RNA levels to the vehicle control. Plot the percentage of inhibition against the log of the compound concentration and fit the data to a four-parameter logistic curve to determine the EC50 value.
Workflow Diagram:
Protocol 2: In Vitro RdRp Inhibition Assay
This biochemical assay directly measures the ability of the active triphosphate form of this compound to inhibit the HCV NS5B polymerase.
Materials:
-
Recombinant HCV NS5B polymerase.
-
RNA template (e.g., poly(C)) and primer.
-
Radionuclide-labeled nucleotide triphosphate (e.g., [α-³²P]GTP) and a mixture of unlabeled NTPs.
-
This compound triphosphate.
-
Reaction buffer (containing Tris-HCl, MgCl₂, DTT, KCl).
-
Scintillation fluid and counter.
Methodology:
-
Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, RNA template/primer, and varying concentrations of this compound triphosphate. Include a no-inhibitor control.
-
Enzyme Addition: Add the recombinant NS5B polymerase to initiate the reaction.
-
Incubation: Incubate the reaction mixture at 30°C for 1-2 hours.
-
Reaction Quenching: Stop the reaction by adding EDTA.
-
Quantification of RNA Synthesis: Spot the reaction mixture onto DE81 filter paper, wash to remove unincorporated nucleotides, and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound triphosphate relative to the no-inhibitor control. Determine the IC50 value by plotting the percentage of inhibition against the log of the inhibitor concentration.
Signaling Pathway Diagram:
References
- 1. Robust Antiviral Efficacy upon Administration of a Nucleoside Analog to Hepatitis C Virus-Infected Chimpanzees - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Merck & Co. Terminates Hep C Development Programs - BioSpace [biospace.com]
- 3. caymanchem.com [caymanchem.com]
- 4. researchgate.net [researchgate.net]
- 5. fiercebiotech.com [fiercebiotech.com]
- 6. mdpi.com [mdpi.com]
Technical Support Center: Managing Cytotoxicity in High Concentrations of MK-0608
Disclaimer: MK-0608, a 2'-C-methyladenosine analog, is recognized for its potent anti-HCV activity and a wide therapeutic window, with a 50% cytotoxic concentration (CC50) reported to be greater than 100 μM in vitro.[1][2] This technical guide is intended for researchers and drug development professionals who may be exploring the effects of this compound at exceptionally high concentrations, beyond its typical therapeutic range. The troubleshooting advice and mechanistic pathways described are based on the established principles of nucleoside analog cytotoxicity, particularly mitochondrial toxicity, as specific data on this compound at very high concentrations is limited in published literature.
Frequently Asked Questions (FAQs)
Q1: We are observing unexpected cytotoxicity in our cell cultures at high concentrations of this compound. What are the potential causes?
A1: While this compound generally exhibits low cytotoxicity, at high concentrations, several factors could contribute to reduced cell viability:
-
Mitochondrial Toxicity: This is a common mechanism of cytotoxicity for nucleoside analogs.[3][4] High concentrations of the active triphosphate form of this compound may be recognized by the mitochondrial DNA polymerase (Pol γ), leading to the inhibition of mitochondrial DNA (mtDNA) replication.[5][6] This can result in mitochondrial dysfunction, depletion of ATP, and subsequent cell death.
-
Off-Target Effects: At high concentrations, drugs can interact with unintended molecular targets. While the primary target of this compound is the viral RNA-dependent RNA polymerase, supra-physiological concentrations could potentially inhibit other cellular polymerases or enzymes.
-
Metabolic Stress: The intracellular phosphorylation of this compound to its active triphosphate form consumes cellular resources. At very high concentrations, this process could potentially disrupt the cellular nucleotide pool and induce metabolic stress.
-
Experimental Artifacts: Ensure that the observed cytotoxicity is not due to factors such as solvent toxicity (e.g., DMSO), contamination of cell cultures, or instability of the compound under your specific experimental conditions.
Q2: What are the typical signs of nucleoside analog-induced mitochondrial toxicity?
A2: The hallmarks of mitochondrial toxicity resulting from treatment with nucleoside analogs include:
-
A decrease in mitochondrial DNA (mtDNA) content.
-
Reduced mitochondrial membrane potential.
-
Increased production of reactive oxygen species (ROS).
-
A shift towards anaerobic glycolysis, leading to increased lactate production.
-
Ultrastructural abnormalities in mitochondria.[5]
Q3: How can we experimentally confirm if the cytotoxicity we are observing is due to mitochondrial effects?
A3: You can perform a series of assays to specifically investigate mitochondrial dysfunction:
-
Quantify mtDNA: Use quantitative PCR (qPCR) to measure the ratio of mitochondrial DNA to nuclear DNA (mtDNA/nDNA). A significant decrease in this ratio in this compound-treated cells compared to controls would indicate inhibition of mtDNA replication.
-
Measure Mitochondrial Membrane Potential (ΔΨm): Use fluorescent dyes like JC-1 or TMRM to assess the mitochondrial membrane potential. A loss of ΔΨm is an early indicator of mitochondrial dysfunction.
-
Assess Cellular Respiration: Use techniques like Seahorse XF analysis to measure the oxygen consumption rate (OCR), which provides a real-time assessment of mitochondrial respiration.
Q4: Are there any strategies to mitigate this compound cytotoxicity at high concentrations in our in vitro experiments?
A4: If you must work with high concentrations of this compound and are experiencing cytotoxicity, consider the following strategies:
-
Supplementation with Nucleosides: Co-incubation with a pool of physiological nucleosides may help to competitively reduce the uptake and phosphorylation of this compound, potentially alleviating cytotoxicity.
-
Antioxidant Co-treatment: If increased ROS production is observed, co-treatment with antioxidants like N-acetylcysteine (NAC) might mitigate some of the downstream damaging effects of mitochondrial dysfunction.
-
Optimize Exposure Time: Reduce the duration of exposure to high concentrations of this compound to the minimum time required to achieve your experimental endpoint.
-
Use Different Cell Types: Cytotoxicity can be cell-type specific, depending on factors like the expression of nucleoside transporters and kinases. Testing in a different cell line might yield different results.
Data Presentation
Table 1: In Vitro Activity and Known Cytotoxicity of this compound
This table summarizes the reported efficacy and cytotoxicity of this compound, highlighting its favorable therapeutic index.
| Parameter | Concentration (μM) | Cell Line | Reference |
| EC50 (50% Effective Concentration) | 0.3 | Huh-7 (HCV replicon) | [1][2] |
| EC90 (90% Effective Concentration) | 1.3 | Huh-7 (HCV replicon) | [2] |
| CC50 (50% Cytotoxic Concentration) | > 100 | Huh-7 | [1][2] |
Table 2: Example of a Dose-Response Cytotoxicity Analysis for this compound
This table is a hypothetical representation of how to present data from a cytotoxicity study at high concentrations. Researchers should generate their own data based on their specific cell lines and experimental conditions.
| This compound Concentration (μM) | Cell Viability (%) | Standard Deviation |
| 0 (Vehicle Control) | 100 | 5.2 |
| 100 | 95.3 | 4.8 |
| 200 | 82.1 | 6.1 |
| 400 | 55.7 | 7.3 |
| 800 | 25.4 | 5.9 |
| 1600 | 8.9 | 3.1 |
Experimental Protocols
Protocol 1: Assessment of Cell Viability using a Resazurin-Based Assay
This protocol provides a method for determining the cytotoxic effects of high concentrations of this compound.
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. Allow cells to adhere overnight.
-
Compound Preparation: Prepare a 2X stock solution of this compound at various high concentrations in a suitable solvent (e.g., DMSO). Ensure the final solvent concentration in all wells is consistent and non-toxic (typically ≤ 0.5%).
-
Treatment: Add an equal volume of the 2X this compound stock solutions to the corresponding wells. Include vehicle-only wells as a negative control and a known cytotoxic compound as a positive control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Resazurin Addition: Add resazurin solution to each well to a final concentration of 10% of the total volume.
-
Incubation with Resazurin: Incubate for 1-4 hours, or until a significant color change is observed in the control wells.
-
Measurement: Measure the fluorescence at an excitation of ~560 nm and an emission of ~590 nm.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-only control wells. Plot the dose-response curve and determine the CC50 value.
Protocol 2: Quantification of Mitochondrial DNA (mtDNA) Content
This protocol describes a qPCR-based method to assess if this compound affects mtDNA replication.
-
Treatment: Treat cells with high concentrations of this compound for a prolonged period (e.g., 3-7 days), as effects on mtDNA content may take time to manifest.
-
DNA Extraction: Extract total DNA from both treated and control cells using a standard DNA extraction kit.
-
qPCR Analysis: Perform qPCR using two sets of primers: one that amplifies a region of the mitochondrial genome (e.g., a region of the D-loop or a mitochondrial-encoded gene like MT-CO2) and one that amplifies a region of the nuclear genome (e.g., a single-copy gene like B2M or RNase P).
-
Data Analysis: Calculate the change in threshold cycle (ΔCt) between the mitochondrial and nuclear targets (ΔCt = Ct_mtDNA - Ct_nDNA). Then, calculate the ΔΔCt by comparing the ΔCt of treated samples to the ΔCt of control samples (ΔΔCt = ΔCt_treated - ΔCt_control). The relative mtDNA content can be expressed as 2-ΔΔCt. A value less than 1 indicates a reduction in mtDNA content.
Visualizations
Caption: Antiviral mechanism of this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Robust Antiviral Efficacy upon Administration of a Nucleoside Analog to Hepatitis C Virus-Infected Chimpanzees - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mitochondrial toxicity of nucleoside analogues: mechanism, monitoring and management - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mitochondrial toxicity of nucleoside analogues: mechanism, monitoring and management. | Semantic Scholar [semanticscholar.org]
- 5. Toxicity of Nucleoside Analogues Used to Treat AIDS and the Selectivity of the Mitochondrial DNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Adjusting assay parameters for MK-0608 evaluation
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals evaluating the anti-HCV activity of MK-0608.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the experimental evaluation of this compound.
Q1: Why am I observing high variability in my EC50 values for this compound in the replicon assay?
A1: High variability in EC50 values can stem from several factors related to cell conditions, assay reagents, and experimental technique.
-
Cell Health and Passage Number: The permissiveness of Huh-7 cells (and its derivatives) to HCV replication can vary with passage number. Using cells of a consistent and low passage number is crucial for reproducible results.
-
Cell Seeding Density: Inconsistent cell seeding density can lead to variations in the rate of HCV replication and, consequently, the apparent potency of the inhibitor. Ensure uniform cell seeding across all wells.
-
Reagent Quality: The quality and consistency of cell culture media, serum, and other reagents can impact cell health and assay performance. It is advisable to test new batches of critical reagents before use in large-scale experiments.
-
Compound Stability: Ensure that this compound is properly dissolved and stored to maintain its stability and activity. Repeated freeze-thaw cycles should be avoided.
Q2: My biochemical RdRp assay is showing a high background signal. What are the potential causes and solutions?
A2: A high background signal in a fluorescence-based RdRp assay can obscure the true signal from polymerase activity.
-
Contaminated Reagents: Buffer components or the enzyme preparation itself may be contaminated with fluorescent substances. Prepare fresh buffers and ensure the purity of the recombinant NS5B polymerase.
-
Non-specific Dye Binding: The fluorescent dye (e.g., PicoGreen or SYBR Green) may be binding to single-stranded RNA templates or primers. Optimize the dye concentration to maximize the signal-to-background ratio.
-
Autofluorescence of Compound: this compound itself might possess intrinsic fluorescence at the excitation and emission wavelengths used in the assay. This should be tested by measuring the fluorescence of the compound in the assay buffer without the other reaction components.
Q3: The cytotoxicity (CC50) of this compound appears to be lower than expected in my cell-based assay, leading to a poor selectivity index. What could be the reason?
A3: A lower-than-expected CC50 value could be due to several factors unrelated to the compound's intrinsic toxicity.
-
Unhealthy Cells: Cells that are already stressed or unhealthy will be more susceptible to any potential cytotoxic effects of a compound. Ensure that the cells used for the cytotoxicity assay are healthy and actively dividing.
-
Assay Method: The choice of cytotoxicity assay can influence the results. For example, assays that measure metabolic activity (like MTT or MTS) may be affected by compounds that alter cellular metabolism without necessarily causing cell death. Consider using a secondary assay that measures cell membrane integrity (like a lactate dehydrogenase (LDH) release assay) to confirm the results.
-
Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) can be toxic to cells at high concentrations. Ensure that the final concentration of the solvent is consistent across all wells and is below the toxic threshold for the cell line being used.
Quantitative Data Summary
The following tables summarize the expected in vitro activity of this compound and a related 2'-C-methyladenosine analog against Hepatitis C Virus.
Table 1: In Vitro Activity of this compound
| Assay Type | Virus Genotype | Cell Line/Enzyme | Parameter | Value | Reference |
| Subgenomic Replicon Assay | 1b | Huh-7 | EC50 | 0.3 µM | [1] |
| Subgenomic Replicon Assay | 1b | Huh-7 | EC90 | 1.3 µM | [1] |
| Biochemical RdRp Assay | 1b | Purified HCV NS5B | IC50 | 110 nM | [1] |
| Cytotoxicity Assay | N/A | Huh-7 | CC50 | >100 µM | [1] |
Table 2: In Vitro Activity of 2'-C-Methyladenosine (a related analog)
| Assay Type | Virus Genotype | Cell Line/Enzyme | Parameter | Value | Reference |
| Replicon Assay | Not Specified | HB110A | IC50 | 0.3 µM | [2] |
| Biochemical RdRp Assay | Not Specified | Purified HCV NS5B | IC50 | 1.9 µM | [2][3] |
| Cytotoxicity Assay | N/A | HBI10A | CC50 | >100 µM | [3] |
Experimental Protocols
Protocol 1: Biochemical Fluorescence-Based RdRp Assay
This protocol describes a method to determine the IC50 value of this compound's triphosphate form against purified HCV NS5B polymerase.
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM KCl, 5 mM MgCl2, 1 mM DTT, and 0.01% Triton X-100.
-
Enzyme Solution: Dilute purified recombinant HCV NS5B polymerase in assay buffer to the desired concentration (e.g., 50 nM).
-
Template/Primer: Use a poly(A) template and an oligo(U) primer.
-
Nucleotide Mix: Prepare a mix of ATP, CTP, GTP, and UTP. The concentration of the competing nucleotide (ATP for this compound) should be at or near its Km.
-
This compound Triphosphate: Prepare serial dilutions of this compound triphosphate.
-
Detection Reagent: Use a fluorescent dye that selectively binds to double-stranded RNA (dsRNA), such as PicoGreen or SYBR Green II.
-
-
Assay Procedure:
-
Add assay buffer, template/primer, and this compound triphosphate dilutions to a 96-well plate.
-
Initiate the reaction by adding the enzyme solution and the nucleotide mix.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding EDTA.
-
Add the fluorescent dye and incubate in the dark.
-
Measure the fluorescence intensity using a plate reader.
-
-
Data Analysis:
-
Subtract the background fluorescence (no enzyme control).
-
Normalize the data to the positive control (no inhibitor).
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Protocol 2: Cell-Based HCV Replicon Assay (Luciferase Reporter)
This protocol outlines a method to determine the EC50 value of this compound in a cell-based assay using a Huh-7 cell line harboring an HCV subgenomic replicon with a luciferase reporter gene.
-
Cell Culture and Seeding:
-
Culture Huh-7 cells harboring the HCV replicon in DMEM supplemented with 10% FBS, non-essential amino acids, and G418 (for selection).
-
Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in the cell culture medium.
-
Remove the old medium from the cells and add the medium containing the compound dilutions. Include a no-compound control (vehicle only).
-
Incubate the cells for 72 hours at 37°C.
-
-
Luciferase Assay:
-
Remove the medium and lyse the cells using a luciferase lysis buffer.
-
Add the luciferase substrate to the cell lysate.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Normalize the luciferase signal to the vehicle control.
-
Plot the percent inhibition of luciferase activity against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the EC50 value.
-
Concurrently, perform a cytotoxicity assay (e.g., MTS or CTG) to determine the CC50 value.
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for EC50 determination.
References
Technical Support Center: MK-0608 and the Impact of Serum Protein Binding
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the impact of serum protein binding on the activity of MK-0608, a nucleoside analog inhibitor of the hepatitis C virus (HCV) RNA-dependent RNA polymerase.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a potent nucleoside analog, specifically a 2'-C-methyl-7-deaza-adenosine, that inhibits the replication of the hepatitis C virus (HCV).[1] Its mechanism of action involves the termination of the nascent viral RNA chain after being incorporated by the HCV RNA-dependent RNA polymerase (RdRp).[1] The active form of the drug is its 5'-triphosphate metabolite. In preclinical studies, this compound has demonstrated significant antiviral efficacy both in vitro and in vivo.[1]
Q2: What is serum protein binding and why is it important for drug activity?
Serum protein binding refers to the reversible interaction of drugs with proteins in the blood plasma, primarily albumin and α1-acid glycoprotein. It is a critical pharmacokinetic parameter because, according to the "free drug theory," only the unbound or free fraction of a drug is pharmacologically active and able to diffuse from the bloodstream to the target tissues to exert its therapeutic effect. High serum protein binding can significantly reduce the concentration of the free, active drug, potentially lowering its efficacy.
Q3: What is the reported in vitro activity of this compound?
In subgenomic HCV replicon assays, this compound has been shown to inhibit viral RNA replication with a 50% effective concentration (EC50) of approximately 0.3 µM in the absence of human serum.[1]
Q4: How does serum protein binding likely affect the in vitro activity of this compound?
The presence of serum proteins in in vitro assays is expected to decrease the apparent potency of this compound. This is because a portion of the drug will bind to these proteins, reducing the free concentration available to inhibit the HCV polymerase. This phenomenon is observed as a rightward shift in the dose-response curve, resulting in a higher EC50 value. While specific data for this compound is not publicly available, the following table illustrates a hypothetical scenario of this effect.
Troubleshooting Guide
Issue 1: Observed EC50 of this compound in my assay is significantly higher than the reported 0.3 µM.
-
Possible Cause 1: Presence of Serum in Cell Culture Medium. Standard cell culture media are often supplemented with fetal bovine serum (FBS) or other sera, which contain proteins that can bind to this compound.
-
Troubleshooting Step: Quantify the protein concentration in your assay medium. To determine the intrinsic activity of this compound, perform the assay in a serum-free medium or a medium with a very low, defined protein concentration. To understand the impact of protein binding, you can perform a serum shift assay by testing the compound's activity in the presence of varying concentrations of human serum albumin (HSA) or human serum.
-
-
Possible Cause 2: Non-specific Binding to Assay Plates or Labware. Lipophilic compounds can adhere to plastic surfaces, reducing the effective concentration in the assay.
-
Troubleshooting Step: Use low-binding plates and pre-treat pipette tips by aspirating and dispensing the drug solution a few times before adding it to the assay plate. The inclusion of a small percentage of a non-ionic surfactant like Tween-20 in the assay buffer can also help to mitigate non-specific binding.
-
Issue 2: Inconsistent results in protein binding assays for this compound.
-
Possible Cause 1: Equilibrium Not Reached in Dialysis-Based Assays. Incomplete dialysis will lead to an underestimation of the bound fraction.
-
Troubleshooting Step: Optimize the dialysis time. Perform a time-course experiment (e.g., 4, 6, 8, 24 hours) to determine the point at which the concentration of the compound in the buffer chamber no longer increases.
-
-
Possible Cause 2: Compound Instability or Degradation. If this compound is unstable in plasma or buffer over the course of the experiment, the results will be inaccurate.
-
Troubleshooting Step: Assess the stability of this compound under the assay conditions (e.g., 37°C in plasma and buffer) by measuring its concentration at the beginning and end of the incubation period.
-
-
Possible Cause 3: Issues with the Dialysis Membrane. The membrane may have an incorrect molecular weight cut-off (MWCO) or may bind the compound non-specifically.
-
Troubleshooting Step: Ensure the MWCO of the dialysis membrane is appropriate to retain the serum proteins while allowing free passage of this compound. Pre-soaking the membrane in the assay buffer can help to reduce non-specific binding.
-
Data Presentation
Table 1: Hypothetical Impact of Human Serum Albumin (HSA) on this compound Antiviral Activity
| HSA Concentration (mg/mL) | EC50 (µM) | Fold Shift in EC50 |
| 0 (Serum-Free) | 0.3 | 1.0 |
| 10 | 0.9 | 3.0 |
| 20 | 1.8 | 6.0 |
| 40 (Physiological) | 3.6 | 12.0 |
Note: This table presents illustrative data to demonstrate the expected effect of serum protein binding on this compound activity. Actual values would need to be determined experimentally.
Experimental Protocols
Protocol 1: Determination of this compound Antiviral Activity using an HCV Replicon Assay
This protocol describes a method to measure the EC50 of this compound in a human hepatoma cell line containing a subgenomic HCV replicon that expresses a reporter gene (e.g., luciferase).
Materials:
-
Huh-7 cells harboring an HCV subgenomic replicon with a luciferase reporter gene.
-
Dulbecco's Modified Eagle Medium (DMEM) with high glucose.
-
Fetal Bovine Serum (FBS), Penicillin-Streptomycin solution.
-
This compound stock solution (e.g., 10 mM in DMSO).
-
96-well cell culture plates (white, clear bottom for microscopy).
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Cell Seeding: Seed the HCV replicon cells in a 96-well plate at a density that will result in 70-80% confluency at the end of the assay (typically 1 x 10^4 cells/well). Incubate at 37°C, 5% CO2 for 24 hours.
-
Compound Dilution: Prepare a serial dilution of this compound in serum-free DMEM. The final concentrations in the assay should typically range from 0.01 µM to 100 µM.
-
Treatment: Remove the growth medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Include a "no drug" control (vehicle only, e.g., 0.1% DMSO) and a "no cells" control (for background luminescence).
-
Incubation: Incubate the plate at 37°C, 5% CO2 for 72 hours.
-
Luciferase Assay: After incubation, remove the medium and lyse the cells according to the luciferase assay kit manufacturer's instructions. Add the luciferase substrate and measure the luminescence using a luminometer.
-
Data Analysis:
-
Subtract the background luminescence from all readings.
-
Normalize the data to the "no drug" control (100% activity).
-
Plot the percentage of inhibition versus the log of the this compound concentration.
-
Calculate the EC50 value using a non-linear regression analysis (e.g., four-parameter logistic fit).
-
Protocol 2: Determination of this compound Serum Protein Binding by Equilibrium Dialysis
This protocol describes a standard method to determine the percentage of this compound bound to plasma proteins.
Materials:
-
Equilibrium dialysis apparatus (e.g., RED device).
-
Dialysis membrane with an appropriate MWCO (e.g., 8-12 kDa).
-
Human plasma (pooled).
-
Phosphate-buffered saline (PBS), pH 7.4.
-
This compound stock solution.
-
Incubator shaker.
-
Analytical method for quantifying this compound (e.g., LC-MS/MS).
Procedure:
-
Membrane Preparation: Hydrate the dialysis membrane according to the manufacturer's instructions.
-
Sample Preparation: Spike human plasma with this compound to a final concentration (e.g., 1 µM).
-
Dialysis Setup:
-
Add the this compound-spiked plasma to one chamber of the dialysis unit (the plasma chamber).
-
Add an equal volume of PBS to the other chamber (the buffer chamber).
-
-
Incubation: Seal the unit and incubate at 37°C on an orbital shaker for a predetermined time to reach equilibrium (e.g., 6 hours).
-
Sample Collection: After incubation, carefully collect samples from both the plasma and buffer chambers.
-
Sample Analysis: Determine the concentration of this compound in both the plasma (C_plasma) and buffer (C_buffer) samples using a validated analytical method. The concentration in the buffer chamber represents the free (unbound) drug concentration.
-
Calculation:
-
Fraction Unbound (fu): fu = C_buffer / C_plasma
-
Percentage Bound: % Bound = (1 - fu) * 100
-
Visualizations
Caption: Mechanism of action of this compound in inhibiting HCV replication.
Caption: Experimental workflow for determining the EC50 of this compound.
Caption: Logical relationship of serum protein binding and this compound activity.
References
Stability of MK-0608 under different storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of MK-0608 under various storage conditions. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound in solid form?
While comprehensive public data on the long-term stability of solid this compound under various temperature and humidity conditions is limited, for general laboratory use, it is recommended to store the solid compound in a well-sealed container at -20°C, protected from light and moisture.
Q2: How should I store this compound in solution?
The stability of this compound in solution is highly dependent on the solvent and pH. Based on available information:
-
For intravenous administration in preclinical studies, this compound has been formulated in sterile saline (0.9%) and stored at 4°C.[1]
-
Plasma samples containing this compound have been stored frozen at -70°C.[1]
-
Nucleoside analogs, in general, exhibit greater stability in slightly basic solutions (pH > 7.5) compared to acidic conditions, which can lead to cleavage of the glycosidic bond.
-
Some nucleoside analogs have shown greater stability in organic solvents like methanol compared to aqueous solutions.
It is crucial to perform a stability study for your specific formulation and storage conditions.
Q3: Is this compound sensitive to light?
Q4: What are the likely degradation pathways for this compound?
The primary degradation pathway for many nucleoside analogs is the hydrolysis of the N-glycosidic bond, which separates the nucleobase from the sugar moiety. This is more likely to occur under acidic conditions. As this compound is a 7-deaza-adenosine analog, it is expected to have enhanced stability of the glycosidic bond compared to standard adenosine analogs. Other potential degradation pathways could involve oxidation or modifications to the ribose sugar or the nucleobase under harsh conditions.
Q5: Are there any known incompatibilities with common excipients?
Specific drug-excipient compatibility studies for this compound are not publicly available. When formulating this compound, it is essential to conduct compatibility studies with your chosen excipients under accelerated stability conditions to ensure the stability and performance of the final product.
Summary of Known Storage Conditions for this compound
| Sample Type | Formulation/Matrix | Storage Temperature | Duration | Reference |
| Intravenous Solution | 0.9% Sterile Saline | 4°C | Prior to administration | [1] |
| Oral Solution | Solution in Tang | Not specified | For immediate dosing | [1] |
| Plasma Samples | Human or Animal Plasma | -70°C | Long-term | [1] |
Experimental Protocols
Protocol: Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method for this compound
This protocol provides a general framework for developing a stability-indicating HPLC method to assess the purity and degradation of this compound. Method optimization and validation are required for specific applications.
1. Objective: To develop and validate a reverse-phase HPLC (RP-HPLC) method capable of separating this compound from its potential degradation products.
2. Materials and Equipment:
-
This compound reference standard
-
HPLC-grade acetonitrile, methanol, and water
-
Analytical balance
-
Volumetric flasks and pipettes
-
HPLC system with a UV detector or Mass Spectrometer (MS)
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm)
3. Chromatographic Conditions (Suggested Starting Point):
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: Start with 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, and return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 260 nm (based on the adenine-like chromophore)
-
Injection Volume: 10 µL
4. Standard and Sample Preparation:
-
Standard Solution: Prepare a stock solution of this compound in methanol or a suitable solvent at a concentration of 1 mg/mL. Further dilute to a working concentration (e.g., 0.1 mg/mL) with the mobile phase.
-
Sample Solution: Subject this compound to forced degradation conditions as described below. Dilute the stressed samples to a suitable concentration with the mobile phase before injection.
5. Forced Degradation Studies:
-
Acid Hydrolysis: Incubate this compound solution with 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: Incubate this compound solution with 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: Treat this compound solution with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose solid this compound to 80°C for 48 hours.
-
Photostability: Expose this compound solution to UV light (254 nm) and visible light for a defined period.
6. Method Validation: Validate the developed method according to ICH guidelines for specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).
Visualizations
Mechanism of Action: Inhibition of HCV NS5B Polymerase by this compound
Caption: Intracellular activation of this compound and subsequent inhibition of HCV RNA synthesis.
Experimental Workflow: Forced Degradation Study
Caption: A logical workflow for conducting forced degradation studies on this compound.
References
Technical Support Center: MK-0608 Cell-Based Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding and addressing contamination in MK-0608 cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an antiviral compound that acts as a nucleoside analog inhibitor of the Hepatitis C Virus (HCV) RNA-dependent RNA polymerase (NS5B).[1][2] By mimicking a natural nucleoside, it becomes incorporated into the elongating viral RNA strand, leading to chain termination and halting viral replication.[3]
Q2: Which cell lines are typically used for this compound cell-based assays?
HCV cell-based assays, including those for testing inhibitors like this compound, commonly utilize human hepatoma cell lines, such as Huh-7 and its derivatives.[4] These cell lines are susceptible to HCV infection and support viral replication, making them suitable for studying the efficacy of antiviral compounds.
Q3: What are the most common types of contamination I should be aware of in my cell cultures?
The most prevalent types of contamination in cell culture are bacterial, fungal (including yeast and mold), mycoplasma, and viral.[5][6] Chemical contamination from reagents or water and cross-contamination with other cell lines are also significant concerns.[5][7]
Q4: Can the DMSO used to dissolve this compound be a source of contamination?
Yes, while dimethyl sulfoxide (DMSO) has some antimicrobial properties, it is not self-sterilizing and can become contaminated with bacteria or fungi if not handled aseptically. It is crucial to use sterile, cell culture-grade DMSO and handle it within a laminar flow hood.
Q5: How can I minimize the risk of cross-contamination in a 96-well plate format?
To prevent cross-contamination in multi-well plates, it is recommended to handle only one cell line at a time, use separate media and reagents for different cell lines, and be meticulous with pipetting techniques.[7] Using filter tips for pipettes and ensuring proper sealing of plates can also reduce the risk of aerosol-mediated cross-contamination.
Troubleshooting Guides
Issue 1: Sudden turbidity and a rapid drop in pH in my cell culture wells.
-
Question: My cell culture medium turned cloudy overnight, and the phenol red indicator is now yellow. What is the likely cause and what should I do?
-
Answer: This is a classic sign of bacterial contamination.[5] The turbidity is caused by the high concentration of bacteria, and the yellowing of the medium is due to the production of acidic byproducts from bacterial metabolism.
-
Immediate Action: Discard the contaminated cultures immediately to prevent further spread. Decontaminate all surfaces and equipment that may have come into contact with the contaminated cultures using 70% ethanol or a suitable disinfectant.
-
Preventative Measures: Review your aseptic technique. Ensure all media, sera, and reagents are sterile. Regularly clean and disinfect your incubator and biosafety cabinet.
-
Issue 2: I see filamentous structures or small floating particles in my culture.
-
Question: I've noticed some fuzzy, web-like structures in my culture wells, and the cells are not growing well. What could this be?
-
Answer: These are common indicators of fungal (mold) or yeast contamination.[5] Molds often appear as filamentous hyphae, while yeast can appear as small, budding particles.
-
Immediate Action: As with bacterial contamination, dispose of the affected cultures immediately and decontaminate the work area and equipment.
-
Preventative Measures: Ensure all solutions are filter-sterilized. Regularly clean incubators and water baths, as these can be sources of fungal spores. Check the seals on your media bottles and reagent containers.
-
Issue 3: My cells are growing slower than usual, and their morphology has changed, but the medium is clear.
-
Question: My cells don't look healthy, but I don't see any obvious signs of bacterial or fungal contamination. What could be the problem?
-
Answer: This could be indicative of mycoplasma contamination.[5] Mycoplasma are very small bacteria that lack a cell wall, making them undetectable by standard light microscopy and resistant to many common antibiotics. They can alter cell metabolism, growth rates, and gene expression, which can significantly impact experimental results.
-
Immediate Action: Isolate the suspected cultures and test for mycoplasma using a PCR-based or ELISA-based detection kit.
-
Preventative Measures: Quarantine and test all new cell lines before introducing them into your general cell stock. Use dedicated media and reagents for each cell line. Regularly test your cell cultures for mycoplasma.
-
Issue 4: My assay results are inconsistent, with high variability between replicate wells.
-
Question: I'm seeing a lot of well-to-well variability in my this compound dose-response curve. What could be causing this?
-
Answer: High variability can be due to several factors, including inconsistent cell seeding, pipetting errors, or the "edge effect" in 96-well plates. Contamination, particularly low-level or mycoplasma contamination, can also contribute to inconsistent results.
-
Troubleshooting Steps:
-
Check Cell Seeding: Ensure you have a single-cell suspension and that cells are evenly distributed in each well.
-
Pipetting Technique: Be precise and consistent with all pipetting steps, especially when adding the virus, this compound dilutions, and assay reagents.
-
Edge Effect: To minimize evaporation from the outer wells of the plate, which can concentrate reagents and affect cell growth, consider not using the outermost wells for experimental data or filling them with sterile PBS to maintain humidity.
-
Rule out Contamination: Perform a mycoplasma test and visually inspect for other forms of contamination.
-
-
Quantitative Data Summary
| Parameter | Value | Reference |
| This compound EC50 (HCV Replicon Assay) | 0.3 µM | [3] |
| This compound EC90 (HCV Replicon Assay) | 1.3 µM | [3] |
| This compound Cytotoxicity (CC50) | >100 µM | [3] |
Experimental Protocols
Protocol: this compound Antiviral Assay in an HCV Replicon System (96-well format)
This protocol describes a cell-based assay to determine the 50% effective concentration (EC50) of this compound against a Hepatitis C virus (HCV) replicon cell line.
Materials:
-
Huh-7 cell line harboring an HCV replicon with a reporter gene (e.g., luciferase)
-
Complete growth medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418)
-
Assay medium: Complete growth medium without the selection antibiotic
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Cell culture-grade DMSO
-
96-well sterile, tissue culture-treated plates (white, opaque plates for luminescence assays)
-
Reporter gene assay reagent (e.g., Luciferase assay system)
-
Luminometer
Procedure:
-
Cell Seeding:
-
Trypsinize and resuspend the HCV replicon cells in assay medium to a concentration of 1 x 10^5 cells/mL.
-
Dispense 100 µL of the cell suspension into each well of a 96-well plate (10,000 cells/well).
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.
-
-
Compound Preparation and Addition:
-
Prepare a serial dilution of this compound in assay medium. A common starting concentration is 10 µM, with 3-fold serial dilutions.
-
Include a "no drug" control (assay medium with 0.1% DMSO) and a "cell-free" control (assay medium only).
-
Carefully remove the medium from the cells and add 100 µL of the appropriate drug dilution or control to each well.
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO2 incubator for 48-72 hours.
-
-
Assay Readout (Luciferase Assay):
-
Allow the plate and the luciferase assay reagent to equilibrate to room temperature.
-
Add the luciferase assay reagent to each well according to the manufacturer's instructions.
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Subtract the average background signal from the "cell-free" control wells from all other measurements.
-
Normalize the data to the "no drug" control (100% replication).
-
Plot the normalized data against the log of the this compound concentration and fit a dose-response curve to determine the EC50 value.
-
Visualizations
Caption: HCV life cycle within a hepatocyte and the inhibitory action of this compound on the NS5B polymerase.
Caption: Experimental workflow for determining the antiviral activity of this compound.
Caption: Decision tree for troubleshooting common contamination issues in cell culture.
References
- 1. Inhibitors of the Hepatitis C Virus Polymerase; Mode of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Halting HCV Replication with NS5A Inhibitors and NS5B Polymerase Inhibitors: Effective New Treatments of HCV Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Elimination of hepatitis C virus by short term NS3-4A and NS5B inhibitor combination therapy in human hepatocyte chimeric mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. HCV Replicon Systems - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. cellculturecompany.com [cellculturecompany.com]
- 6. corning.com [corning.com]
- 7. Troubleshooting Cell Culture Contamination: A Comprehensive Guide - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Validation & Comparative
Validating the Antiviral Efficacy of MK-0608 Against Hepatitis C Virus: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antiviral activity of MK-0608 against Hepatitis C Virus (HCV) with other key anti-HCV agents. The data presented is intended to offer an objective overview supported by experimental evidence to aid in research and drug development efforts.
Executive Summary
This compound, a nucleoside analog inhibitor of the HCV NS5B RNA-dependent RNA polymerase, has demonstrated potent antiviral activity in both in vitro and in vivo models. This guide compares the efficacy of this compound with other direct-acting antivirals (DAAs), including the NS5B polymerase inhibitor sofosbuvir and the NS3/4A protease inhibitors boceprevir and telaprevir. The comparative data highlights differences in potency and mechanisms of action, providing valuable insights for the development of next-generation HCV therapies.
Comparative Antiviral Activity: In Vitro Studies
The in vitro antiviral potency of this compound and comparator drugs was primarily evaluated using HCV replicon assays. These cell-based assays measure the ability of a compound to inhibit HCV RNA replication. The key metric for comparison is the half-maximal effective concentration (EC50), which represents the concentration of a drug that is required for 50% inhibition of viral replication.
| Compound | Drug Class | HCV Genotype | Assay System | EC50 (µM) | Citation |
| This compound | NS5B Polymerase Inhibitor (Nucleoside Analog) | 1b | Subgenomic Replicon | 0.3 | [1] |
| Sofosbuvir (GS-7977) | NS5B Polymerase Inhibitor (Nucleotide Analog) | 1b | Replicon | Not explicitly stated in provided abstracts, but known to be potent. | [2] |
| Boceprevir (SCH 503034) | NS3/4A Protease Inhibitor | 1b | Subgenomic Replicon | 0.2 | [3] |
| Telaprevir (VX-950) | NS3/4A Protease Inhibitor | 1b | Subgenomic Replicon | 0.354 | [4] |
Comparative Antiviral Efficacy: In Vivo Studies (Chimpanzee Model)
The chimpanzee model has been instrumental in the preclinical evaluation of anti-HCV therapies, as it is the only non-human primate susceptible to HCV infection.[5]
| Compound | Dosing Regimen | Duration | Mean Maximal Viral Load Reduction (log10 IU/mL) | Citation |
| This compound | 1 mg/kg, once daily (oral) | 37 days | >4.6 | [1] |
| Sofosbuvir | Not available in a directly comparable study | - | - | |
| Boceprevir | Not available in a directly comparable study | - | - | |
| Telaprevir | 750 mg, every 8 hours | 14 days | ~4.4 | [6] |
| A-837093 (NS5B NNI) | 30 mg/kg, twice daily (oral) | 14 days | 1.4 (genotype 1a), 2.5 (genotype 1b) | [7] |
Note: Direct comparison of in vivo efficacy is challenging due to variations in study design, HCV genotypes, and dosing regimens. The data for A-837093, another NS5B inhibitor, is included to provide additional context for polymerase inhibitors in this model.
Mechanisms of Action
Direct-acting antivirals target specific viral enzymes essential for HCV replication. Understanding these mechanisms is crucial for designing effective combination therapies and managing drug resistance.
NS5B Polymerase Inhibitors: this compound and Sofosbuvir
This compound and sofosbuvir are nucleos(t)ide analogs that act as chain terminators of the nascent viral RNA strand.[8][9] After intracellular phosphorylation to their active triphosphate forms, they are incorporated by the HCV NS5B RNA-dependent RNA polymerase into the growing RNA chain. This incorporation prevents further elongation, thus halting viral replication.[8][9]
NS3/4A Protease Inhibitors: Boceprevir and Telaprevir
Boceprevir and telaprevir target the HCV NS3/4A serine protease.[10] This viral enzyme is responsible for cleaving the HCV polyprotein into mature non-structural proteins (NS4A, NS4B, NS5A, and NS5B) that are essential for the formation of the viral replication complex.[10][11] By inhibiting this protease, these drugs prevent the proper processing of the viral polyprotein, thereby disrupting the assembly of the replication machinery.[10][11]
Experimental Protocols
HCV Subgenomic Replicon Assay
This assay is a cornerstone for in vitro screening of anti-HCV compounds. A detailed protocol is outlined below:
Objective: To determine the concentration at which a compound inhibits 50% of HCV RNA replication (EC50) in a cell-based system.
Materials:
-
Cell Line: Huh-7 human hepatoma cells or their derivatives (e.g., Huh-7.5, Huh7-Lunet).[12]
-
HCV Replicon: A subgenomic HCV RNA molecule that can autonomously replicate within the host cell. These replicons typically contain the HCV non-structural proteins (NS3 to NS5B) and a selectable marker (e.g., neomycin phosphotransferase) or a reporter gene (e.g., luciferase).[12][13]
-
Cell Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS), non-essential amino acids, and antibiotics.
-
Transfection Reagent: Electroporation or lipid-based transfection reagents.
-
Test Compound: this compound or other antiviral agents.
-
RNA Extraction Kit: For isolating total cellular RNA.
-
Quantitative Real-Time PCR (qRT-PCR) reagents: For quantifying HCV RNA levels.
Procedure:
-
Cell Culture: Maintain Huh-7 cells in complete DMEM. For establishing stable replicon cell lines, the media is supplemented with a selection agent like G418.[13]
-
Transfection (for transient assays):
-
Prepare in vitro transcribed HCV replicon RNA.
-
Transfect Huh-7 cells with the replicon RNA using electroporation.
-
-
Compound Treatment:
-
Seed the replicon-containing cells in 96-well plates.
-
Prepare serial dilutions of the test compound (e.g., this compound) in cell culture medium.
-
Add the diluted compounds to the cells and incubate for a defined period (typically 48-72 hours).
-
-
RNA Extraction:
-
Lyse the cells and extract total RNA using a commercial kit.
-
-
Quantification of HCV RNA:
-
Perform qRT-PCR to quantify the levels of HCV RNA. A housekeeping gene (e.g., GAPDH) is used for normalization.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of HCV RNA replication for each compound concentration relative to the untreated control.
-
Determine the EC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
-
Visualizing the Mechanisms
HCV Replication Cycle and Drug Targets
The following diagram illustrates the key steps in the HCV replication cycle and the points of inhibition for the discussed drug classes.
Caption: Overview of the HCV replication cycle and the targets of NS3/4A and NS5B inhibitors.
Experimental Workflow for In Vitro Antiviral Assay
This diagram outlines the general workflow for determining the in vitro efficacy of an anti-HCV compound.
Caption: Workflow for the HCV replicon-based in vitro antiviral activity assay.
References
- 1. Hepatitis C virus - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The chimpanzee model of hepatitis C virus infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vivo adaptation of hepatitis C virus in chimpanzees for efficient virus production and evasion of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Activity of a Potent Hepatitis C Virus Polymerase Inhibitor in the Chimpanzee Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. NS5B inhibitor - Wikipedia [en.wikipedia.org]
- 9. What are NS5B polymerase inhibitors and how do they work? [synapse.patsnap.com]
- 10. What are NS3 inhibitors and how do they work? [synapse.patsnap.com]
- 11. journals.asm.org [journals.asm.org]
- 12. HCV Replicon Systems - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Frontiers | HCV Replicon Systems: Workhorses of Drug Discovery and Resistance [frontiersin.org]
A Comparative Guide to HCV Nucleoside Inhibitors: MK-0608 in Focus
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the hepatitis C virus (HCV) nucleoside inhibitor MK-0608 against other notable alternatives, including sofosbuvir, mericitabine, and balapiravir. The comparison is supported by experimental data on their performance and detailed methodologies for key experiments.
All four compounds are nucleoside analogs that target the HCV NS5B RNA-dependent RNA polymerase (RdRp), an essential enzyme for viral replication.[1][2][3] They function as chain terminators, being incorporated into the growing viral RNA strand and preventing further elongation, thus halting viral replication.[2]
Quantitative Performance Comparison
The following table summarizes the in vitro potency and cytotoxicity of this compound and its comparators. Data has been compiled from various studies to provide a comprehensive overview.
| Compound | EC50 (µM) | IC50 (µM) | CC50 (µM) | Primary Resistance Mutation | Fold-Resistance | Genotype Activity |
| This compound | 0.3[1] | 0.11 (triphosphate form)[1] | >100[1] | S282T[1][4] | 30-fold[4] | Genotype 1b (in vitro)[1] |
| Sofosbuvir | 0.04-0.11 (genotype 1b) | Not widely reported | >27 | S282T[5][6][7][8] | 13.5-fold[8] | Pangenotypic[8] |
| Mericitabine | ~1 (NM-107)[1] | Not widely reported | >100 | S282T[9][10] | Not specified | Pangenotypic[11] |
| Balapiravir | Not specified | Not specified | Not specified | Not specified | Not specified | Genotype 1 (in clinical trials)[12] |
Note: EC50 (50% effective concentration) and IC50 (50% inhibitory concentration) values can vary depending on the specific assay conditions and HCV genotype tested. CC50 represents the 50% cytotoxic concentration. Development of balapiravir was discontinued due to safety concerns.[3][12]
Mechanism of Action: A Shared Pathway
The primary mechanism for these nucleoside inhibitors involves intracellular phosphorylation to their active triphosphate forms. This active metabolite then competes with natural nucleotides for incorporation by the HCV NS5B polymerase into the nascent viral RNA strand. The incorporation of the modified nucleoside leads to the termination of RNA chain elongation, thereby inhibiting viral replication. The key resistance mutation, S282T, is located in the active site of the NS5B polymerase and is thought to sterically hinder the binding of the inhibitor.[1][13]
Experimental Protocols
Detailed methodologies for two key in vitro assays used to evaluate the efficacy of these inhibitors are provided below.
HCV Subgenomic Replicon Assay
This cell-based assay is crucial for determining the antiviral activity of compounds in a cellular context that mimics HCV replication.[2][14]
Objective: To measure the ability of a compound to inhibit HCV RNA replication within human hepatoma (Huh-7) cells.
Materials:
-
Huh-7 cells harboring an HCV subgenomic replicon (e.g., genotype 1b).[15]
-
Cell culture medium (e.g., DMEM supplemented with 10% FBS, non-essential amino acids, and G418 for selection).
-
Test compounds (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO).
-
Reagents for RNA extraction and quantitative real-time RT-PCR (qRT-PCR).
Procedure:
-
Cell Plating: Seed Huh-7 replicon cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium. Remove the existing medium from the cells and add the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known HCV inhibitor).
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.
-
RNA Extraction: After incubation, lyse the cells and extract total RNA using a commercially available kit.
-
qRT-PCR: Quantify the levels of HCV RNA using a one-step qRT-PCR assay with primers and a probe specific for a conserved region of the HCV genome. Normalize the HCV RNA levels to an internal control housekeeping gene (e.g., GAPDH).
-
Data Analysis: Calculate the EC50 value, which is the concentration of the compound that inhibits HCV RNA replication by 50%, by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
HCV NS5B Polymerase Assay
This biochemical assay directly measures the inhibitory effect of a compound on the enzymatic activity of the purified HCV NS5B polymerase.[16][17][18]
Objective: To determine the IC50 value of a compound against the HCV NS5B RNA-dependent RNA polymerase.
Materials:
-
Purified recombinant HCV NS5B polymerase.[16]
-
RNA template/primer (e.g., poly(A)/oligo(dT)).
-
Ribonucleotide triphosphates (rNTPs: ATP, GTP, CTP, UTP), including a radiolabeled rNTP (e.g., [α-33P]UTP).
-
Assay buffer (containing Tris-HCl, MgCl2, DTT, and NaCl).
-
Test compounds dissolved in a suitable solvent.
-
Scintillation counter or phosphorimager.
Procedure:
-
Reaction Setup: In a reaction plate, combine the assay buffer, RNA template/primer, and the test compound at various concentrations.
-
Enzyme Addition: Add the purified NS5B polymerase to initiate the reaction.
-
Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 30°C) for a defined period (e.g., 1-2 hours).
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., EDTA).
-
Quantification of RNA Synthesis: Capture the newly synthesized radiolabeled RNA on a filter plate and wash to remove unincorporated nucleotides. Measure the amount of incorporated radioactivity using a scintillation counter or phosphorimager.
-
Data Analysis: Calculate the IC50 value, the concentration of the compound that inhibits NS5B polymerase activity by 50%, by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
Resistance Profile
A significant challenge in antiviral therapy is the emergence of drug-resistant viral variants. For nucleoside inhibitors targeting the HCV NS5B polymerase, the S282T substitution is the primary mutation associated with resistance.[1][4][5][9] This mutation has been shown to confer a 30-fold loss of potency to this compound in replicon assays. Similarly, S282T is the main resistance-associated substitution for sofosbuvir, although it is rarely detected in patients who have failed treatment, suggesting it may reduce viral fitness.[5][7][8] For mericitabine, S282T is the only variant consistently generated in in vitro resistance selection studies.[9][10] No specific resistance mutations have been widely reported for balapiravir due to its discontinued development.[12] The high genetic barrier to resistance is a key advantage of nucleoside inhibitors compared to other classes of direct-acting antivirals.[19]
Conclusion
This compound demonstrates potent in vitro activity against HCV replication, comparable to other nucleoside inhibitors. Its mechanism of action as a chain terminator of the NS5B polymerase is well-established and shared with successful drugs like sofosbuvir. The primary resistance mutation, S282T, is a common feature among this class of inhibitors. While sofosbuvir has achieved widespread clinical use as a pangenotypic agent, the data presented for this compound from preclinical studies highlights its potential as an effective anti-HCV agent. This comparative guide provides a foundation for researchers to understand the landscape of HCV nucleoside inhibitors and the experimental frameworks used for their evaluation.
References
- 1. Robust Antiviral Efficacy upon Administration of a Nucleoside Analog to Hepatitis C Virus-Infected Chimpanzees - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nucleoside analog inhibitors of hepatitis C virus replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Balapiravir - Wikipedia [en.wikipedia.org]
- 4. The Nucleoside Inhibitor this compound Mediates Suppression of HCV Replication for >30 Days in Chronically Infected Chimpanzees [natap.org]
- 5. The emergence of NS5B resistance associated substitution S282T after sofosbuvir-based treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evolution of the HCV viral population from a patient with S282T detected at relapse after sofosbuvir monotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. hcvguidelines.org [hcvguidelines.org]
- 8. Infrequent development of resistance in genotype 1-6 hepatitis C virus-infected subjects treated with sofosbuvir in phase 2 and 3 clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Resistance to mericitabine, a nucleoside analogue inhibitor of HCV RNA-dependent RNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Hepatitis C viral kinetics with the nucleoside polymerase inhibitor mericitabine (RG7128) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. taylorandfrancis.com [taylorandfrancis.com]
- 13. researchgate.net [researchgate.net]
- 14. Frontiers | HCV Replicon Systems: Workhorses of Drug Discovery and Resistance [frontiersin.org]
- 15. journals.asm.org [journals.asm.org]
- 16. Characterization of Soluble Hepatitis C Virus RNA-Dependent RNA Polymerase Expressed in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Hepatitis C Virus NS5B Polymerase Exhibits Distinct Nucleotide Requirements for Initiation and Elongation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. academic.oup.com [academic.oup.com]
- 19. Nucleoside analog inhibitors of hepatitis C viral replication: recent advances, challenges and trends - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Mechanisms of Action: MK-0608 vs. Sofosbuvir
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the mechanisms of action of two prominent nucleoside analog inhibitors of the hepatitis C virus (HCV) NS5B polymerase: MK-0608 and sofosbuvir. By presenting key experimental data, detailed methodologies, and visual representations of their operational pathways, this document aims to serve as a valuable resource for the scientific community engaged in antiviral drug discovery and development.
At a Glance: Key Mechanistic Differences and Similarities
Both this compound and sofosbuvir are potent inhibitors of the HCV NS5B RNA-dependent RNA polymerase, an enzyme essential for the replication of the viral genome. They function as chain terminators, halting the synthesis of new viral RNA. A critical distinction lies in their activation pathways. Sofosbuvir is a phosphoramidate prodrug that requires intracellular metabolic conversion to its active triphosphate form, GS-461203.[1] this compound, a nucleoside analog, also undergoes intracellular phosphorylation to its active triphosphate metabolite.[2] The efficiency of these activation steps is a key determinant of their overall antiviral potency.
Quantitative Comparison of Inhibitory Activity
The following table summarizes the key quantitative data for this compound and sofosbuvir, providing a direct comparison of their in vitro potency.
| Parameter | This compound | Sofosbuvir (GS-461203) |
| Target | HCV NS5B Polymerase | HCV NS5B Polymerase |
| Mechanism | Chain Termination | Chain Termination |
| Active Form | This compound triphosphate | GS-461203 (Sofosbuvir triphosphate) |
| IC50 (NS5B Polymerase Assay) | 110 nM (Genotype 1b)[2] | 0.7 - 2.6 µM (Genotypes 1b, 2a, 3a, 4a) |
| EC50 (Replicon Assay) | 0.3 µM (Genotype 1b)[2] | Not directly reported for GS-461203 |
| EC90 (Replicon Assay) | 1.3 µM (Genotype 1b)[2] | Not directly reported for GS-461203 |
Visualizing the Mechanisms of Action
The following diagrams illustrate the distinct activation pathways and the common mechanism of action of this compound and sofosbuvir.
Caption: Activation pathways and target of this compound and sofosbuvir.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
HCV NS5B Polymerase Inhibition Assay
This assay quantifies the ability of a compound to inhibit the RNA-dependent RNA polymerase activity of recombinant HCV NS5B.
Materials:
-
Recombinant HCV NS5B polymerase (genotype-specific)
-
Biotinylated RNA template/primer
-
[α-³³P]UTP (radiolabeled uridine triphosphate)
-
Unlabeled UTP, ATP, CTP, GTP
-
Assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 50 mM NaCl, 1 mM DTT, 5 mM MgCl₂, 0.5% Triton X-100)
-
Streptavidin-coated scintillation proximity assay (SPA) beads
-
Stop solution (e.g., 0.5 M EDTA)
-
Microplate scintillation counter
Procedure:
-
Prepare serial dilutions of the inhibitor (this compound triphosphate or GS-461203) in the assay buffer.
-
In a 96-well plate, add the inhibitor dilutions, recombinant NS5B polymerase, and the biotinylated RNA template/primer.
-
Initiate the polymerase reaction by adding a mixture of the four NTPs, including [α-³³P]UTP.
-
Incubate the reaction mixture at 30°C for a defined period (e.g., 2 hours).
-
Terminate the reaction by adding the stop solution.
-
Add streptavidin-coated SPA beads to the wells. The biotinylated RNA product will bind to the beads, bringing the incorporated radiolabel into close proximity, generating a signal.
-
Measure the signal using a microplate scintillation counter.
-
Calculate the percent inhibition for each inhibitor concentration relative to a no-inhibitor control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
HCV Subgenomic Replicon Assay
This cell-based assay measures the ability of a compound to inhibit HCV RNA replication within human hepatoma cells (Huh-7).
Materials:
-
Huh-7 cells harboring an HCV subgenomic replicon (e.g., genotype 1b) that expresses a reporter gene (e.g., luciferase).
-
Cell culture medium (e.g., DMEM supplemented with 10% FBS, non-essential amino acids, and G418 for selection).
-
Test compounds (this compound or sofosbuvir).
-
Luciferase assay reagent.
-
Luminometer.
-
Cell viability assay reagent (e.g., MTS).
Procedure:
-
Plate the HCV replicon-containing Huh-7 cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound for a specified period (e.g., 72 hours).
-
After the incubation period, measure the reporter gene activity. For luciferase-expressing replicons, lyse the cells and add the luciferase assay reagent. Measure the luminescence using a luminometer.
-
In a parallel plate, assess the cytotoxicity of the compound using a cell viability assay to determine the 50% cytotoxic concentration (CC50).
-
Calculate the percent inhibition of HCV replication for each compound concentration relative to a vehicle-treated control.
-
Determine the 50% effective concentration (EC50) and 90% effective concentration (EC90) by fitting the data to a dose-response curve.
Intracellular Triphosphate Analysis
This method is used to quantify the intracellular concentration of the active triphosphate form of the nucleoside analog.
Materials:
-
Hepatoma cells (e.g., Huh-7).
-
Test compound (this compound or sofosbuvir).
-
Cold methanol for extraction.
-
High-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) system.
-
Internal standards (stable isotope-labeled analogs of the triphosphates).
Procedure:
-
Incubate the hepatoma cells with the test compound for various time points.
-
At each time point, rapidly wash the cells with cold phosphate-buffered saline (PBS) to remove extracellular compound.
-
Lyse the cells and extract the intracellular metabolites using cold methanol.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
Analyze the supernatant using a validated HPLC-MS/MS method to separate and quantify the mono-, di-, and triphosphate forms of the nucleoside analog. The use of internal standards is crucial for accurate quantification.
-
Normalize the triphosphate concentration to the cell number or total protein content.
Conclusion
Both this compound and sofosbuvir are effective inhibitors of the HCV NS5B polymerase, acting as chain terminators of viral RNA synthesis. Sofosbuvir, as a clinically approved and widely used therapeutic, has demonstrated pangenotypic activity. The available data for this compound indicates potent activity against genotype 1b. The prodrug strategy employed for sofosbuvir is a key feature, designed to efficiently deliver the active nucleotide to the liver. A comprehensive understanding of their respective activation pathways, inhibitory potencies, and intracellular pharmacology is essential for the rational design and development of next-generation antiviral agents.
References
A Comparative In Vitro Analysis of MK-0608 and Ribavirin Efficacy
For Immediate Release
This guide provides a detailed comparison of the in vitro efficacy of two antiviral compounds, MK-0608 and ribavirin, targeting RNA viruses. The data presented is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of these compounds for further investigation.
Quantitative Efficacy and Cytotoxicity
The following tables summarize the 50% effective concentration (EC₅₀) and 50% cytotoxic concentration (CC₅₀) of this compound and ribavirin against Hepatitis C Virus (HCV) and Human Rhinovirus (HRV). It is important to note that the data for each compound were compiled from separate studies and were not a head-to-head comparison within a single study. Therefore, direct comparisons of potency should be interpreted with caution.
Table 1: In Vitro Efficacy and Cytotoxicity against Hepatitis C Virus (HCV)
| Compound | Virus/Assay System | Cell Line | EC₅₀ | CC₅₀ | Selectivity Index (SI = CC₅₀/EC₅₀) |
| This compound | HCV Subgenomic Replicon (Genotype 1b) | Huh-7 | 0.3 µM[1] | >100 µM[1] | >333 |
| Ribavirin | HCV Replicon | Huh-7 | 81.9 µM | Not Reported | Not Applicable |
| Ribavirin | HCV (J6/JFH1) | Huh7.5 | 12.8 µM | Not Reported | Not Applicable |
Table 2: In Vitro Efficacy and Cytotoxicity against Human Rhinovirus (HRV)
| Compound | Virus/Assay System | Cell Line | EC₅₀ | CC₅₀ | Selectivity Index (SI = CC₅₀/EC₅₀) |
| This compound | HRV-C Strains (Replicon) | HeLa | 1.8–12 nM[2] | Not Reported | Not Applicable |
| Ribavirin | HRV-14 | HeLa Ohio-I | 116 µM (for 100 CCID₅₀)[3] | 4542 µM[3] | ~39 |
Experimental Protocols
HCV Subgenomic Replicon Assay
The antiviral activity of compounds against HCV is commonly determined using a subgenomic replicon system. This assay utilizes human hepatoma cell lines (e.g., Huh-7) that stably express a subgenomic portion of the HCV RNA genome. This replicon RNA can autonomously replicate within the host cell but does not produce infectious virus particles, making it a safe and effective tool for screening antiviral agents.
Workflow:
-
Cell Culture: Huh-7 cells harboring the HCV subgenomic replicon are seeded in 96-well plates and incubated.
-
Compound Treatment: The cells are treated with serial dilutions of the test compound (e.g., this compound or ribavirin).
-
Incubation: The plates are incubated for a defined period (e.g., 72 hours) to allow for HCV RNA replication and the effect of the compound to manifest.
-
Quantification of HCV RNA Replication: The level of HCV RNA replication is quantified. A common method involves a reporter gene, such as luciferase, engineered into the replicon. The luciferase activity is measured using a luminometer, and the reduction in signal in treated cells compared to untreated controls indicates antiviral activity.
-
Data Analysis: The EC₅₀ value is calculated by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
References
Navigating Resistance: A Comparative Analysis of MK-0608's Cross-Resistance Profile with Other Hepatitis C Virus (HCV) Inhibitors
For researchers and drug development professionals, understanding the cross-resistance profiles of investigational antiviral agents is paramount in the strategic development of effective combination therapies. This guide provides a detailed comparison of the cross-resistance characteristics of MK-0608, a nucleoside analog inhibitor of the Hepatitis C virus (HCV) NS5B polymerase, with other key HCV drugs. The data presented is supported by established experimental protocols and visualized through logical and signaling pathway diagrams.
This compound, a 2′-C-methyl-7-deaza-adenosine analog, demonstrates potent antiviral activity by targeting the highly conserved active site of the HCV NS5B RNA-dependent RNA polymerase.[1] As with other direct-acting antivirals (DAAs), the emergence of resistance-associated substitutions (RASs) is a critical factor influencing therapeutic efficacy. The primary RAS associated with this compound and other 2'-C-methyl nucleoside analogs is the S282T substitution in the NS5B polymerase.[2][3]
Cross-Resistance Profile of this compound
The S282T mutation has been shown to confer reduced susceptibility to nucleoside inhibitors (NIs) that share a similar mechanism of action. However, a key advantage of targeting the conserved active site of the NS5B polymerase is the general lack of cross-resistance with other classes of HCV inhibitors that target different viral proteins or different sites on the polymerase.[4]
Below is a summary of the cross-resistance profile of HCV variants harboring the S282T mutation against various classes of HCV drugs.
| Drug Class | Target | Key Resistance Mutation | Cross-Resistance with this compound (S282T) |
| Nucleoside Inhibitors (NIs) | NS5B Polymerase (Active Site) | S282T | Yes (e.g., Sofosbuvir shows a 2.4 to 18-fold decrease in susceptibility)[5] |
| Non-Nucleoside Inhibitors (NNIs) | NS5B Polymerase (Allosteric Sites) | Various (e.g., C316Y, M414T) | No [6] |
| Protease Inhibitors (PIs) | NS3/4A Protease | Various (e.g., V36M, R155K) | No |
| NS5A Inhibitors | NS5A Protein | Various (e.g., L31M, Y93H) | No |
Experimental Data: In Vitro Susceptibility
The following table summarizes the fold change in the 50% effective concentration (EC50) for various HCV drugs against replicons containing the S282T resistance-associated substitution compared to wild-type.
| Compound | Drug Class | Target | Fold Change in EC50 (S282T vs. Wild-Type) |
| This compound | Nucleoside Inhibitor | NS5B Polymerase | High (specific fold-change data not publicly available but resistance is conferred)[1] |
| Sofosbuvir | Nucleoside Inhibitor | NS5B Polymerase | 2.4 - 18[5] |
| Mericitabine | Nucleoside Inhibitor | NS5B Polymerase | Resistance conferred[3] |
| Dasabuvir | Non-Nucleoside Inhibitor | NS5B Polymerase | No significant change |
| Telaprevir | Protease Inhibitor | NS3/4A Protease | No significant change |
| Ledipasvir | NS5A Inhibitor | NS5A | No significant change |
Experimental Protocols
The determination of cross-resistance profiles relies on robust in vitro assays. The most common method is the HCV subgenomic replicon assay .
HCV Subgenomic Replicon Assay for Drug Susceptibility
This assay measures the ability of a compound to inhibit HCV RNA replication in a cell-based system.
1. Cell Lines and Replicons:
-
Cell Line: Human hepatoma cells (e.g., Huh-7) that are highly permissive for HCV replication.
-
Replicon: An engineered HCV RNA molecule that can replicate autonomously within the host cell. The replicon typically contains the HCV non-structural proteins (NS3 to NS5B) necessary for replication and a reporter gene (e.g., luciferase) or a selectable marker (e.g., neomycin phosphotransferase). Site-directed mutagenesis is used to introduce specific resistance-associated substitutions, such as S282T, into the replicon construct.
2. Assay Procedure:
-
Transfection: In vitro-transcribed replicon RNA (both wild-type and mutant) is introduced into the Huh-7 cells via electroporation.
-
Drug Treatment: Following transfection, the cells are seeded in multi-well plates and treated with serial dilutions of the antiviral compounds being tested.
-
Incubation: The cells are incubated for a defined period (typically 48-72 hours) to allow for replicon replication and protein expression.
-
Quantification of Replication:
-
Luciferase Reporter: If a luciferase reporter is used, cell lysates are collected, and luciferase activity is measured using a luminometer. The light output is directly proportional to the level of HCV RNA replication.
-
qRT-PCR: Alternatively, total cellular RNA can be extracted, and the level of HCV RNA is quantified using quantitative reverse transcription PCR (qRT-PCR).
-
-
Data Analysis: The EC50 value, which is the drug concentration required to inhibit 50% of HCV replicon replication, is calculated for both wild-type and mutant replicons. The fold change in resistance is determined by dividing the EC50 for the mutant replicon by the EC50 for the wild-type replicon.
Visualizations
HCV NS5B Polymerase Inhibition and Resistance Pathway
The following diagram illustrates the mechanism of action of nucleoside inhibitors like this compound and how the S282T mutation confers resistance.
References
- 1. Antiviral Activity and Mode of Action of TMC647078, a Novel Nucleoside Inhibitor of the Hepatitis C Virus NS5B Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of viral RNA polymerases by nucleoside and nucleotide analogs: therapeutic applications against positive-strand RNA viruses beyond hepatitis C virus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Resistance to HCV nucleoside analogue inhibitors of hepatitis C virus RNA-dependent RNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sofosbuvir susceptibility of genotype 1 to 6 HCV from DAA-naïve subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. General Catalytic Deficiency of Hepatitis C Virus RNA Polymerase with an S282T Mutation and Mutually Exclusive Resistance towards 2′-Modified Nucleotide Analogues - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Showdown: MK-0608 Versus Other Leading Polymerase Inhibitors
For researchers, scientists, and drug development professionals, this guide provides an objective, data-driven comparison of the investigational hepatitis C virus (HCV) polymerase inhibitor MK-0608 against other notable polymerase inhibitors. By presenting key experimental data, detailed methodologies, and visual representations of mechanisms and workflows, this document serves as a comprehensive resource for understanding the landscape of these antiviral agents.
Quantitative Comparison of Polymerase Inhibitor Potency
The in vitro and in vivo efficacy of polymerase inhibitors is a critical determinant of their potential therapeutic value. The following table summarizes key quantitative data for this compound and other significant polymerase inhibitors, including Sofosbuvir, Dasabuvir, and Beclabuvir, primarily targeting the HCV NS5B polymerase.
| Inhibitor | Class | Target Virus (Genotype) | Assay Type | IC50 | EC50 | In Vivo Efficacy (Viral Load Reduction) |
| This compound | Nucleoside Inhibitor | HCV (Genotype 1b) | Subgenomic Replicon | - | 0.3 µM | >5 log10 in chimpanzees (2 mg/kg/day, 7 days, IV); 4.6 log10 in chimpanzees (1 mg/kg/day, 37 days, oral)[1][2][3] |
| HCV (Genotype 1b) | Purified NS5B Polymerase | 110 nM (triphosphate form) | - | - | ||
| Sofosbuvir (GS-7977) | Nucleoside Inhibitor | HCV (Pan-genotypic) | Recombinant NS5B Polymerase (1b, 2a, 3a, 4a) | 0.7 - 2.6 µM (triphosphate form) | - | High cure rates in clinical trials as part of combination therapy.[4] |
| HCV (Genotypes 1-6) | Chimeric Replicons | - | 32 - 130 nM | -[5] | ||
| Dasabuvir (ABT-333) | Non-Nucleoside Inhibitor | HCV (Genotype 1a) | Subgenomic Replicon | - | 7.7 nM | Part of the approved Viekira Pak combination therapy.[6][7][8] |
| HCV (Genotype 1b) | Subgenomic Replicon | - | 1.8 nM | -[6][7][8] | ||
| HCV (Genotype 1a/1b) | Recombinant NS5B Polymerase | 2.2 - 10.7 nM | - | -[6] | ||
| Beclabuvir (BMS-791325) | Non-Nucleoside Inhibitor | HCV (Genotypes 1, 3, 4, 5) | Recombinant NS5B Polymerase | < 28 nM | - | Studied in combination with other direct-acting antivirals.[9][10] |
| HCV (Genotype 1a/1b) | Subgenomic Replicon | - | 3 nM (1a), 6 nM (1b) | -[11] |
Mechanisms of Action: A Visual Explanation
The fundamental difference between nucleoside and non-nucleoside polymerase inhibitors lies in their binding sites and mechanisms of action. The following diagram illustrates these distinct inhibitory pathways.
Caption: Mechanisms of Nucleoside vs. Non-Nucleoside Inhibitors.
Experimental Protocols
The evaluation of polymerase inhibitors relies on robust in vitro assays. Below are detailed methodologies for two key experiments cited in the comparison.
HCV Subgenomic Replicon Assay
This cell-based assay is crucial for determining the efficacy of an antiviral compound in inhibiting HCV RNA replication within a cellular environment.
Objective: To measure the 50% effective concentration (EC50) of a test compound, which is the concentration that reduces HCV replicon RNA levels by 50%.
Methodology:
-
Cell Culture: Huh-7 human hepatoma cells harboring a subgenomic HCV replicon are used. These replicons typically contain the HCV non-structural proteins (NS3 to NS5B) and a selectable marker, such as the neomycin phosphotransferase gene.
-
Compound Preparation: The test inhibitor is serially diluted to a range of concentrations in a suitable solvent, such as dimethyl sulfoxide (DMSO).
-
Treatment: The replicon-containing cells are seeded in multi-well plates and, after adherence, are treated with the various concentrations of the test compound. Control wells receive only the vehicle (DMSO).
-
Incubation: The treated cells are incubated for a period of 48 to 72 hours to allow for HCV RNA replication and to observe the inhibitory effect of the compound.
-
RNA Quantification: Total cellular RNA is extracted from the cells. The level of HCV replicon RNA is then quantified using a sensitive method like quantitative real-time reverse transcription PCR (qRT-PCR).
-
Data Analysis: The HCV RNA levels in the treated cells are normalized to an internal control (e.g., a housekeeping gene like GAPDH) and are then expressed as a percentage of the RNA level in the vehicle-treated control cells. The EC50 value is calculated by fitting the dose-response data to a sigmoidal curve.
-
Cytotoxicity Assessment: In parallel, a cytotoxicity assay (e.g., MTT or CellTiter-Glo) is performed on the same cell line to determine the 50% cytotoxic concentration (CC50) of the compound. The selectivity index (SI), calculated as CC50/EC50, provides a measure of the compound's therapeutic window.
HCV NS5B Polymerase Inhibition Assay
This biochemical assay directly measures the ability of a compound to inhibit the enzymatic activity of the purified HCV RNA-dependent RNA polymerase (RdRp), NS5B.
Objective: To determine the 50% inhibitory concentration (IC50) of a test compound, which is the concentration required to reduce the activity of the NS5B polymerase by 50%.
Methodology:
-
Enzyme and Template Preparation: Recombinant HCV NS5B polymerase is purified from expression systems like E. coli or insect cells. A synthetic RNA template, often a homopolymer like poly(A) with a corresponding oligo(U) primer, is used as the substrate.
-
Reaction Mixture: The assay is typically performed in a multi-well plate format. Each well contains the purified NS5B enzyme, the RNA template/primer, a reaction buffer with necessary salts (e.g., MgCl2) and a reducing agent (e.g., DTT), and a mixture of ribonucleoside triphosphates (rNTPs), including a radiolabeled or fluorescently labeled rNTP (e.g., [α-33P]UTP or fluorescently tagged UTP).
-
Inhibitor Addition: The test compound, at various concentrations, is added to the reaction mixtures. For nucleoside inhibitors, they often need to be in their active triphosphate form.
-
Reaction Initiation and Incubation: The polymerase reaction is initiated by the addition of the enzyme or rNTPs and is incubated at a specific temperature (e.g., 30°C) for a set period (e.g., 1-2 hours).
-
Detection of RNA Synthesis: The amount of newly synthesized RNA is quantified by measuring the incorporation of the labeled rNTP into the growing RNA chain. This can be done by methods such as scintillation counting for radiolabeled products or fluorescence detection.
-
Data Analysis: The polymerase activity in the presence of the inhibitor is calculated as a percentage of the activity in the control reaction (without inhibitor). The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.
Preclinical Evaluation Workflow
The path from initial discovery to a potential clinical candidate for a polymerase inhibitor involves a series of rigorous preclinical evaluations. The following diagram outlines a typical workflow.
Caption: Preclinical workflow for polymerase inhibitor development.
References
- 1. Robust Antiviral Efficacy upon Administration of a Nucleoside Analog to Hepatitis C Virus-Infected Chimpanzees - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Nucleoside Inhibitor this compound Mediates Suppression of HCV Replication for >30 Days in Chronically Infected Chimpanzees [natap.org]
- 3. Nucleoside inhibitor this compound mediates suppression of HCV replication for >30 days in chronically infected chimpanzees | HIV i-Base [i-base.info]
- 4. globalrph.com [globalrph.com]
- 5. Sofosbuvir susceptibility of genotype 1 to 6 HCV from DAA-naïve subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro activity and resistance profile of dasabuvir, a nonnucleoside hepatitis C virus polymerase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Dasabuvir | C26H27N3O5S | CID 56640146 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. researchgate.net [researchgate.net]
Unveiling the Synergistic Potential of MK-0608 with Direct-Acting Antivirals for Hepatitis C Treatment
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of available preclinical data reveals the synergistic antiviral effects of MK-0608, an investigational nucleoside analog inhibitor of the Hepatitis C Virus (HCV) NS5B polymerase, when used in combination with other direct-acting antivirals (DAAs). This guide provides researchers, scientists, and drug development professionals with a comparative overview of this compound's performance, supported by experimental data, to inform future research and development in HCV therapeutics.
HCV infection, a global health concern, has been revolutionized by the advent of DAAs targeting key viral proteins: the NS3/4A protease, the NS5A protein, and the NS5B polymerase. The standard of care involves combination therapies with multiple DAAs to achieve a sustained virologic response (SVR) and mitigate the development of drug resistance.[1] this compound, a 2'-C-methyl-7-deaza-adenosine analog, functions as a chain-terminating inhibitor of the HCV RNA-dependent RNA polymerase (RdRp), a critical enzyme for viral replication.[1][2]
Comparative Efficacy of this compound in Combination Therapy
While the clinical development of this compound was discontinued, preclinical studies highlighted its potent antiviral activity and its potential as a component of combination therapy. A key study demonstrated a significant synergistic effect when this compound was combined with telaprevir, an NS3/4A protease inhibitor. This combination resulted in enhanced inhibition of HCV replication in both in vitro subgenomic HCV replicon systems and in vivo in human hepatocyte chimeric mice. Notably, the combination therapy was effective in preventing the emergence of drug-resistant viral variants.
To provide a quantitative perspective on the synergistic interactions between different classes of DAAs, the following table summarizes typical findings from in vitro studies using HCV replicon assays. While specific combination index (CI) values for this compound with a wide range of modern DAAs are not publicly available, the data for other nucleoside NS5B inhibitors, such as sofosbuvir, offer a valuable surrogate for understanding the expected synergistic potential. A combination index (CI) of <1 is indicative of synergy, CI = 1 indicates an additive effect, and CI > 1 suggests antagonism.
| DAA Combination | Target | Interaction | Typical Combination Index (CI) Values |
| NS5B Nucleoside Inhibitor (e.g., Sofosbuvir) + NS5A Inhibitor | NS5B Polymerase + NS5A | Synergistic | < 1[3] |
| NS5B Nucleoside Inhibitor (e.g., Sofosbuvir) + NS3/4A Protease Inhibitor | NS5B Polymerase + NS3/4A Protease | Additive to Synergistic | Additive to < 1[3] |
| NS5B Nucleoside Inhibitor + NS5B Non-Nucleoside Inhibitor | NS5B Polymerase (different sites) | Additive | ~1 |
Monotherapy Performance of this compound
Preclinical studies in HCV-infected chimpanzees demonstrated the potent antiviral efficacy of this compound as a monotherapy. These studies provide crucial baseline data for its potential contribution to a combination regimen.
| Study Population | Dosage | Duration | Mean Viral Load Reduction (log10 IU/mL) |
| HCV-infected Chimpanzees | 2 mg/kg/day (IV) | 7 days | >5.0[1][2] |
| HCV-infected Chimpanzees | 1 mg/kg/day (oral) | 37 days | 4.7[4] |
| HCV-infected Chimpanzees | Single dose | 24 hours | ~3.0[2][4] |
Experimental Protocols
The following section details the methodologies for key experiments cited in the evaluation of this compound and other DAAs.
In Vitro Synergy Assessment using HCV Replicon Assay
Objective: To determine the synergistic, additive, or antagonistic antiviral effect of combining this compound with other DAAs.
Methodology: A checkerboard assay format is typically employed using a human hepatoma cell line (e.g., Huh-7) stably expressing an HCV subgenomic replicon that includes a reporter gene, such as luciferase.
-
Cell Seeding: Plate the HCV replicon cells in 96-well microplates at a predetermined density and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of this compound and the other DAA(s) in cell culture medium.
-
Combination Treatment: Add the compounds to the cells in a checkerboard pattern, where each well contains a unique concentration combination of the drugs. Include wells with single agents at various concentrations and untreated control wells.
-
Incubation: Incubate the plates for a defined period, typically 48 to 72 hours, to allow for HCV replication and the antiviral compounds to exert their effects.
-
Luciferase Assay: Following incubation, lyse the cells and measure the luciferase activity in each well. The luciferase signal is proportional to the level of HCV RNA replication.
-
Data Analysis:
-
Calculate the percentage of replication inhibition for each drug concentration and combination compared to the untreated controls.
-
Determine the 50% effective concentration (EC50) for each drug alone.
-
Calculate the Combination Index (CI) using the Chou-Talalay method. The CI is calculated using the formula: CI = (D)₁/(Dx)₁ + (D)₂/(Dx)₂ , where (Dx)₁ and (Dx)₂ are the concentrations of drug 1 and drug 2 alone that produce a certain effect (e.g., 50% inhibition), and (D)₁ and (D)₂ are the concentrations of the drugs in combination that produce the same effect.[5]
-
Interpret the CI values: CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[5]
-
Signaling Pathway of HCV Replication and DAA Intervention
The following diagram illustrates the simplified replication cycle of HCV within a hepatocyte and the points of intervention for different classes of DAAs.
Conclusion
The available preclinical evidence strongly suggests that this compound, a nucleoside NS5B polymerase inhibitor, exhibits a synergistic or at least additive antiviral effect when combined with other classes of direct-acting antivirals against HCV. This synergy is crucial for enhancing viral suppression and preventing the emergence of drug resistance, the cornerstones of successful HCV therapy. While the clinical development of this compound did not proceed, the data from its preclinical evaluation provide a valuable framework for the continued development of novel nucleoside inhibitors as part of curative combination regimens for Hepatitis C. The experimental protocols and conceptual diagrams presented in this guide are intended to support the ongoing efforts of the scientific community in the fight against HCV.
References
- 1. Robust Antiviral Efficacy upon Administration of a Nucleoside Analog to Hepatitis C Virus-Infected Chimpanzees - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Nucleoside Inhibitor this compound Mediates Suppression of HCV Replication for >30 Days in Chronically Infected Chimpanzees [natap.org]
- 3. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 4. Nucleoside inhibitor this compound mediates suppression of HCV replication for >30 days in chronically infected chimpanzees | HIV i-Base [i-base.info]
- 5. researchgate.net [researchgate.net]
A Preclinical vs. Clinical Showdown: Benchmarking the Investigational HCV Inhibitor MK-0608 Against the Current Standard of Care
For Immediate Release
This guide provides a comparative analysis of the investigational hepatitis C virus (HCV) inhibitor, MK-0608, and the current clinical standard-of-care direct-acting antiviral (DAA) regimens. This document is intended for researchers, scientists, and drug development professionals, offering a detailed look at the mechanistic differences, available efficacy data, and the experimental protocols used to evaluate these antiviral agents. While this compound showed promise in preclinical studies, it is crucial to note that its development was discontinued, and it was not approved for clinical use. Therefore, this comparison is intended for informational and research purposes, contrasting a developmental candidate with established, highly effective therapies.
Executive Summary
The treatment of chronic hepatitis C has been revolutionized by the advent of direct-acting antiviral (DAA) agents, which boast cure rates exceeding 95%.[1][2][3][4] This guide benchmarks the preclinical data of this compound, a nucleoside analog inhibitor of the HCV NS5B polymerase, against the robust clinical data of two leading pangenotypic DAA regimens: glecaprevir/pibrentasvir and sofosbuvir/velpatasvir. While direct comparison is limited by the different developmental stages of these compounds, this analysis provides a valuable perspective on the evolution of HCV therapeutics and the high bar for new entrants in this field.
Data Presentation: A Comparative Overview
The following tables summarize the available data for this compound and the current standard-of-care regimens.
Table 1: Mechanism of Action and Drug Class
| Compound/Regimen | Drug Class | Mechanism of Action |
| This compound | Nucleoside Analog NS5B Polymerase Inhibitor | Acts as a chain-terminating inhibitor of the HCV RNA-dependent RNA polymerase (RdRp), preventing viral RNA replication.[5] |
| Glecaprevir/Pibrentasvir | NS3/4A Protease Inhibitor / NS5A Inhibitor | Glecaprevir inhibits the NS3/4A protease, which is essential for the cleavage of the HCV polyprotein. Pibrentasvir inhibits the NS5A protein, which is crucial for viral RNA replication and virion assembly.[6][7] |
| Sofosbuvir/Velpatasvir | Nucleoside Analog NS5B Polymerase Inhibitor / NS5A Inhibitor | Sofosbuvir is a nucleotide analog that inhibits the NS5B polymerase. Velpatasvir inhibits the NS5A protein, disrupting viral replication and assembly.[2][4] |
Table 2: Efficacy Data
| Compound/Regimen | Study Type | Key Efficacy Endpoints |
| This compound | Preclinical (in vitro, chimpanzee) | In vitro: EC50 = 0.3 µM, EC90 = 1.3 µM in a subgenomic replicon assay.[5] In vivo (chimpanzee): Significant, dose-dependent reduction in plasma viral loads.[5] |
| Glecaprevir/Pibrentasvir | Clinical Trials (Human) | Sustained Virologic Response (SVR12): >97% in phase 2 and 3 clinical trials.[7] Real-world evidence confirms high SVR rates across diverse patient populations. |
| Sofosbuvir/Velpatasvir | Clinical Trials (Human) | Sustained Virologic Response (SVR12): Pooled data from multiple studies show SVR12 rates of 94.2%.[8] Other studies report rates exceeding 97%.[3][4] |
Experimental Protocols
A detailed understanding of the methodologies used to generate the efficacy data is critical for its interpretation.
HCV Subgenomic Replicon Assay
This in vitro assay is a cornerstone for the initial screening and characterization of HCV inhibitors.
-
Principle: A subgenomic portion of the HCV RNA, containing the non-structural proteins necessary for replication but lacking the structural proteins, is engineered to express a selectable marker (e.g., neomycin resistance). This "replicon" is transfected into a human hepatoma cell line (e.g., Huh-7).
-
Methodology:
-
Huh-7 cells are cultured and transfected with the in vitro-transcribed HCV subgenomic replicon RNA.
-
The cells are then cultured in the presence of a selective agent (e.g., G418). Only cells that successfully replicate the HCV replicon and express the resistance gene will survive.
-
To test the efficacy of an antiviral compound like this compound, the stable replicon-containing cell lines are treated with varying concentrations of the drug.
-
The level of HCV RNA replication is quantified using methods such as quantitative real-time PCR (qRT-PCR) or a reporter gene assay.
-
The 50% effective concentration (EC50) and 90% effective concentration (EC90) are then calculated, representing the drug concentrations at which HCV RNA replication is inhibited by 50% and 90%, respectively.
-
Quantitative HCV RNA Assay (TaqMan Real-Time PCR)
This assay is the gold standard for quantifying HCV viral load in both preclinical and clinical settings.
-
Principle: This is a reverse transcription-quantitative polymerase chain reaction (RT-qPCR) method that uses a fluorescently labeled probe (TaqMan probe) to detect and quantify the amount of HCV RNA in a sample.
-
Methodology:
-
RNA Extraction: Viral RNA is extracted from plasma or serum samples.
-
Reverse Transcription: The extracted HCV RNA is converted into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
PCR Amplification: The cDNA is then amplified in a real-time PCR instrument using primers and a TaqMan probe specific to a conserved region of the HCV genome. The TaqMan probe is an oligonucleotide with a fluorescent reporter dye on one end and a quencher dye on the other.
-
Detection: During PCR amplification, the DNA polymerase cleaves the probe, separating the reporter from the quencher and allowing the reporter to fluoresce. The increase in fluorescence is proportional to the amount of amplified DNA.
-
Quantification: The instrument measures the fluorescence at each cycle, and the cycle at which the fluorescence crosses a certain threshold (the quantification cycle, or Cq) is used to determine the initial amount of HCV RNA in the sample by comparing it to a standard curve of known concentrations.
-
Mandatory Visualization
The following diagrams illustrate key pathways and workflows relevant to the action of this compound and the standard-of-care drugs.
Caption: The HCV replication cycle within a hepatocyte and the points of intervention for different classes of direct-acting antivirals.
Caption: A simplified workflow for assessing Sustained Virologic Response (SVR) in HCV clinical trials.
References
- 1. Efficacy and Safety of Glecaprevir/Pibrentasvir for Chronic Hepatitis C Patients: A Systematic Review and Meta-analysis [xiahepublishing.com]
- 2. Sofosbuvir/Velpatasvir for Hepatitis C · Recruiting Participants for Phase Phase 4 Clinical Trial 2025 | Power | Power [withpower.com]
- 3. Real-world Effectiveness of Sofosbuvir/Velpatasvir for Treatment of Chronic Hepatitis C in British Columbia, Canada: A Population-Based Cohort Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sofosbuvir/Velpatasvir for the treatment of Hepatitis C Virus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Robust Antiviral Efficacy upon Administration of a Nucleoside Analog to Hepatitis C Virus-Infected Chimpanzees - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pharmacytimes.com [pharmacytimes.com]
- 7. High Real-World Sustained Virologic Response Rate with Glecaprevir/Pibrentasvir at a Racially Diverse Urban Academic Medical Center [gutnliver.org]
- 8. Safety and efficacy of sofosbuvir-velpatasvir: A meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
In vivo efficacy of MK-0608 versus other antivirals in animal models
This guide provides a comparative analysis of the in vivo efficacy of MK-0608, an investigational nucleoside analog, against other antiviral agents in animal models. The data presented is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this compound's performance.
Comparative Efficacy of Antivirals in HCV-Infected Chimpanzee Model
The following table summarizes the in vivo efficacy of this compound and other antiviral agents in chronically Hepatitis C Virus (HCV)-infected chimpanzees. This animal model is considered the most relevant for studying HCV infection due to its close physiological and virological similarities to humans.
| Antiviral Agent | Drug Class | Animal Model | Dosing Regimen | Duration | Mean Log10 Viral Load Reduction (IU/mL) |
| This compound | NS5B Polymerase Inhibitor (Nucleoside Analog) | Chimpanzee (HCV Genotype 1) | 1 mg/kg, once daily (oral) | 37 days | >4.6[1] |
| This compound | NS5B Polymerase Inhibitor (Nucleoside Analog) | Chimpanzee (HCV Genotype 1) | 2 mg/kg, once daily (oral) | 7 days | >5.0[1] |
| A-837093 | NS5B Polymerase Inhibitor (Non-nucleoside) | Chimpanzee (HCV Genotype 1a/1b) | 30 mg/kg, twice daily (oral) | 2 days | 1.4 - 2.5 |
| BILN 2061 | NS3/4A Protease Inhibitor | Chimpanzee (HCV Genotype 1) | Not specified | Not specified | Potent inhibitor, specific viral load reduction not detailed |
| Pegylated Interferon alfa-2a + Ribavirin | Immunomodulator + Nucleoside Analog | Chimpanzee (HCV) | Not specified | 48 weeks | Standard of care, but specific log reduction in chimpanzee studies is not consistently reported. |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to allow for a comprehensive understanding of the experimental conditions.
This compound Efficacy Study in HCV-Infected Chimpanzees
-
Animal Model: Chronically infected Hepatitis C Virus (HCV) chimpanzees. The specific genotypes are mentioned in the comparative table.
-
Drug Formulation and Administration: For oral administration, this compound was formulated as a solution. The doses were administered once daily. For intravenous administration, this compound was formulated in sterile saline.
-
Dosing: Chimpanzees received either 1 mg/kg or 2 mg/kg of this compound orally once daily, or 2 mg/kg intravenously once daily.
-
Sample Collection: Blood samples were collected at various time points before, during, and after the treatment period to determine plasma viral loads and drug concentrations.
-
Viral Load Quantification: HCV RNA levels in plasma were quantified using a real-time PCR (TaqMan) assay, with a lower limit of quantification of 20 IU/mL.
A-837093 Efficacy Study in HCV-Infected Chimpanzees
-
Animal Model: Two chimpanzees chronically infected with HCV genotype 1a and 1b, respectively.
-
Drug Formulation and Administration: A-837093 was administered orally twice a day.
-
Dosing: The animals received a dose of 30 mg/kg.
-
Duration: The treatment was carried out for 14 days, followed by a 14-day observation period.
-
Viral Load Quantification: Viral load was determined using a quantitative RT-PCR assay.
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for evaluating the in vivo efficacy of an antiviral agent in the chimpanzee model.
Caption: Workflow for in vivo antiviral efficacy testing in chimpanzees.
References
A Comparative Analysis of Resistance Profiles: HIV Non-Nucleoside Reverse Transcriptase Inhibitors and the Hepatitis C NS5B Inhibitor MK-0608
For Immediate Release
This guide provides a detailed comparative analysis of the resistance profiles of non-nucleoside reverse transcriptase inhibitors (NNRTIs) used in the treatment of Human Immunodeficiency Virus (HIV) and the investigational Hepatitis C Virus (HCV) NS5B polymerase inhibitor, MK-0608. It is intended for researchers, scientists, and drug development professionals.
Disclaimer: this compound is an inhibitor of the Hepatitis C Virus (HCV) NS5B polymerase and is not an NNRTI used for HIV treatment. Therefore, a direct comparison of its resistance profile with that of NNRTIs is not scientifically applicable. This document will present a comprehensive analysis of NNRTI resistance profiles and a separate overview of the resistance profile of this compound against HCV.
Part 1: Resistance Profile of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) in HIV
NNRTIs are a class of antiretroviral drugs that bind to an allosteric site on the HIV-1 reverse transcriptase (RT), inducing a conformational change that inhibits its function. Resistance to NNRTIs can develop rapidly, often through single point mutations in the NNRTI binding pocket of the RT enzyme.
NNRTI Cross-Resistance Profile
The following table summarizes the in vitro phenotypic susceptibility of various HIV-1 strains with common NNRTI resistance-associated mutations to a panel of NNRTIs. Data is presented as fold change (FC) in the 50% effective concentration (EC50) or 50% inhibitory concentration (IC50) compared to the wild-type virus.
| Mutation | Nevirapine (NVP) FC | Efavirenz (EFV) FC | Etravirine (ETR) FC | Rilpivirine (RPV) FC | Doravirine (DOR) FC |
| K103N | ~50 | ~20 | <3 | <3 | ~1.4 |
| Y181C | >50 | <2 | ~5 | ~3 | ~1.8 |
| G190A/S | High-level | High-level | >10 | >10 | Low-level |
| L100I + K103N | >50 | >50 | 5-10 | ~10 | Low-level |
| V106A | ~50 | ~5 | Low-level | Low-level | ~10 |
| M230L | High-level | Intermediate | Low-level | Low-level | ~7.6 |
| Y188L | High-level | High-level | Potentially low-level | High-level | High-level (>100) |
| K103N + Y181C | High-level | High-level | >10 | >10 | ~4.9 |
Note: "High-level" indicates a significant loss of susceptibility, often >50-fold change. "Intermediate" and "Low-level" indicate lesser degrees of resistance. Specific fold change values can vary between studies.
The data indicates that while first-generation NNRTIs like nevirapine and efavirenz are highly susceptible to single mutations like K103N, newer generation drugs such as etravirine, rilpivirine, and especially doravirine, retain activity against some of these common resistant variants.[1][2][3][4] Doravirine, in particular, demonstrates a favorable resistance profile, remaining active against viruses with K103N and Y181C mutations.[3][5] However, complex mutational patterns can confer broad cross-resistance across the NNRTI class.[1][2]
Experimental Protocols
Phenotypic Resistance Assay (Recombinant Virus Assay):
Phenotypic drug susceptibility testing quantitatively measures the ability of a virus to replicate in the presence of a drug.[6][7]
-
Sample Collection and RNA Extraction: HIV-1 RNA is extracted from a patient's plasma sample.
-
RT Gene Amplification and Cloning: The patient-derived reverse transcriptase (RT) gene is amplified using polymerase chain reaction (PCR). This amplified gene is then inserted into a laboratory HIV-1 vector that lacks its own RT gene.
-
Virus Production: The recombinant vectors are used to produce viral particles that contain the patient's RT enzyme.
-
Cell Culture and Drug Susceptibility: The recombinant viruses are cultured in the presence of serial dilutions of various NNRTIs.
-
Quantification of Viral Replication: Viral replication is measured, often through the expression of a reporter gene (e.g., luciferase) or by quantifying viral antigens.
-
IC50 Determination and Fold Change Calculation: The drug concentration that inhibits viral replication by 50% (IC50) is calculated for both the patient-derived virus and a wild-type reference virus. The fold change in resistance is determined by dividing the IC50 of the patient's virus by the IC50 of the reference virus.[8][9]
Genotypic Resistance Assay:
Genotypic assays detect the presence of specific drug resistance-associated mutations in the viral genome.[10]
-
RNA Extraction and RT-PCR: Viral RNA is extracted from plasma and the RT gene is amplified.
-
DNA Sequencing: The amplified RT gene is sequenced using methods like Sanger sequencing or next-generation sequencing.
-
Mutation Analysis: The obtained sequence is compared to a wild-type reference sequence to identify mutations known to be associated with NNRTI resistance.[8]
Visualizations
Mechanism of NNRTI action and resistance.
Workflow for HIV drug resistance testing.
Part 2: Resistance Profile of this compound in Hepatitis C Virus (HCV)
This compound is a nucleoside analog inhibitor that targets the HCV NS5B RNA-dependent RNA polymerase, which is essential for viral replication. It acts as a chain terminator after being incorporated into the growing viral RNA strand.
This compound Resistance Profile
The primary resistance-associated substitution identified for this compound is the S282T mutation in the NS5B polymerase.
| Drug | Target | Primary Resistance Mutation | Impact on Susceptibility |
| This compound | HCV NS5B Polymerase | S282T | The S282T mutation confers resistance to this compound. |
Studies have shown that the S282T mutation significantly reduces the susceptibility of HCV to this compound. However, this mutation also appears to impair the replication fitness of the virus. In clinical studies with a similar nucleoside inhibitor, mericitabine, the S282T variant was rare and did not persist after the cessation of treatment, suggesting that the wild-type virus outcompetes the resistant strain in the absence of drug pressure.[11]
Experimental Protocols
HCV NS5B Drug Resistance Assay:
-
Sample and RNA Extraction: HCV RNA is isolated from the plasma of an infected patient.
-
NS5B Gene Amplification and Sequencing: The NS5B region of the HCV genome is amplified via RT-PCR and then sequenced.
-
Mutation Detection: The sequence is analyzed for known resistance-associated substitutions, such as S282T.
Replicon-Based Phenotypic Assay:
-
Site-Directed Mutagenesis: The S282T mutation is introduced into an HCV subgenomic replicon vector using site-directed mutagenesis.
-
Cell Culture: Liver cell lines are transfected with the wild-type or mutant replicon RNA.
-
Drug Treatment: The cells are treated with various concentrations of this compound.
-
Replication Measurement: Replicon replication is quantified, typically by measuring the activity of a reporter gene (e.g., luciferase) encoded by the replicon.
-
EC50 Calculation: The EC50 values for the wild-type and mutant replicons are determined to calculate the fold change in resistance.
Visualizations
This compound mechanism and S282T resistance.
References
- 1. In vitro cross-resistance to doravirine in a panel of HIV-1 clones harbouring multiple NNRTI resistance mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Review of Doravirine Resistance Patterns Identified in Participants During Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HIV Drug Resistance Database [hivdb.stanford.edu]
- 5. Impact of HIV-1 Resistance-Associated Mutations on Susceptibility to Doravirine: Analysis of Real-World Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Resistance testing: phenotype | Johns Hopkins HIV Guide [hopkinsguides.com]
- 7. academic.oup.com [academic.oup.com]
- 8. hiv.guidelines.org.au [hiv.guidelines.org.au]
- 9. Laboratory Testing: Drug-Resistance Testing | NIH [clinicalinfo.hiv.gov]
- 10. Resistance testing: genotype | Johns Hopkins HIV Guide [hopkinsguides.com]
- 11. Identification of the NS5B S282T resistant variant and two novel amino acid substitutions that affect replication capacity in hepatitis C virus-infected patients treated with mericitabine and danoprevir - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating S282T as the Primary Resistance Pathway for MK-0608: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the hepatitis C virus (HCV) NS5B polymerase inhibitor MK-0608's performance against wild-type HCV and variants harboring the S282T mutation. The data presented herein validates the S282T substitution as the primary resistance pathway to this class of antiviral compounds. Experimental data is supported by detailed methodologies to allow for replication and further investigation.
Executive Summary
This compound, a 2'-C-methyl-7-deaza-adenosine nucleoside analog, is a potent inhibitor of the HCV RNA-dependent RNA polymerase (NS5B).[1] In vitro and in vivo studies have demonstrated its significant antiviral activity.[1][2] However, the emergence of drug resistance is a critical factor in the development of antiviral therapies. For this compound and other 2'-C-methyl-modified nucleosides, the primary resistance pathway is the S282T mutation in the NS5B polymerase.[1] This single amino acid substitution from serine to threonine at position 282 confers a significant reduction in the drug's potency.[3] Notably, this resistance comes at a cost to the virus, as the S282T mutation is associated with reduced viral replicative fitness, often leading to its rapid decline in the absence of drug pressure.[3][4]
Data Presentation
The following tables summarize the quantitative data comparing the efficacy of this compound against wild-type (WT) and S282T mutant HCV.
Table 1: In Vitro Efficacy of this compound in Cell-Based HCV Replicon Assays
| HCV Genotype | NS5B Genotype | This compound EC50 (µM) | Fold Change in EC50 vs. WT |
| 1b | Wild-Type | 0.3[1] | - |
| 1b | S282T Mutant | 9.0* | 30[3] |
*Calculated based on the reported 30-fold loss of potency.
Table 2: In Vitro Efficacy of this compound in Biochemical NS5B Polymerase Assays
| HCV Genotype | NS5B Genotype | This compound Triphosphate IC50 (nM) |
| 1b | Wild-Type | 110[1] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These represent standard protocols used in the field for evaluating antiviral potency and resistance.
HCV Replicon Assay for EC50 Determination
This cell-based assay measures the concentration of a compound required to inhibit HCV RNA replication by 50% (EC50).
a. Cell Lines and Replicons:
-
Cell Line: Huh-7 human hepatoma cells, which are highly permissive for HCV replication.
-
Replicon: A subgenomic HCV RNA molecule (typically from genotype 1b) that can replicate autonomously within the host cell. The replicon often contains a reporter gene, such as luciferase, for easy quantification of replication, and a selectable marker, like the neomycin resistance gene.[5]
b. Procedure:
-
Transfection: Huh-7 cells are electroporated with in vitro-transcribed HCV replicon RNA.
-
Drug Treatment: Transfected cells are seeded into 96-well plates. After cell attachment, the culture medium is replaced with medium containing serial dilutions of this compound. A vehicle control (DMSO) is also included.
-
Incubation: The cells are incubated for a defined period, typically 48 to 72 hours, to allow for HCV replication and drug action.
-
Quantification of Replication:
-
If a luciferase reporter is used, cells are lysed, and luciferase activity is measured using a luminometer.
-
Alternatively, total cellular RNA can be extracted, and HCV RNA levels are quantified using real-time reverse transcription PCR (RT-qPCR).
-
-
Data Analysis: The reporter signal or HCV RNA levels are plotted against the drug concentration. The EC50 value is calculated using a non-linear regression analysis.
c. S282T Mutant Replicon:
-
To determine the EC50 against the resistant mutant, the S282T mutation is introduced into the NS5B coding region of the replicon plasmid using site-directed mutagenesis. The mutant replicon RNA is then used in the assay as described above.
NS5B Polymerase Biochemical Assay for IC50 Determination
This in vitro assay measures the concentration of the active triphosphate form of this compound required to inhibit the enzymatic activity of the purified NS5B polymerase by 50% (IC50).
a. Reagents:
-
Enzyme: Purified, recombinant HCV NS5B polymerase (wild-type and S282T mutant). The S282T mutant enzyme is generated through expression of a mutated NS5B gene.
-
Template: A homopolymeric RNA template (e.g., poly(C)) or a heteropolymeric RNA template.[6]
-
Primer: An RNA primer that is complementary to the template.
-
Substrates: Ribonucleoside triphosphates (rNTPs), including a radiolabeled or fluorescently labeled rNTP for detection.
-
Drug: The 5'-triphosphate form of this compound.
b. Procedure:
-
Reaction Setup: The reaction is typically performed in a 96-well plate. The reaction mixture contains the assay buffer, NS5B polymerase, RNA template/primer, and serial dilutions of the this compound triphosphate.
-
Initiation: The reaction is initiated by the addition of the rNTP mix, including the labeled rNTP.
-
Incubation: The reaction is incubated at the optimal temperature for the enzyme (e.g., 30°C) for a specific period (e.g., 60-120 minutes).
-
Termination and Detection: The reaction is stopped, and the amount of incorporated labeled rNTP into the newly synthesized RNA is quantified. This can be done using methods like scintillation counting for radiolabeled nucleotides or fluorescence detection.
-
Data Analysis: The amount of RNA synthesis is plotted against the inhibitor concentration, and the IC50 value is determined using non-linear regression.
Visualizations
Signaling Pathway of this compound Action and Resistance
Caption: Mechanism of this compound action on wild-type HCV NS5B and the S282T resistance pathway.
Experimental Workflow for Validating Resistance
Caption: Experimental workflow for determining the resistance profile of the S282T mutation.
Logical Relationship of S282T Mutation to this compound Resistance
Caption: Logical relationship between this compound treatment, S282T selection, and viral fitness.
References
- 1. Robust Antiviral Efficacy upon Administration of a Nucleoside Analog to Hepatitis C Virus-Infected Chimpanzees - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of the NS5B S282T Resistant Variant and Two Novel Amino Acid Substitutions That Affect Replication Capacity in Hepatitis C Virus-Infected Patients Treated with Mericitabine and Danoprevir - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. europeanreview.org [europeanreview.org]
- 5. Frontiers | HCV Replicon Systems: Workhorses of Drug Discovery and Resistance [frontiersin.org]
- 6. Biochemical properties of hepatitis C virus NS5B RNA-dependent RNA polymerase and identification of amino acid sequence motifs essential for enzymatic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Genetic Barrier to Resistance of MK-0608: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the genetic barrier to resistance for MK-0608, a nucleoside analog inhibitor of the Hepatitis C Virus (HCV) NS5B polymerase. The document outlines the primary resistance mechanisms, presents comparative quantitative data with other NS5B inhibitors, details the experimental protocols for resistance assessment, and visualizes key biological and experimental workflows.
Executive Summary
This compound is a potent inhibitor of HCV replication that targets the viral RNA-dependent RNA polymerase, NS5B. The primary mechanism of resistance to this compound is the selection of the S282T amino acid substitution in the NS5B protein. While this mutation confers a significant reduction in the antiviral activity of this compound, it also impairs the replication fitness of the virus. This high genetic barrier, characterized by a critical and debilitating mutation, suggests a favorable resistance profile for this compound in a clinical setting. This guide provides a detailed comparison of this compound's resistance profile with that of other nucleoside and non-nucleoside NS5B inhibitors, offering valuable insights for researchers in the field of antiviral drug development.
Data Presentation: Comparative Analysis of NS5B Inhibitor Resistance
The following tables summarize the quantitative data on the resistance profiles of this compound and other selected HCV NS5B polymerase inhibitors. The data is derived from in vitro studies using HCV replicon systems.
Table 1: Resistance Profile of Nucleoside Inhibitors (NIs)
| Drug | Primary Resistance Mutation | Fold Change in EC50/IC50 | Viral Fitness of Mutant | Genotype(s) Tested |
| This compound | S282T | 30-fold loss of potency[1] | Reduced | 1b |
| Sofosbuvir | S282T | 2.4 to 19.4-fold | Significantly Reduced (<2% of wild-type)[2][3] | 1b, 2a, 2b, 3a, 4a, 5a, 6a |
| Mericitabine | S282T | Low-level resistance | Reduced | 1 |
Table 2: Resistance Profile of Selected Non-Nucleoside Inhibitors (NNIs)
| Drug Class | Representative Drug | Primary Resistance Mutations | Fold Change in EC50/IC50 |
| Palm Site I | Dasabuvir | C316Y, M414T, Y448H, S556G | >100-fold |
| Palm Site II | Setrobuvir | L419M, M423T/V, I482L | >50-fold |
| Thumb Site I | Filibuvir | M423T, R422K | >20-fold |
| Thumb Site II | Beclabuvir | P495A/L/S/T, P496A/S | >100-fold |
Experimental Protocols
The data presented in this guide are primarily generated through in vitro resistance selection studies using HCV subgenomic replicon systems. Below is a detailed methodology for a typical resistance selection protocol.
Protocol: In Vitro Selection of Drug-Resistant HCV Replicons
This protocol outlines the steps for selecting and characterizing HCV replicon variants with reduced susceptibility to an antiviral compound.
1. Cell Lines and Replicons:
-
Cell Line: Human hepatoma cell lines, such as Huh-7 and its derivatives (e.g., Huh-7.5), that are highly permissive for HCV replication are used.
-
Replicon Constructs: Subgenomic HCV replicon plasmids encoding the HCV nonstructural proteins (NS3 to NS5B) and a selectable marker, typically the neomycin phosphotransferase gene (neo), are used. Genotype 1b replicons are commonly employed. For transient assays, replicons containing a reporter gene like luciferase or green fluorescent protein (GFP) can be utilized.
2. Generation of Stable Replicon Cell Lines:
-
Linearized replicon plasmid DNA is transcribed in vitro to generate replicon RNA.
-
The in vitro-transcribed RNA is then introduced into Huh-7 cells via electroporation.
-
Transfected cells are cultured in the presence of G418 (a neomycin analog). Only cells that successfully replicate the HCV replicon and express the neo gene will survive, forming G418-resistant colonies.
-
Resistant colonies are isolated, expanded, and maintained in media containing G418 to ensure the continued presence and replication of the replicon.
3. Resistance Selection:
-
Stable replicon-containing cells are seeded at a low density and cultured in the presence of the antiviral compound of interest (e.g., this compound) at a concentration equivalent to its EC50 or EC90.
-
The drug concentration is gradually increased in a stepwise manner over several passages as the cells recover and resume growth. This process selects for viral variants that can replicate in the presence of the drug.
-
This selection process is typically carried out for several weeks to months to allow for the emergence of resistant populations.
4. Phenotypic Analysis of Resistant Clones:
-
Once a drug-resistant cell population is established, the EC50 of the antiviral compound against this population is determined and compared to the EC50 against the wild-type replicon to calculate the fold-change in resistance.
-
EC50 values are typically determined by seeding the replicon cells in 96-well plates and treating them with a serial dilution of the antiviral compound.
-
After a 72-hour incubation, the level of HCV RNA replication is quantified using methods such as quantitative real-time PCR (qRT-PCR) or a reporter gene assay (luciferase or GFP).
-
The EC50 value is calculated as the drug concentration at which a 50% reduction in HCV RNA replication is observed.
5. Genotypic Analysis:
-
Total RNA is extracted from the resistant cell populations.
-
The HCV NS5B coding region is amplified using reverse transcription-polymerase chain reaction (RT-PCR).
-
The resulting PCR products are sequenced to identify any amino acid substitutions compared to the wild-type replicon sequence.
6. Confirmation of Resistance Mutations:
-
The identified mutations are introduced into the wild-type replicon plasmid using site-directed mutagenesis.
-
The mutant replicon RNA is then used to establish new stable cell lines, and the EC50 of the antiviral compound is determined to confirm that the specific mutation(s) confer resistance.
7. Viral Fitness Assessment:
-
The replication capacity of the resistant mutant replicons is compared to the wild-type replicon in the absence of the antiviral drug. This can be assessed by comparing the colony-forming efficiency after G418 selection or by measuring the rate of RNA replication in a transient replication assay.
Mandatory Visualizations
HCV Replication Cycle and Action of NS5B Inhibitors
Caption: The Hepatitis C Virus (HCV) replication cycle within a hepatocyte and the inhibitory action of this compound on the NS5B polymerase.
Experimental Workflow for In Vitro Resistance Selection
References
Combination Therapy with MK-0608 and Protease Inhibitors: A Comparative Guide for Researchers
The strategic combination of antiviral agents with distinct mechanisms of action has revolutionized the treatment of chronic Hepatitis C Virus (HCV) infection. This guide explores the therapeutic potential of combining MK-0608, a nucleoside analog inhibitor of the HCV NS5B RNA-dependent RNA polymerase (RdRp), with HCV NS3/4A protease inhibitors. While direct clinical trial data for the specific combination of this compound with protease inhibitors is limited due to the drug's development history, this guide will provide a comprehensive overview based on the well-established principles of combining these two powerful classes of direct-acting antivirals (DAAs).
Understanding the Mechanisms of Action
A successful combination therapy hinges on targeting different essential steps in the viral life cycle. This compound and protease inhibitors achieve this by disrupting two critical viral enzymes.
This compound: A Nucleoside NS5B Polymerase Inhibitor
This compound is a 2'-C-methyl-7-deaza-adenosine analog.[1] As a nucleoside analog, it acts as a chain terminator during viral RNA replication. After being phosphorylated to its active triphosphate form within the host cell, it is incorporated into the growing HCV RNA strand by the NS5B polymerase. The modification at the 2' position of the ribose sugar sterically hinders the formation of the next phosphodiester bond, thereby halting further RNA synthesis.[2] Nucleoside inhibitors like this compound generally exhibit a high barrier to resistance and broad genotypic coverage.[2][3]
HCV Protease Inhibitors: Targeting Viral Maturation
HCV protease inhibitors target the NS3/4A serine protease, an enzyme crucial for cleaving the HCV polyprotein into mature, functional viral proteins (NS4A, NS4B, NS5A, and NS5B).[4] By blocking this proteolytic activity, these inhibitors prevent the assembly of new, infectious viral particles. This class of drugs has demonstrated potent antiviral activity, leading to rapid reductions in viral load.[5][6]
The Rationale for Combination Therapy
The combination of a nucleoside polymerase inhibitor like this compound with a protease inhibitor offers several key advantages, forming the cornerstone of modern HCV treatment:
-
Synergistic or Additive Antiviral Activity: Targeting two distinct and essential viral enzymes can result in a more profound suppression of viral replication than either agent alone.[7][8]
-
High Barrier to Resistance: The emergence of drug-resistant viral variants is a major challenge in antiviral therapy. By combining drugs with different resistance profiles, the likelihood of selecting for a virus resistant to both agents is significantly reduced.[2]
-
Broad Genotypic Coverage: While some DAAs have limited activity against certain HCV genotypes, combining agents can broaden the spectrum of coverage.[4]
-
Shorter Treatment Durations: The enhanced potency of combination therapies has enabled shorter treatment courses, improving patient adherence and convenience.
-
Potential for Interferon-Free Regimens: The efficacy of DAA combinations has largely eliminated the need for interferon, which is associated with significant side effects.[9][10]
Comparative Efficacy of Nucleoside Polymerase and Protease Inhibitor Combinations
While specific data for this compound combinations is unavailable, numerous studies have demonstrated the potent efficacy of combining other nucleoside polymerase inhibitors with protease inhibitors. The following tables summarize representative data from such studies, illustrating the expected performance of this therapeutic strategy.
Table 1: In Vitro Antiviral Activity of Combination Therapies
| Nucleoside Polymerase Inhibitor | Protease Inhibitor | HCV Replicon Genotype | EC50 (Individual Agent) | EC50 (Combination) | Synergy Assessment | Reference |
| 2'-C-methyladenosine | BILN 2061 | 1b | 446.8 nM | Not Reported | Synergistic | [7] |
| 2'-C-methyladenosine | Vertex PI | 1b | 446.8 nM | Not Reported | Synergistic | [7] |
| RG7128 (PSI-6130) | Danoprevir | Not Specified | Not Reported | Not Reported | Significantly Increased Antiviral Activity | [11] |
Table 2: Clinical Trial Outcomes of Oral Combination Antiviral Therapy
| Nucleoside/Non-Nucleoside Polymerase Inhibitor | Protease Inhibitor | Study Population | Treatment Duration | Sustained Virologic Response (SVR) | Reference |
| ABT-333 (Non-Nucleoside) | ABT-450/r | Treatment-Naïve Genotype 1 | 12 weeks | 93-95% | [9][10] |
| ABT-333 (Non-Nucleoside) | ABT-450/r | Peginterferon/Ribavirin Non-Responders | 12 weeks | 47% | [9] |
| Sofosbuvir (Nucleotide) | Simeprevir | Genotype 1 | 12 weeks | >90% | [4] |
| Sofosbuvir (Nucleotide) | Voxilaprevir | Genotypes 1-6 (Retreatment) | 12 weeks | High SVR Rates | [12] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to evaluate the combination potential of antiviral agents.
HCV Replicon Assay for In Vitro Synergy Analysis
This assay is used to determine the in vitro antiviral activity and potential synergy of drug combinations.
1. Cell Culture and Replicons:
- Huh-7 cells harboring an HCV subgenomic replicon (e.g., genotype 1b) that expresses a reporter gene (e.g., luciferase) are used.
- Cells are maintained in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum, non-essential amino acids, penicillin-streptomycin, and G418 to maintain the replicon.
2. Drug Preparation:
- This compound and the selected protease inhibitor are dissolved in dimethyl sulfoxide (DMSO) to create high-concentration stock solutions.
- Serial dilutions of each drug and their combinations are prepared in the cell culture medium.
3. Assay Procedure:
- Replicon-containing cells are seeded in 96-well plates.
- After cell attachment, the culture medium is replaced with medium containing the single drugs or their combinations at various concentrations.
- The plates are incubated for a specified period (e.g., 72 hours).
4. Data Analysis:
- The antiviral activity is determined by measuring the reporter gene expression (e.g., luciferase activity).
- The 50% effective concentration (EC50) for each drug and combination is calculated.
- Synergy, additivity, or antagonism is determined using software that applies mathematical models such as the MacSynergy II program.[13]
Resistance Selection Studies
These studies are performed to assess the genetic barrier to resistance for a drug combination.
1. Long-Term Culture:
- HCV replicon cells are cultured in the presence of sub-optimal concentrations of the individual drugs or their combination.
- The drug concentrations are gradually increased over several passages.
2. Resistance Characterization:
- Colonies of cells that grow in the presence of high drug concentrations are isolated.
- Total RNA is extracted from these resistant cell clones.
- The NS5B and NS3/4A coding regions of the HCV replicon are amplified by RT-PCR and sequenced to identify mutations.
3. Phenotypic Analysis:
- The identified mutations are introduced into a wild-type replicon construct.
- The susceptibility of the mutant replicons to the individual drugs and the combination is determined using the replicon assay described above to confirm their role in resistance.
Visualizing the Combination Strategy
Diagrams are essential for illustrating complex biological pathways and experimental workflows.
References
- 1. Robust Antiviral Efficacy upon Administration of a Nucleoside Analog to Hepatitis C Virus-Infected Chimpanzees - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Therapeutic Approaches for Hepatitis C Virus: Protease Inhibitors and Polymerase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. doaj.org [doaj.org]
- 4. Protease inhibitors for the treatment of hepatitis C virus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hepatitis C Virus NS3/4A Protease Inhibitors: A Light at the End of the Tunnel [mdpi.com]
- 6. Review: Hepatitis C Protease and Polymerase Inhibitors in Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synergy of a Hepatitis C Virus (HCV) NS4A Antagonist in Combination with HCV Protease and Polymerase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synergy of a hepatitis C virus (HCV) NS4A antagonist in combination with HCV protease and polymerase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Exploratory study of oral combination antiviral therapy for hepatitis C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. providence.elsevierpure.com [providence.elsevierpure.com]
- 11. Hepatitis C Virus NS3/4A Protease Inhibitors: A Light at the End of the Tunnel - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Hepatitis C Medication: HCV Polymerase Inhibitors, HCV NS5A Inhibitors, Combination Products, Interferons and ribavirin, Thrombopoietin-Receptor Agonists [emedicine.medscape.com]
- 13. Synergy of Small Molecular Inhibitors of Hepatitis C Virus Replication Directed at Multiple Viral Targets - PMC [pmc.ncbi.nlm.nih.gov]
Meta-analysis of MK-0608 Efficacy: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive meta-analysis of the efficacy of MK-0608, a nucleoside analog inhibitor of the hepatitis C virus (HCV) RNA-dependent RNA polymerase. The following sections present a detailed comparison with other key anti-HCV agents, supported by experimental data, protocols, and visual diagrams to facilitate a deeper understanding of its therapeutic potential.
In Vitro Efficacy of this compound
This compound has demonstrated potent inhibitory activity against HCV replication in preclinical studies. In the subgenomic HCV genotype 1b replicon system, a standard in vitro model for assessing antiviral efficacy, this compound exhibited a 50% effective concentration (EC50) of 0.3 µM and a 90% effective concentration (EC90) of 1.3 µM.[1] The 5'-triphosphate form of this compound, the active metabolite, directly inhibits the purified HCV RNA-dependent RNA polymerase (RdRp) of genotype 1b with a 50% inhibitory concentration (IC50) of 110 nM, acting as a chain-terminating inhibitor.[1] Notably, the cytotoxicity of this compound was low, with a 50% cytotoxic concentration (CC50) greater than 100 µM.[1]
| Parameter | Value | Cell System/Assay | HCV Genotype |
| EC50 | 0.3 µM | Subgenomic Replicon | 1b |
| EC90 | 1.3 µM | Subgenomic Replicon | 1b |
| IC50 | 110 nM | Purified RdRp | 1b |
| CC50 | >100 µM |
In Vivo Efficacy in Chimpanzee Model
The antiviral efficacy of this compound was further evaluated in chimpanzees chronically infected with HCV. Intravenous and oral administration of this compound resulted in significant, dose-dependent reductions in viral load.
Intravenous Administration (7 days): [1]
| Dosage | Average Viral Load Reduction (log10 IU/mL) |
| 0.2 mg/kg/day | 1.0 |
| 2 mg/kg/day | >5.0 |
Oral Administration (37 days): [1]
| Dosage | Animal ID | Baseline Viral Load (IU/mL) | Viral Load Reduction (log10 IU/mL) | Outcome |
| 1 mg/kg/day | X4 | 3 x 10^6 - 9 x 10^6 | 4.6 | Significant reduction |
| 1 mg/kg/day | X6 | 1,110 - 12,900 | Below Limit of Quantification (<20 IU/mL) | Undetectable viral load |
In one chimpanzee with a high baseline viral load, a 4.6 log10 reduction was observed after 37 days of oral dosing.[1] In another, the viral load fell below the limit of quantification of the HCV TaqMan assay.[1] Encouragingly, viral load remained undetectable throughout the dosing period and for at least 12 days after treatment cessation in this animal.[1] A separate study reported an average viral load reduction of 4.7 logs in four chimpanzees treated with this compound, with three of the four achieving undetectable HCV RNA levels.[2]
Comparison with Other Direct-Acting Antivirals
The landscape of HCV treatment has evolved significantly with the advent of direct-acting antivirals (DAAs). Below is a comparison of this compound's mechanism and available efficacy data with other key HCV inhibitors.
| Drug Class | Drug Name(s) | Mechanism of Action | Sustained Virologic Response (SVR) Rates (in humans) |
| NS5B Nucleoside Inhibitor | This compound | Chain termination of viral RNA synthesis | Not available (preclinical) |
| NS5B Nucleotide Inhibitor | Sofosbuvir | Chain termination of viral RNA synthesis | High, often >90% in combination therapies |
| NS5A Inhibitor | Daclatasvir | Inhibits viral replication complex formation and virion assembly | High, often >90% in combination therapies |
| NS3/4A Protease Inhibitor | Simeprevir | Blocks viral polyprotein processing | High, often >90% in combination therapies |
While direct comparative clinical data for this compound is unavailable due to its developmental stage, the high SVR rates achieved by approved DAAs like sofosbuvir, daclatasvir, and simeprevir in human clinical trials highlight the effectiveness of targeting different stages of the HCV lifecycle. Combination therapies with these agents have become the standard of care, leading to cure rates exceeding 90% across various HCV genotypes.
Experimental Protocols
HCV Subgenomic Replicon Assay
This assay is a cornerstone for the in vitro evaluation of anti-HCV compounds.
Principle: A subgenomic HCV RNA molecule, containing the non-structural proteins necessary for replication but lacking the structural proteins, is introduced into a human hepatoma cell line (e.g., Huh-7). This "replicon" can autonomously replicate within the host cell. The efficacy of an antiviral compound is determined by its ability to inhibit this replication, often measured by quantifying viral RNA or a reporter gene (e.g., luciferase) included in the replicon construct.
General Protocol Outline:
-
Cell Culture: Huh-7 cells are cultured in appropriate media and conditions.
-
In Vitro Transcription: The HCV subgenomic replicon DNA plasmid is linearized and used as a template for in vitro transcription to generate replicon RNA.
-
Transfection: The in vitro transcribed replicon RNA is introduced into Huh-7 cells via electroporation.
-
Drug Treatment: Transfected cells are plated and treated with various concentrations of the test compound (e.g., this compound).
-
Selection (for stable replicons): For the generation of stable replicon cell lines, cells are cultured in the presence of a selection agent (e.g., G418), as the replicon often carries a resistance gene.
-
Quantification of Replication: After a set incubation period, HCV RNA replication is quantified. This can be done by:
-
RT-qPCR: Extracting total RNA from the cells and quantifying HCV RNA levels using real-time reverse transcription PCR.
-
Reporter Gene Assay: If the replicon contains a reporter gene like luciferase, cell lysates are prepared and the reporter activity is measured.
-
-
Data Analysis: The EC50 and EC90 values are calculated by plotting the inhibition of HCV replication against the drug concentration.
HCV Viral Load Quantification (TaqMan RT-PCR Assay)
This method is used to quantify the amount of HCV RNA in plasma or serum samples.
Principle: This is a quantitative real-time reverse transcription polymerase chain reaction (qRT-PCR) assay. It involves two main steps: reverse transcription of the viral RNA into complementary DNA (cDNA), followed by the amplification of a specific region of the HCV genome using PCR. The "TaqMan" chemistry utilizes a fluorescently labeled probe that binds to the target sequence. During PCR amplification, the probe is cleaved, releasing the fluorophore and generating a fluorescent signal that is proportional to the amount of amplified DNA.
General Protocol Outline:
-
RNA Extraction: Viral RNA is extracted from plasma or serum samples using a commercial kit.
-
Reverse Transcription: The extracted RNA is reverse transcribed into cDNA using a reverse transcriptase enzyme and specific primers.
-
Real-Time PCR: The cDNA is then subjected to real-time PCR using a master mix containing Taq polymerase, primers specific to a conserved region of the HCV genome (often the 5' untranslated region), and a TaqMan probe.
-
Standard Curve: A standard curve is generated using known concentrations of HCV RNA to allow for the absolute quantification of the viral load in the test samples.
-
Data Analysis: The real-time PCR instrument measures the fluorescence at each cycle, and the software calculates the viral load in international units per milliliter (IU/mL) based on the standard curve.
Visualizing Mechanisms and Workflows
To further illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Mechanism of Action of this compound and other DAAs.
Caption: Workflow for HCV Subgenomic Replicon Assay.
Caption: Workflow for HCV TaqMan Viral Load Assay.
References
Safety Operating Guide
Proper Disposal Procedures for MK-0608: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and a step-by-step plan for the proper disposal of MK-0608, an antiviral nucleoside analog. In the absence of a specific Safety Data Sheet (SDS) for this compound, it is imperative to treat this compound as a potentially hazardous chemical and adhere to the highest safety standards.
Pre-Disposal and Handling Considerations
Before initiating the disposal process, it is crucial to handle this compound with care. Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times to prevent skin and eye contact. All handling of the compound should be performed in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.
Quantitative Data Summary
For clarity and easy reference, the following table summarizes key considerations for the disposal of this compound, based on general laboratory chemical waste guidelines.
| Parameter | Guideline | Source Reference |
| Waste Classification | Treat as hazardous chemical waste in the absence of a specific SDS. | General Laboratory Safety Protocols |
| Container Requirements | Use a dedicated, properly labeled, and sealed waste container. The container must be compatible with the chemical to prevent leaks or reactions. | [1][2] |
| Labeling | The waste container must be clearly labeled with "Hazardous Waste," the chemical name ("this compound"), and any known hazard symbols. | [3] |
| Segregation | Do not mix this compound waste with other chemical waste streams unless compatibility is confirmed. | [4] |
| Storage | Store the waste container in a designated, secure, and well-ventilated area, away from incompatible materials. | [1] |
Step-by-Step Disposal Protocol
The following protocol outlines the recommended procedure for the disposal of this compound. This procedure is based on standard practices for the disposal of laboratory chemical waste and should be adapted to comply with your institution's specific environmental health and safety (EHS) guidelines and local regulations.
-
Waste Identification and Collection:
-
Designate a specific, compatible container for the collection of this compound waste. This includes any unused compound, contaminated materials (e.g., pipette tips, weighing paper), and empty stock containers.
-
Ensure the container is in good condition and has a secure lid.
-
-
Labeling of Waste Container:
-
Clearly label the waste container with the words "Hazardous Waste."
-
Specify the full chemical name: "this compound."
-
Indicate the approximate quantity of waste.
-
Include the date when the waste was first added to the container.
-
Add the name and contact information of the responsible researcher or lab.
-
-
Segregation of Waste:
-
Store the this compound waste container separately from other chemical waste to prevent accidental mixing and potential reactions.
-
-
Storage of Waste:
-
Keep the waste container in a designated satellite accumulation area (SAA) or your laboratory's designated hazardous waste storage area.
-
Ensure the storage area is secure, well-ventilated, and has secondary containment to capture any potential leaks.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.
-
Provide the EHS department with all necessary information about the waste, as indicated on the label.
-
Do not attempt to dispose of this compound down the drain or in regular trash.[1]
-
Experimental Workflow for Disposal
The logical flow for the proper disposal of this compound is illustrated in the diagram below. This workflow ensures that all necessary safety and regulatory steps are followed.
Disclaimer: This information is intended as a general guide. Always consult your institution's specific waste disposal procedures and the relevant local, state, and federal regulations. If a Safety Data Sheet for this compound becomes available, its specific instructions should supersede the guidance provided here.
References
- 1. sfasu.edu [sfasu.edu]
- 2. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 3. sites.rowan.edu [sites.rowan.edu]
- 4. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
